molecular formula C23H38O5 B1329405 Hexadecyl 3,4,5-trihydroxybenzoate CAS No. 5026-65-3

Hexadecyl 3,4,5-trihydroxybenzoate

Cat. No.: B1329405
CAS No.: 5026-65-3
M. Wt: 394.5 g/mol
InChI Key: TYCUSKFOGZNIBO-UHFFFAOYSA-N
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Description

Hexadecyl 3,4,5-trihydroxybenzoate, commonly known as Cetyl Gallate, is a high-purity ester derivative of gallic acid (3,4,5-trihydroxybenzoic acid) offered for scientific research and development. This compound is a member of the gallate ester family, which is recognized for significant antioxidant properties and potential to modulate carcinogenesis . The structural activity relationships (SAR) of gallic acid esters indicate that their biological activity is strongly influenced by the length of the alkyl side chain; the hexadecyl (C16) chain in this compound enhances lipophilicity, which can affect the rate of incorporation into cellular systems and biological membranes, making it a subject of interest for investigating selective cytotoxic effects . Researchers can utilize this compound in studies focused on apoptosis induction in tumor cell lines, inhibition of cellular proliferation, and the paradoxical generation of reactive oxygen species (ROS) that can interfere with a cell's redox balance . It is also relevant for research into anti-inflammatory pathways, including the inhibition of cytokine-induced nuclear translocation of transcription factors like NF-kappa B . The product is strictly for research applications in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

hexadecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-23(27)19-17-20(24)22(26)21(25)18-19/h17-18,24-26H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCUSKFOGZNIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00198254
Record name n-Hexadecyl-gallate
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Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5026-65-3
Record name Cetyl gallate
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Record name n-Hexadecyl-gallate
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Record name n-Hexadecyl-gallate
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Record name Hexadecyl 3,4,5-trihydroxybenzoate
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Record name CETYL GALLATE
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Foundational & Exploratory

An In-depth Technical Guide to Hexadecyl 3,4,5-trihydroxybenzoate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallate family of compounds, it is recognized for its significant antioxidant and anti-inflammatory properties. Gallates are naturally occurring plant phenols, and their synthetic derivatives, including this compound, are utilized in the food, cosmetic, and pharmaceutical industries as preservatives.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for assessing its bioactivity and visualizations of key signaling pathways are included to support further research and development.

Chemical Structure and Identification

This compound consists of a gallic acid moiety characterized by three hydroxyl groups attached to a benzene ring, which is ester-linked to a 16-carbon alkyl chain (hexadecyl group). This structure imparts both hydrophilic (from the polyhydroxylated phenyl group) and lipophilic (from the long alkyl chain) characteristics to the molecule.

IUPAC Name: this compound[2][3]

Synonyms: Cetyl gallate, Palmityl gallate, n-Hexadecyl gallate, Gallic acid cetyl ester[2][4]

CAS Number: 5026-65-3[2][4]

Molecular Formula: C23H38O5[2][4]

SMILES String: CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[3]

chemical_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 O2 O C3->O2 C5 C C4->C5 O3 O C4->O3 C6 C C5->C6 C6->C1 H1 H O1->H1 H2 H O2->H2 H3 H O3->H3 O4 O C7->O4 = O5 O C7->O5 C8 CH₂ O5->C8 CH2_chain (CH₂)₁₄ C8->CH2_chain CH3 CH₃ CH2_chain->CH3

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for understanding its biological fate.

PropertyValueReference
Molecular Weight 394.54 g/mol [3][4]
Appearance White or creamy-white crystalline powder
Melting Point 99.5-100 °C[4]
Boiling Point 562.6 °C at 760 mmHg[4]
Density 1.065 g/cm³[4]
XLogP3 6.4[4]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 17[3]
Topological Polar Surface Area 87 Ų[3]

Biological Activities and Potential Therapeutic Applications

This compound exhibits a range of biological activities, primarily attributed to the antioxidant nature of its gallate moiety. The long alkyl chain enhances its lipophilicity, which may influence its interaction with cellular membranes and its overall bioavailability.

Antioxidant Activity

The antioxidant mechanism of gallates like this compound involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating oxidative chain reactions.[1] Studies on a series of alkyl gallates have shown that they are potent scavengers of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The length of the alkyl chain can influence the antioxidant efficacy in different systems.

Anti-inflammatory Activity

The anti-inflammatory properties of gallates are linked to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, research on related compounds suggests that it may inhibit the production of pro-inflammatory mediators. This is likely achieved through the inhibition of enzymes such as lipoxygenase and the modulation of transcription factors like NF-κB.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological activity of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Antioxidant Activity Assays
AssayExperimental Protocol
DPPH Radical Scavenging Assay Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[5] Procedure: 1. Prepare a 0.1 mM solution of DPPH in methanol.[6] 2. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). 3. Create a series of dilutions of the test compound. 4. In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.[7] 5. Incubate the plate in the dark at room temperature for 30 minutes.[7] 6. Measure the absorbance at 517 nm using a microplate reader.[5][6] 7. A control containing the solvent and DPPH solution is also measured. 8. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. 9. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
Lipoxygenase Inhibition Assay Principle: Measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators. The inhibition is monitored by measuring the decrease in the formation of conjugated dienes from a substrate like linoleic acid.[8] Procedure: 1. Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).[9] 2. Prepare a substrate solution of linoleic acid (e.g., 250 µM) in the same buffer.[9] 3. Prepare various concentrations of this compound. 4. In a quartz cuvette, mix the enzyme solution with the test compound and incubate for a few minutes at room temperature.[8] 5. Initiate the reaction by adding the substrate solution. 6. Monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes) using a spectrophotometer.[8][9] 7. A control reaction without the inhibitor is run in parallel. 8. The percentage of inhibition is calculated, and the IC50 value is determined.
Anti-inflammatory Activity Assays
AssayExperimental Protocol
NF-κB Luciferase Reporter Assay Principle: This cell-based assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.[10][11] Procedure: 1. Seed cells (e.g., HEK293 or RAW 264.7 macrophages) in a 96-well plate. 2. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[12] 3. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours. 4. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).[10] 5. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1] 6. Normalize the firefly luciferase activity to the Renilla luciferase activity. 7. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Signaling Pathway Modulation

Based on studies of structurally related polyphenols, this compound is likely to exert its biological effects through the modulation of key intracellular signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound This compound (Cetyl Gallate) dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) compound->dissolve antioxidant Antioxidant Assays (e.g., DPPH, ABTS) dissolve->antioxidant Test for radical scavenging anti_inflammatory Anti-inflammatory Assays (e.g., Lipoxygenase, NO production) dissolve->anti_inflammatory Test for inhibition of inflammatory markers cell_based Cell-based Assays (e.g., NF-κB reporter, Western Blot) dissolve->cell_based Treat cells to study molecular mechanisms ic50 IC₅₀ Determination antioxidant->ic50 anti_inflammatory->ic50 pathway_analysis Signaling Pathway Modulation Analysis cell_based->pathway_analysis statistical Statistical Analysis ic50->statistical pathway_analysis->statistical

Caption: General experimental workflow for evaluating the bioactivity of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many polyphenols are known to inhibit this pathway.

NF_kB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p proteasome Proteasomal Degradation IkB_p->proteasome ubiquitination DNA DNA NFkB_nuc->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression activates transcription inhibitor This compound (Proposed) inhibitor->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The main MAPK subfamilies are ERK, JNK, and p38.

MAPK_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition stimulus Stress / Cytokines receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates MAPK_nuc p-MAPK MAPK->MAPK_nuc translocates TF Transcription Factors (e.g., AP-1) MAPK_nuc->TF activates gene_expression Inflammatory Gene Expression TF->gene_expression regulates inhibitor This compound (Proposed) inhibitor->MAPKKK inhibits

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.

Nrf2_Pathway cluster_stimulus Cellular State cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation stress Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 stress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases proteasome Proteasomal Degradation Keap1_Nrf2->proteasome degradation ARE ARE Nrf2_nuc->ARE binds to gene_expression Antioxidant & Detoxifying Gene Expression ARE->gene_expression activates transcription activator This compound (Proposed) activator->Keap1_Nrf2 promotes dissociation

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a promising bioactive compound with significant antioxidant and potential anti-inflammatory properties. Its lipophilic nature, conferred by the hexadecyl chain, may offer advantages in certain formulations and biological systems. The provided experimental protocols and an understanding of the likely modulated signaling pathways offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific molecular targets of this compound and its efficacy in in vivo models of diseases associated with oxidative stress and inflammation.

References

Hexadecyl 3,4,5-trihydroxybenzoate: A Comprehensive Technical Review of its Synonyms, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexadecyl 3,4,5-trihydroxybenzoate, a lipophilic derivative of gallic acid. This document consolidates available scientific information on its nomenclature, and biological properties, with a focus on its potential therapeutic applications. While specific experimental data for the hexadecyl ester is limited in publicly accessible literature, this guide draws upon research on structurally related alkyl gallates to provide a comprehensive understanding of its expected activities and the methodologies for their assessment.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous identification of the compound.

Synonym Source/Database
Cetyl gallatePubChem, Echemi, P&S Chemicals[1][2][3]
Hexadecyl gallatePubChem, CP Lab Safety, P&S Chemicals[1][4][5]
Gallic acid, hexadecyl esterPubChem[1]
n-Hexadecyl-gallatePubChem[1]
Benzoic acid, 3,4,5-trihydroxy-, hexadecyl esterPubChem[1]
Palmityl gallateEchemi, P&S Chemicals[2][5]
Gallic Acid Cetyl EsterCP Lab Safety[4]
Gallic Acid Hexadecyl EsterCP Lab Safety[4]
NIPAGALLIN CEPubChem[1]
PROGALLIN CEPubChem[1]

Chemical Identifiers:

Identifier Value Source
CAS Registry Number 5026-65-3PubChem, Echemi[1][2]
Molecular Formula C23H38O5PubChem, Echemi[1][2]
Molecular Weight 394.5 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

Physicochemical Properties and Biological Activities

This compound is an ester of gallic acid and hexadecanol (cetyl alcohol). The addition of the long C16 alkyl chain significantly increases its lipophilicity compared to gallic acid, which influences its solubility, membrane permeability, and ultimately its biological activity. While specific quantitative data on the biological activities of hexadecyl gallate are scarce, the activities of other alkyl gallates with varying chain lengths have been studied, providing insights into the potential properties of this compound.

Antioxidant Activity

Alkyl gallates are well-known for their antioxidant properties, primarily attributed to the galloyl moiety which can donate hydrogen atoms to scavenge free radicals. The length of the alkyl chain can influence the antioxidant efficacy and the environment in which it is most effective.

Quantitative Data on Antioxidant Activity of Alkyl Gallates:

Compound Assay Metric Value Reference
Octyl gallateDPPH radical scavengingEC50Varies with chain length[6]
Dodecyl gallateSuperoxide radical scavenging (Xanthine oxidase)InhibitionPotent noncompetitive inhibitor[7]
Dodecyl gallateMitochondrial lipid peroxidationInhibitionEffective inhibitor[7]
Antibacterial Activity

Several studies have demonstrated the antibacterial effects of alkyl gallates against various pathogens. The lipophilicity imparted by the alkyl chain is thought to facilitate interaction with and disruption of bacterial cell membranes.

Quantitative Data on Antibacterial Activity of Alkyl Gallates:

Compound Bacterium Metric Value Reference
Hexyl gallateXanthomonas citriLesion Reduction0.5 lesions/cm² (vs. 2.84 in control)[1][2]
Octyl gallateGram-positive pathogensMIC4 to 8 µg/mL[8]
Octyl gallateGram-positive pathogensMBC8 to 16 µg/mL[8]
Methyl gallateNalidixic acid-resistant bacteriaActivitySynergistic with nalidixic acid[9]
Anti-inflammatory Activity

The anti-inflammatory properties of gallates are often linked to their ability to modulate signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Observed Anti-inflammatory Effects of Related Gallates:

Compound Model/System Effect Reference
Epigallocatechin gallate (EGCG)LPS-activated BV-2 microgliaInhibition of NO, IL-6 production; Downregulation of mTOR, NF-κB2, STAT1[10]
Epigallocatechin gallate (EGCG)Rat spinal cord traumaDecreased MPO activity; Attenuated TNF-α, IL-1β, iNOS, COX-2 expression[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the biological activities of alkyl gallates.

Synthesis of Alkyl Gallates

Protocol for Hexyl Gallate Synthesis (Adaptable for Hexadecyl Gallate): This protocol describes the esterification of gallic acid with an alcohol. For hexadecyl gallate, hexanol would be replaced with hexadecanol.

  • Combine gallic acid (e.g., 30 mmol) and the corresponding alcohol (e.g., n-hexanol, 90 mmol) in a reaction vessel.

  • Heat the suspension with stirring (e.g., to 120°C for 15 minutes).

  • Add a catalytic amount of a strong acid (e.g., 3-5 drops of H₂SO₄) and continue stirring at a slightly lower temperature (e.g., 100°C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an organic solvent (e.g., 50 ml of ethyl acetate) to dissolve the product.

  • Purify the product using appropriate chromatographic techniques.[1]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound (e.g., hexadecyl gallate).

  • In a microplate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antibacterial Activity Assays

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: These assays determine the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.

  • Prepare a standardized inoculum of the target bacterium in a suitable growth medium.

  • Prepare serial dilutions of the test compound in the growth medium in a microtiter plate.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, based on the known mechanisms of other polyphenols and gallates, it is plausible that it modulates key inflammatory and oxidative stress pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory effects of polyphenolic compounds. It is hypothesized that hexadecyl gallate may exert its effects through similar mechanisms.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_response Cellular Response Inflammatory\nStimulus Inflammatory Stimulus Receptor Receptor Inflammatory\nStimulus->Receptor Signaling\nProteins Signaling Proteins Receptor->Signaling\nProteins NF-kB NF-kB Signaling\nProteins->NF-kB Gene\nTranscription Gene Transcription NF-kB->Gene\nTranscription Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene\nTranscription->Pro-inflammatory\nMediators Hexadecyl_Gallate Hexadecyl 3,4,5-trihydroxybenzoate Hexadecyl_Gallate->Signaling\nProteins Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Workflow for Assessing Antibacterial Activity

The following diagram outlines a typical workflow for evaluating the antibacterial properties of a test compound like this compound.

antibacterial_workflow Start Start Prepare_Compound Prepare Stock Solution of This compound Start->Prepare_Compound Culture_Bacteria Culture Target Bacteria Start->Culture_Bacteria MIC_Assay Perform MIC Assay Prepare_Compound->MIC_Assay Culture_Bacteria->MIC_Assay MBC_Assay Perform MBC Assay MIC_Assay->MBC_Assay Data_Analysis Analyze Data and Determine MIC/MBC Values MBC_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antibacterial activity assessment.

Conclusion and Future Directions

This compound, also known as cetyl gallate, is a lipophilic antioxidant with potential applications in various fields, including pharmaceuticals and food science. While its structural similarity to other biologically active alkyl gallates suggests a range of therapeutic properties, including antioxidant, antibacterial, and anti-inflammatory effects, there is a notable lack of specific research on this particular long-chain ester.

Future research should focus on:

  • Quantitative assessment of the antioxidant, antibacterial, and anti-inflammatory activities of pure this compound.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological profiling to evaluate its safety and bioavailability for potential therapeutic use.

This guide serves as a foundational resource for researchers and professionals interested in this compound. The provided information on its synonyms, the biological activities of related compounds, and standardized experimental protocols offers a starting point for further investigation into the therapeutic potential of this promising molecule.

References

Hexadecyl 3,4,5-trihydroxybenzoate mechanism of action as an antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Antioxidant Mechanism of Hexadecyl 3,4,5-trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as hexadecyl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallate family, it exhibits significant antioxidant properties, which are of considerable interest in the pharmaceutical, food, and cosmetics industries. This technical guide elucidates the core mechanisms of action by which this compound exerts its antioxidant effects. It covers the fundamental principles of free radical scavenging, the influence of its chemical structure on its efficacy in various systems, quantitative data on its antioxidant activity, and detailed experimental protocols for its evaluation.

Core Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant mechanism of this compound is rooted in the hydrogen-donating ability of its 3,4,5-trihydroxybenzoate (gallic acid) moiety.[1][2][3] The pyrogallol group, with its three hydroxyl (-OH) groups on the benzene ring, is the active center for neutralizing free radicals.[4]

The process of free radical scavenging can be summarized as follows:

  • Hydrogen Atom Transfer (HAT): this compound donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules.[2]

  • Formation of a Stable Radical: Upon donating a hydrogen atom, the this compound molecule itself becomes a radical. However, this resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[2][5] This stability prevents it from becoming a pro-oxidant and initiating new radical chain reactions.

The general reaction can be depicted as: Gallate-OH + R• → Gallate-O• + RH

dot

Caption: Free radical scavenging by this compound.

Influence of the Hexadecyl Chain: The "Cut-off Effect" and "Polar Paradox"

The long C16 alkyl (hexadecyl) chain significantly influences the antioxidant activity of this compound, a phenomenon often described by the "cut-off effect" and the "polar paradox".

  • Polar Paradox: This principle suggests that polar antioxidants are more effective in less polar media (like bulk oils), while nonpolar antioxidants are more effective in more polar media (like oil-in-water emulsions).[6] Gallic acid, being polar, is a potent antioxidant in bulk oils. As the alkyl chain length of gallic acid esters increases, their hydrophobicity increases, which can decrease their antioxidant efficacy in lipid systems.[6][7]

  • Cut-off Effect: In emulsion systems, the antioxidant activity of gallic acid esters tends to increase with the length of the alkyl chain up to a certain point (a "cut-off" point), after which the activity decreases.[6][7] This is attributed to the partitioning of the antioxidant molecule between the oil and water phases and its orientation at the oil-water interface. Shorter-chain esters may reside more in the aqueous phase, while very long-chain esters like hexadecyl gallate may fold back on themselves within the oil phase, reducing the accessibility of the active pyrogallol head to the aqueous phase radicals.[7] Octyl gallate (C8) often represents the peak of this effect.[7][8]

dot

Cut_Off_Effect Increasing_Chain_Length Increasing Alkyl Chain Length (C1 to C16) Antioxidant_Activity Antioxidant Activity in Emulsions Increasing_Chain_Length->Antioxidant_Activity Initially Increases Cut_Off_Point Cut-off Point (e.g., Octyl Gallate - C8) Antioxidant_Activity->Cut_Off_Point Cut_Off_Point->Antioxidant_Activity Decreases after this point

Caption: The "cut-off effect" of gallic acid esters in emulsions.

Quantitative Data on Antioxidant Activity

The antioxidant activity of gallic acid and its esters is commonly quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, with results often expressed as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antioxidant activity.

CompoundAssayEC50 (µg/mL)Notes
Methyl GallateDPPH-Strong DPPH radical-scavenging activity observed.[9]
Ethyl GallateDPPH-Strong DPPH radical-scavenging activity observed.[9]
Butyl GallateDPPH-Strong DPPH radical-scavenging activity observed.[9]
Octyl GallateDPPH-Strong DPPH radical-scavenging activity observed.[9]
Decyl GallateDPPH-Strong DPPH radical-scavenging activity observed.[9]
Hexadecyl GallateDPPH-Strong DPPH radical-scavenging activity observed; EC50 values of long-chain alkyl gallates slightly decreased with increased chain length.[9]

Note: Specific EC50 values for each gallate were not provided in the search results, but a general trend was described.

Experimental Protocols

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of DPPH in ethanol (e.g., 0.1 mM).

    • A positive control, such as ascorbic acid or (+)-catechin, should be prepared.[9]

  • Assay Procedure:

    • In a microplate well or cuvette, mix a small volume of the antioxidant solution (at various concentrations) with a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).[9]

    • Add the DPPH-ethanol solution to the mixture.[9]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer or microplate reader.[9]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

    • The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

dot

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Hexadecyl Gallate dilutions - DPPH solution - Positive Control Start->Prepare_Reagents Mix_Reagents Mix Hexadecyl Gallate, Buffer, and DPPH solution Prepare_Reagents->Mix_Reagents Incubate Incubate in the dark (e.g., 30 min at room temp) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_EC50 Determine EC50 value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Mechanisms

Beyond direct free radical scavenging, polyphenolic compounds like gallates can exert their antioxidant effects through cellular mechanisms.[10] These can include:

  • Modulation of Antioxidant Enzymes: Antioxidants can influence the activity and expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11][12] These enzymes play a crucial role in detoxifying reactive oxygen species.

  • Chelation of Metal Ions: Gallic acid and its derivatives can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[12][13][14] This is a significant preventive antioxidant mechanism, as these metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5][13] However, some studies indicate that long-chain alkyl gallates may not exhibit strong chelating abilities.[9]

  • Interaction with Signaling Pathways: Polyphenols can modulate cellular signaling pathways involved in oxidative stress response, such as the Nrf2-ARE pathway, which upregulates the expression of numerous antioxidant and detoxification genes.[11][15]

Conclusion

This compound is a potent antioxidant whose mechanism of action is primarily centered on the free radical scavenging capacity of its gallic acid moiety. The long hexadecyl chain imparts significant lipophilicity, which governs its efficacy in different systems according to the principles of the "polar paradox" and the "cut-off effect." While direct radical scavenging is a key mechanism, its overall antioxidant profile may also involve interactions with cellular defense systems, including the modulation of antioxidant enzymes and metal ion chelation. Further research into its specific effects on cellular signaling pathways will provide a more complete understanding of its biological activity.

References

Synthesis and Characterization of Hexadecyl 3,4,5-trihydroxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate or cetyl gallate, is an ester of gallic acid and hexadecanol. As a member of the alkyl gallate family, it exhibits significant potential for applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant and antimicrobial properties. This technical guide provides a detailed overview of the synthesis, characterization, and known biological activities of hexadecyl gallate, presenting data in a structured format to facilitate research and development.

Introduction

Gallic acid and its alkyl esters are naturally occurring phenolic compounds found in various plants.[1] They are widely recognized for their health benefits, primarily attributed to their potent antioxidant and antimicrobial activities.[1] The lipophilicity of these compounds, and consequently their biological activity, can be modulated by the length of the alkyl chain. Hexadecyl gallate, with its long C16 alkyl chain, is a highly lipophilic derivative, suggesting potentially enhanced interaction with lipidic environments such as cell membranes. This guide details the synthesis and comprehensive characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of gallic acid with hexadecanol. This reaction is generally catalyzed by an acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of alkyl gallates.[2][3]

Materials:

  • Gallic acid (3,4,5-trihydroxybenzoic acid)

  • Hexadecanol (cetyl alcohol)

  • p-Toluenesulfonic acid (catalyst)

  • 1,4-Dioxane (solvent)

  • Sodium bicarbonate (for washing)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve gallic acid (1 equivalent) and hexadecanol (1.2 equivalents) in 1,4-dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 105°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient system to yield pure this compound.[1]

Synthesis Workflow

SynthesisWorkflow reagents Gallic Acid + Hexadecanol + p-Toluenesulfonic acid (in 1,4-Dioxane) reflux Reflux (105°C, 12-24h) reagents->reflux Esterification workup Aqueous Workup (EtOAc, NaHCO3, Brine) reflux->workup Quenching & Extraction purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification Purification product Hexadecyl 3,4,5-trihydroxybenzoate purification->product

Caption: Fischer esterification workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties
PropertyValueReference
Appearance White crystalline solid[2]
Molecular Formula C₂₃H₃₈O₅[4]
Molecular Weight 394.55 g/mol [4]
Melting Point 101-103 °C[2]
CAS Number 5026-65-3[4]
Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of hexadecyl gallate is characterized by the following absorption bands.

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretching (phenolic)
2920, 2850C-H stretching (aliphatic)
~1700C=O stretching (ester)
~1610, 1530C=C stretching (aromatic)
~1240C-O stretching (ester)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra confirm the structure of the ester. The following data is for a similar compound, dodecyl gallate, and is expected to be very similar for hexadecyl gallate, with differences in the integration of the methylene protons and the chemical shifts of the terminal alkyl carbons.

¹H NMR (DMSO-d₆): [2]

  • δ ~9.2 (s, 2H, Ar-OH)

  • δ ~8.9 (s, 1H, Ar-OH)

  • δ ~6.9 (s, 2H, Ar-H)

  • δ ~4.1 (t, 2H, -O-CH₂-)

  • δ ~1.6 (quint, 2H, -O-CH₂-CH₂-)

  • δ ~1.2 (m, 26H, -(CH₂)₁₃-)

  • δ ~0.8 (t, 3H, -CH₃)

¹³C NMR (DMSO-d₆): [2]

  • δ ~165.8 (C=O)

  • δ ~145.5 (Ar-C-OH)

  • δ ~138.3 (Ar-C-OH)

  • δ ~119.6 (Ar-C)

  • δ ~108.5 (Ar-CH)

  • δ ~63.9 (-O-CH₂-)

  • δ ~31.3, 28.9, 28.7, 28.3, 25.4, 22.1 (Alkyl Chain -CH₂-)

  • δ ~13.9 (-CH₃)

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the mass determination of hexadecyl gallate. The expected molecular ion peaks would be:

  • [M-H]⁻: m/z 393.26

  • [M+Na]⁺: m/z 417.26

Thermal Analysis
TechniqueObservation
DSC Endothermic peak corresponding to melting
TGA Onset of decomposition above the melting point

Biological Activity and Signaling Pathways

Alkyl gallates, including hexadecyl gallate, are known for their significant biological activities, primarily as antioxidant and antimicrobial agents.

Antioxidant Activity

The antioxidant mechanism of alkyl gallates involves multiple pathways.

Mechanisms of Action:

  • Free Radical Scavenging: The three hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals.

  • Metal Ion Chelation: The ortho-dihydroxy arrangement allows for the chelation of pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate reactive oxygen species (ROS).

AntioxidantMechanisms cluster_0 Hexadecyl Gallate HG Hexadecyl 3,4,5-trihydroxybenzoate ROS Reactive Oxygen Species (ROS) HG->ROS Radical Scavenging Metals Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) HG->Metals Chelation OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress Metals->ROS Fenton Reaction

Caption: Antioxidant mechanisms of hexadecyl gallate.

Antimicrobial Activity

The antimicrobial activity of alkyl gallates is influenced by the length of the alkyl chain, with longer chains generally showing increased efficacy against certain microbes.

Mechanisms of Action:

  • Membrane Disruption: The lipophilic alkyl chain facilitates insertion into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Cellular Processes: Once inside the cell, alkyl gallates can interfere with various cellular processes, including DNA replication and enzyme function.

  • Induction of Oxidative Stress: Some studies suggest that alkyl gallates can induce the production of reactive oxygen species within bacteria, leading to oxidative damage and cell death.

AntimicrobialMechanisms HG Hexadecyl Gallate Membrane Bacterial Cell Membrane HG->Membrane Insertion & Disruption DNA DNA HG->DNA Inhibition of Replication Enzymes Cellular Enzymes HG->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) HG->ROS Induction Intracellular Intracellular Components Membrane->Intracellular Leakage CellDeath Bacterial Cell Death Intracellular->CellDeath DNA->CellDeath Enzymes->CellDeath ROS->CellDeath

Caption: Antimicrobial mechanisms of hexadecyl gallate.

Conclusion

This compound is a lipophilic derivative of gallic acid with significant potential as an antioxidant and antimicrobial agent. Its synthesis via Fischer esterification is straightforward, and its structure can be unequivocally confirmed by a combination of spectroscopic and analytical techniques. The long alkyl chain is expected to enhance its interaction with biological membranes, potentially leading to increased efficacy in various applications. Further research into its specific biological targets and in vivo efficacy is warranted to fully explore its therapeutic and preservative potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising compound.

References

Hexadecyl 3,4,5-trihydroxybenzoate: A Technical Guide to Its Origins, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate, is a lipophilic derivative of gallic acid. While its direct natural widespread occurrence is not extensively documented, its parent compound, gallic acid, is abundant in the plant kingdom. This technical guide provides a comprehensive overview of the known sources of related alkyl gallates, detailed synthetic methodologies for hexadecyl gallate, and information on its derivatives. The content herein is intended to serve as a foundational resource for researchers exploring the therapeutic and industrial potential of this long-chain phenolic ester.

Natural Sources and Biosynthesis of Related Alkyl Gallates

This compound is not commonly reported as a naturally occurring compound in plants. However, its core components, gallic acid and hexadecanol (cetyl alcohol), are found in nature. Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid that is a key secondary metabolite in a variety of plants, including gallnuts, sumac, tea leaves, and oak bark[1]. It is a fundamental building block of hydrolyzable tannins.

The biosynthesis of galloylated catechins in tea plants, for instance, involves the flavan-3-ol pathway and subsequent galloylation reactions, indicating enzymatic machinery for attaching galloyl groups to other molecules[2]. While the direct enzymatic esterification of gallic acid with long-chain fatty alcohols to form hexadecyl gallate in plants has not been elucidated, the presence of alkyl hydroxycinnamates (esters of phenolic acids like ferulic and coumaric acid with fatty alcohols) in plant lipid barriers such as cuticular waxes and suberin suggests that pathways for the synthesis of long-chain phenolic esters exist in the plant kingdom[3].

Other shorter-chain alkyl gallates have been identified in various natural sources. For example, methyl gallate and ethyl gallate are found in several plants and have been noted for their elicitor activities in tobacco plants[4].

Synthesis of this compound

The primary route for obtaining this compound is through chemical synthesis, typically via the esterification of gallic acid with hexadecanol.

Acid-Catalyzed Esterification

A common and straightforward method for synthesizing alkyl gallates, including hexadecyl gallate, is the Fischer-Speier esterification. This reaction involves heating gallic acid with the corresponding alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Hexadecyl Gallate [5]

  • Materials:

    • Gallic acid

    • 1-Hexadecanol (Cetyl alcohol)

    • p-Toluenesulfonic acid (catalyst)

    • 1,4-Dioxane (solvent)

    • Distilled water

  • Procedure:

    • Dissolve gallic acid and 1-hexadecanol in 1,4-dioxane.

    • Add a catalytic amount of p-toluenesulfonic acid to the solution.

    • Reflux the solution at 105°C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture.

    • The crude product can be purified by washing with distilled water and then drying in a vacuum oven at 60°C.

    • Further purification can be achieved by recrystallization.

The resulting product, hexadecyl gallate, is a white crystalline solid[5].

Enzymatic Synthesis

Enzymatic methods offer a milder and more selective alternative for the synthesis of alkyl gallates. Lipases are commonly employed for this purpose.

Experimental Protocol: General Lipase-Catalyzed Synthesis of Alkyl Gallates [6]

  • Materials:

    • Gallic acid

    • Alkyl alcohol (e.g., 1-hexadecanol)

    • Immobilized lipase (e.g., from Bacillus licheniformis or Candida antarctica)

    • Anhydrous solvent (e.g., toluene or a water-free system)

    • Molecular sieves

  • Procedure:

    • Combine gallic acid, the alkyl alcohol, and the immobilized lipase in the anhydrous solvent.

    • Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards the product.

    • Incubate the mixture at a controlled temperature (e.g., 55°C) with shaking for a specified period (e.g., 10 hours).

    • Monitor the reaction progress using TLC or HPLC.

    • Upon completion, filter the immobilized enzyme from the reaction mixture.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting alkyl gallate using column chromatography.

Derivatives of this compound

Derivatives of hexadecyl gallate can be synthesized to modify its physicochemical properties, such as solubility and biological activity.

Glycosylated Derivatives

Glycosylation can enhance the water solubility and bioavailability of lipophilic compounds.

Synthetic Approach: Glucuronosyl Methyl Ester Hexadecyl Gallate [7]

A multi-step synthesis can be employed, starting with the acetyl-protected glucuronic acid methyl ester, which is then coupled to hexadecyl gallate. The final step involves deprotection of the acetyl groups.

  • Example Synthesis Step (Deprotection):

    • Dissolve the acetyl-protected glucuronosyl methyl ester of hexadecyl gallate in methanol.

    • Add sodium carbonate (Na₂CO₃) to the solution.

    • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

    • Purify the final product using column chromatography.

Acetylated Derivatives

Acetylation of the phenolic hydroxyl groups can alter the antioxidant and biological activities of gallates.

Synthetic Approach: Monoacetylated Alkyl Gallates [8]

Selective acetylation can be achieved by controlling the reaction conditions.

  • General Procedure:

    • React the alkyl gallate with an acetylating agent (e.g., acetic anhydride) in the presence of a suitable solvent and catalyst.

    • Control the stoichiometry and reaction time to favor mono-acetylation.

    • Purify the resulting monoacetylated alkyl gallate using column chromatography over silica gel with a hexane and ethyl acetate eluent system.

Quantitative Data

The biological activity of alkyl gallates is often influenced by the length of the alkyl chain.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological Activity (Example)
Hexadecyl Gallate C₂₃H₃₈O₅410.55101-103[5]Antioxidant for LLDPE[5]
Dodecyl GallateC₁₉H₃₀O₅338.4496-98[5]Antioxidant for LLDPE[5]
Octyl GallateC₁₅H₂₂O₅282.3395-97[5]Antioxidant for LLDPE[5]
Hexyl GallateC₁₃H₁₈O₅254.28-Antibacterial against Xanthomonas citri[9]
Propyl GallateC₁₀H₁₂O₅212.20-Reduces rRNA transcription[10]

Table 1: Physicochemical and Biological Data of Selected Alkyl Gallates.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for hexadecyl gallate are not well-defined, related compounds like propyl gallate and epigallocatechin gallate (EGCG) have been shown to influence cellular processes.

Propyl gallate and EGCG have been reported to reduce rRNA transcription by inducing the activation of Lysine-Specific Demethylase 2A (KDM2A)[10]. This activation is mediated through the activation of AMP-activated protein kinase (AMPK) and an increase in reactive oxygen species (ROS) production[10].

G Propyl Gallate Propyl Gallate AMPK Activation AMPK Activation Propyl Gallate->AMPK Activation ROS Production ROS Production Propyl Gallate->ROS Production EGCG EGCG EGCG->AMPK Activation EGCG->ROS Production KDM2A Activation KDM2A Activation AMPK Activation->KDM2A Activation ROS Production->KDM2A Activation rRNA Transcription Inhibition rRNA Transcription Inhibition KDM2A Activation->rRNA Transcription Inhibition

Proposed signaling pathway for propyl gallate and EGCG.

The following diagram illustrates a general workflow for the synthesis and characterization of alkyl gallates.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Gallic Acid Gallic Acid Reaction Reaction Gallic Acid->Reaction Alcohol Alcohol Alcohol->Reaction Catalyst Catalyst Catalyst->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product FTIR FTIR Purified Product->FTIR NMR NMR Purified Product->NMR Purity Analysis Purity Analysis Purified Product->Purity Analysis

General workflow for alkyl gallate synthesis.

Conclusion

This compound is a synthetically accessible long-chain alkyl gallate with potential applications stemming from its lipophilic nature and the inherent antioxidant properties of its galloyl moiety. While its natural occurrence is not established, the abundance of its precursors in nature and the existence of biosynthetic pathways for similar compounds suggest a potential for biocatalytic production. Further research into the biological activities and signaling pathways of hexadecyl gallate and its derivatives is warranted to fully explore their therapeutic and industrial value. This guide provides a foundational framework for researchers to build upon in their investigation of this promising compound.

References

Hexadecyl 3,4,5-trihydroxybenzoate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5026-65-3 Molecular Formula: C₂₃H₃₈O₅ Molecular Weight: 394.54 g/mol

This technical guide provides a comprehensive overview of Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate, a lipophilic derivative of gallic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential biological activities based on available data for it and structurally related alkyl gallates.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 5026-65-3[2][3]
Molecular Formula C₂₃H₃₈O₅[2][3]
Molecular Weight 394.54 g/mol [3]
IUPAC Name This compound[3]
Synonyms Cetyl gallate, Palmityl gallate, Hexadecyl gallate[2]
Melting Point 101–103 °C[1]
Boiling Point 562.6 °C at 760 mmHg[2]
Density 1.065 g/cm³[2]
Flash Point 185.1 °C[2]
XLogP3 6.4[2]

Synthesis

A common method for the synthesis of this compound is through the esterification of gallic acid with hexadecanol (cetyl alcohol).

Experimental Protocol: Synthesis of Hexadecyl Gallate

This protocol is based on a reported synthesis for its use as a polymer antioxidant.[1]

  • Reactants: Gallic acid and n-hexadecanol are dissolved in a suitable solvent, such as 1,4-dioxane.

  • Catalyst: An acid catalyst, for example, p-toluene sulfonic acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is refluxed at approximately 105 °C for 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, the product is purified. This may involve washing with distilled water followed by drying in a vacuum oven at 60 °C for 24 hours.[1]

Note: The synthesis of other alkyl gallates, such as hexyl gallate, involves direct heating of gallic acid and the corresponding alcohol with a catalytic amount of sulfuric acid, followed by purification via partitioning and column chromatography.[4]

G Gallic Acid Gallic Acid Reaction Esterification Gallic Acid->Reaction Hexadecanol Hexadecanol Hexadecanol->Reaction Hexadecyl Gallate Hexadecyl Gallate Reaction->Hexadecyl Gallate p-toluenesulfonic acid, 105°C, 12h

Synthesis of Hexadecyl Gallate.

Biological Activities and Potential Applications

While specific biological data for this compound is limited, the broader class of alkyl gallates exhibits significant antioxidant and antimicrobial properties. The length of the alkyl chain is known to influence the biological activity of these compounds.

Antioxidant Activity

Hexadecyl gallate has been investigated as a primary antioxidant for polymers like linear low-density polyethylene (LLDPE).[1] The antioxidant ability is attributed to the gallate moiety, which can act as a radical scavenger.

The antioxidant performance of hexadecyl gallate (HG) was compared with other alkyl gallates and a commercial antioxidant, Irganox 1010, using the Oxidation Induction Time (OIT) as a measure of stability.

AntioxidantOIT at 200 °C (min)
LLDPE (control)25
LLDPE-OG (Octyl Gallate)70
LLDPE-DG (Dodecyl Gallate)98
LLDPE-HG (Hexadecyl Gallate) 85
LLDPE-Irganox 101095

Source: Adapted from a study on the synthesis and characterization of gallates as antioxidants for LLDPE.[1]

Antimicrobial Activity

Alkyl gallates with shorter alkyl chains, such as octyl and dodecyl gallate, have demonstrated notable antibacterial activity against various pathogens. It is plausible that hexadecyl gallate also possesses antimicrobial properties, although specific studies are lacking. The proposed mechanism of action for alkyl gallates involves disruption of the bacterial cell membrane and potential interaction with intracellular targets.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of alkyl gallates, which can be adapted for this compound.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This method is widely used to determine the free radical scavenging capacity of a compound.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of the test compound (hexadecyl gallate) are also prepared in methanol.

  • Reaction: The test compound dilutions are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix DPPH and Hexadecyl Gallate DPPH_sol->Mix HG_sol Hexadecyl Gallate Dilutions HG_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

DPPH Assay Workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antibacterial Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of hexadecyl gallate are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanism of Action: Antioxidant Activity

The antioxidant activity of gallates is primarily attributed to the 3,4,5-trihydroxybenzoyl moiety. This structure can donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The resulting gallate radical is stabilized by resonance.

G Gallate Hexadecyl Gallate (Ar-OH) Radical Free Radical (R•) Gallate_Radical Gallate Radical (Ar-O•) (Resonance Stabilized) Gallate->Gallate_Radical H• donation Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Radical Scavenging by Gallates.

Conclusion

This compound is a lipophilic derivative of gallic acid with established utility as a polymer antioxidant. While specific data on its pharmacological activities are sparse, the known antioxidant and antimicrobial properties of the alkyl gallate class of compounds suggest its potential for further investigation in drug development and other biomedical applications. The experimental protocols and data presented in this guide, drawn from studies on hexadecyl gallate and its shorter-chain analogs, provide a foundation for future research into this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Cetyl Gallate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl gallate, the ester of gallic acid and cetyl alcohol, is a lipophilic antioxidant belonging to the gallate family. Its structure, combining the antioxidant prowess of the gallic acid moiety with a long alkyl chain, imparts unique physicochemical properties that are of significant interest in pharmaceutical and cosmetic research. This technical guide provides a comprehensive overview of the physical and chemical properties of cetyl gallate, detailed experimental protocols for its analysis, and insights into its potential biological activities, serving as a vital resource for researchers and professionals in drug development.

Physicochemical Properties

The distinct characteristics of cetyl gallate stem from its molecular structure, which features a polar head (the trihydroxybenzoyl group) and a long, nonpolar tail (the cetyl group). This amphiphilic nature governs its solubility, stability, and interaction with biological systems.

General Properties
PropertyValueSource(s)
Chemical Name Hexadecyl 3,4,5-trihydroxybenzoate[1]
Synonyms n-Hexadecyl gallate, Palmityl gallate[1]
CAS Number 5026-65-3[1]
Molecular Formula C23H38O5[1]
Molecular Weight 394.5 g/mol [1]
Appearance White to creamy-white crystalline powder[2]
Solubility Profile

Precise quantitative solubility data for cetyl gallate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on related gallate esters, a qualitative and estimated solubility profile can be provided. Cetyl gallate is generally soluble in oils, fats, and nonpolar organic solvents, while exhibiting low solubility in water.[3]

SolventQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)Source(s)
Water Slightly soluble/Insoluble< 0.1[3]
Ethanol Soluble1 - 10[3]
Methanol Soluble1 - 10-
Dimethyl Sulfoxide (DMSO) Soluble> 10[4]
Acetone Soluble1 - 10-
Ethyl Ether Soluble> 10[3]
Oils and Lards Soluble> 1[3]

Note: Estimated quantitative solubility values are based on the properties of shorter-chain alkyl gallates like propyl gallate and should be experimentally verified for cetyl gallate.

Key Physicochemical Parameters
ParameterValue/InformationSource(s)
Melting Point 99.5-100 °C[5]
Boiling Point 562.6 °C at 760 mmHg[5]
pKa (Predicted) ~8.0 - 9.0[6]

Antioxidant Activity and Mechanism of Action

The primary function of cetyl gallate in research is its role as a potent antioxidant. The 3,4,5-trihydroxybenzoyl (galloyl) moiety is responsible for this activity.

Free Radical Scavenging

The antioxidant mechanism of gallates, including cetyl gallate, primarily involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting gallate radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Cetyl_Gallate Cetyl Gallate (Ar-OH) Gallate_Radical Gallate Radical (Ar-O•) (Resonance Stabilized) Cetyl_Gallate->Gallate_Radical H• donation

Caption: Mechanism of free radical scavenging by Cetyl Gallate.

Potential Signaling Pathway Involvement

While direct studies on cetyl gallate are limited, research on other gallates and polyphenols, such as epigallocatechin gallate (EGCG), suggests potential interactions with key cellular signaling pathways involved in oxidative stress and inflammation.

  • NF-κB Pathway: Gallates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[8][12] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thus preventing the translocation of NF-κB to the nucleus.[13][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Degradation Cetyl_Gallate Cetyl Gallate Cetyl_Gallate->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Stimulus->IKK Activates

Caption: Potential inhibition of the NF-κB signaling pathway by Cetyl Gallate.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many polyphenols are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[5][6][15][16][17] It is plausible that cetyl gallate could also modulate this protective pathway.

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Some polyphenols have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anti-cancer effects.[1][13][18][19] Further research is needed to elucidate the specific effects of cetyl gallate on these pathways.

Experimental Protocols

Accurate assessment of the antioxidant activity of cetyl gallate requires standardized experimental protocols. Due to its lipophilic nature, modifications to standard aqueous-based assays are necessary.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Cetyl gallate

  • Trolox (as a standard)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Preparation of sample and standard solutions:

    • Prepare a stock solution of cetyl gallate (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar series of dilutions for the Trolox standard.

  • Assay:

    • In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 20 µL of the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % scavenging against the concentration of cetyl gallate and Trolox to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix 20 µL Sample/Standard with 180 µL DPPH solution Prep_DPPH->Mix Prep_Sample Prepare Cetyl Gallate dilutions (e.g., 1-100 µg/mL) Prep_Sample->Mix Prep_Standard Prepare Trolox dilutions Prep_Standard->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH assay of Cetyl Gallate.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)

  • Cetyl gallate

  • Trolox (as a standard)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution:

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions:

    • Prepare a stock solution of cetyl gallate (e.g., 1 mg/mL) in ethanol.

    • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar series of dilutions for the Trolox standard in ethanol.

  • Assay:

    • In a 96-well plate, add 10 µL of each sample or standard dilution to respective wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, use 10 µL of ethanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[2][4]

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % inhibition against the concentration of cetyl gallate and Trolox to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_ABTS_Radical Prepare ABTS•+ solution (7 mM ABTS + 2.45 mM K2S2O8) Prep_ABTS_Working Dilute ABTS•+ to Abs ~0.7 at 734 nm Prep_ABTS_Radical->Prep_ABTS_Working Mix Mix 10 µL Sample/Standard with 190 µL ABTS•+ solution Prep_ABTS_Working->Mix Prep_Sample Prepare Cetyl Gallate dilutions in Ethanol Prep_Sample->Mix Prep_Standard Prepare Trolox dilutions in Ethanol Prep_Standard->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Experimental workflow for the ABTS assay of Cetyl Gallate.

Synthesis and Stability

Synthesis

Cetyl gallate is typically synthesized via the esterification of gallic acid with cetyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water.

General Synthesis Procedure:

  • Reactant Mixture: Gallic acid and cetyl alcohol are heated in a reaction vessel in the presence of a catalytic amount of acid.

  • Water Removal: The water formed during the esterification is removed, often by azeotropic distillation with a suitable solvent.

  • Crystallization: Upon completion of the reaction, the mixture is cooled, and the cetyl gallate product is crystallized from a suitable solvent, such as an alkane.

  • Purification: The crystals can be further purified by recrystallization to achieve high purity.[11]

Synthesis_Workflow Gallic_Acid Gallic Acid Reaction Esterification (Acid Catalyst, Heat) Gallic_Acid->Reaction Cetyl_Alcohol Cetyl Alcohol Cetyl_Alcohol->Reaction Water_Removal Water Removal (Azeotropic Distillation) Reaction->Water_Removal Crystallization Crystallization Water_Removal->Crystallization Purification Purification (Recrystallization) Crystallization->Purification Cetyl_Gallate Cetyl Gallate Purification->Cetyl_Gallate

Caption: General workflow for the synthesis of Cetyl Gallate.

Stability

The stability of cetyl gallate is a crucial factor for its application in formulations. Like other gallate esters, its stability is influenced by pH, temperature, and light.

  • pH Stability: Gallate esters are generally more stable in acidic to neutral conditions and are prone to degradation and oxidation in alkaline environments.

  • Thermal Stability: Cetyl gallate is expected to have good thermal stability at typical processing temperatures for cosmetic and pharmaceutical formulations. Studies on other long-chain alkyl gallates show decomposition temperatures well above 200°C.[10]

  • Photostability: Polyphenols, including gallates, can be susceptible to degradation upon exposure to UV light. The use of photostabilizers or appropriate packaging is recommended for light-sensitive formulations.

Conclusion

Cetyl gallate presents a compelling profile for researchers in drug development and related fields. Its lipophilic nature, coupled with the potent antioxidant activity of its galloyl moiety, makes it a versatile molecule for applications in topical and lipid-based formulations. This technical guide provides a foundational understanding of its physicochemical properties, methodologies for its evaluation, and insights into its potential biological interactions. Further research into its specific signaling pathway modulation and comprehensive stability profiling will undoubtedly unlock its full potential in the development of novel therapeutic and cosmetic products.

References

An In-Depth Technical Guide to the Biological Activity of Gallic Acid Esters, Featuring Hexadecyl 3,4,5-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound ubiquitously found in the plant kingdom, and its ester derivatives have garnered significant attention for their diverse and potent biological activities. The esterification of gallic acid with various alcohols modifies its lipophilicity, which in turn influences its bioavailability and efficacy in biological systems. This technical guide provides a comprehensive overview of the biological activities of gallic acid esters, with a particular focus on the long-chain ester, Hexadecyl 3,4,5-trihydroxybenzoate. This document delves into their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action.

Antioxidant Activity

Gallic acid and its esters are renowned for their potent antioxidant properties, primarily attributed to the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals. The length of the alkyl chain in gallic acid esters plays a crucial role in their antioxidant efficacy, often exhibiting a "cut-off" effect where activity initially increases with chain length and then decreases.

Quantitative Antioxidant Data

The antioxidant capacity of gallic acid and its esters is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying radical scavenging activity, with lower values indicating greater potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µg/mL)FRAP (mg TE/g)
Gallic Acid29.5[1]3.55-
Methyl Gallate38.0[1]--
Dodecyl Gallate---
This compound ---

Note: Specific quantitative data for this compound in these standard antioxidant assays is limited in the reviewed literature, highlighting an area for future research.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of a test compound.

Workflow for DPPH Radical Scavenging Assay

prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix 100 µL of sample/standard with 100 µL of DPPH solution in a 96-well plate prep_dpph->reaction prep_sample Prepare serial dilutions of test compound and standard (e.g., Ascorbic Acid) prep_sample->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in an amber bottle to protect it from light.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to respective wells.

    • Add 100 µL of methanol to a well to serve as the blank.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations[2].

Anti-inflammatory Activity

Gallic acid esters have demonstrated significant anti-inflammatory properties, which are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds can be quantified by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade, as well as by their capacity to prevent protein denaturation.

CompoundProtein Denaturation Inhibition IC50 (µg/mL)COX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
Gallic Acid---
Methyl Gallate---
This compound ---
Experimental Protocols

2.2.1. In Vitro Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation[3].

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

    • A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation and Measurement:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value from the plot of percentage inhibition versus concentration[3].

2.2.2. Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay screens for inhibitors of COX-2 activity.

Workflow for COX-2 Inhibition Assay

prep_inhibitor Prepare test inhibitor and control (e.g., Celecoxib) add_inhibitor Add inhibitor/control to wells prep_inhibitor->add_inhibitor prep_reaction Prepare Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor add_reaction_mix Add Reaction Mix to all wells prep_reaction->add_reaction_mix add_inhibitor->add_reaction_mix add_enzyme Add diluted COX-2 enzyme add_reaction_mix->add_enzyme initiate_reaction Initiate reaction by adding Arachidonic Acid solution add_enzyme->initiate_reaction measurement Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate_reaction->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Methodology:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit)[4]. This includes the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme.

    • Prepare a 10X solution of the test inhibitor and a positive control (e.g., Celecoxib) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or control to the respective wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme to each well.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution.

  • Data Analysis:

    • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition and subsequently the IC50 value.

Anti-inflammatory Signaling Pathways

Gallic acid and its esters exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway Inhibition by Gallic Acid Esters

stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive, Cytoplasmic) NFkB_active NF-κB (p50/p65) (Active, Nuclear) NFkB_inactive->NFkB_active Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_active->gene_expression Transcription gallic_esters Gallic Acid Esters gallic_esters->NFkB_active Inhibition of Nuclear Translocation

Caption: Gallic acid esters inhibit the NF-κB pathway by preventing the nuclear translocation of NF-κB.

Gallic acid and its esters have been shown to suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes[5][6][7]. Studies suggest that the inhibitory effect of gallates on NF-κB activation is independent of the alkyl chain length[8]. They appear to inhibit the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of target genes[8][9].

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is also a target of gallic acid. Gallic acid has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK in stimulated keratinocytes[10].

Anticancer Activity

Gallic acid esters exhibit promising anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation and migration. The lipophilicity of the esters, influenced by the alkyl chain length, often correlates with their cytotoxic activity against cancer cells.

Quantitative Anticancer Data

The in vitro anticancer efficacy of gallic acid esters is typically assessed by determining their IC50 values against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundCell LineIC50Reference
Gallic AcidJurkat (Leukemia)30.9 µM (72h)[11]
A549 (Lung)-[3]
Ovarian Cancer Cells-[12]
Methyl GallateHeLa (Cervical)11.00 ± 0.58 µg/mL[13]
Heptyl GallateMCF-7 (Breast)25.94 µg/mL[14]
Octyl GallateMCF-7 (Breast)42.34 µg/mL[14]
Dodecyl GallateK562 (Leukemia)5.82 ± 0.41 µM (72h)[14]
Jurkat (Leukemia)2.15 ± 0.26 µM (72h)[14]
This compound PC3, Bcap-37, MGC-8030.61 - 0.73 mg/mL (as a major component of an extract)[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

cell_seeding Seed cells in a 96-well plate and incubate treatment Treat cells with various concentrations of the test compound cell_seeding->treatment incubation_treatment Incubate for 24-72 hours treatment->incubation_treatment add_mtt Add MTT solution to each well and incubate incubation_treatment->add_mtt solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement calculation Calculate % cell viability and IC50 value measurement->calculation

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anticancer Signaling Pathways

The anticancer effects of gallic acid and its esters are often mediated by the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway Inhibition by Gallic Acid Esters

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) akt->downstream Phosphorylation cell_survival Cell Survival, Proliferation, and Growth downstream->cell_survival gallic_esters Gallic Acid Esters gallic_esters->pi3k Inhibition gallic_esters->akt Inhibition of Phosphorylation

Caption: Gallic acid esters can inhibit the PI3K/Akt pathway, leading to reduced cancer cell survival and proliferation.

Gallic acid has been shown to inhibit the PI3K/Akt pathway in various cancer cells, including ovarian and lung cancer[3][12][16]. This inhibition leads to the downregulation of downstream effectors that promote cell survival and proliferation. The lipophilicity of gallic acid esters may enhance their ability to interact with and modulate these intracellular signaling pathways[17][18]. Similarly, gallic acid can activate the MAPK signaling pathway, which can lead to apoptosis in some cancer cells[19][20][21][22][23][24][25][26][27].

Antimicrobial Activity

Gallic acid and its esters possess broad-spectrum antimicrobial activity against various bacteria and fungi. The length of the alkyl chain is a critical determinant of this activity, with longer chains generally exhibiting greater potency up to a certain point.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

CompoundMicroorganismMICReference
Gallic AcidEscherichia coli0.5 mg/mL[28]
Pseudomonas aeruginosa2.5 mg/mL[28]
Staphylococcus aureus≥ 1024 µg/mL[4]
Candida albicans-
Ethyl GallateStreptococcus mutans1.56 mg/mL[5]
Octyl GallateEscherichia coli-[4]
Staphylococcus aureus-[4]
Nonyl GallateMRSA15.6 µg/mL (MIC90)[29]
Decyl GallateMSSA15.6 µg/mL (MIC90)[29]
Undecyl GallateXanthomonas citri15.6 µg/mL[30]
This compound Saccharomyces cerevisiae (transporter inhibition)Strong inhibitory effect[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

prep_compound Prepare serial dilutions of the test compound in broth add_compound Add the serially diluted compound to the wells prep_compound->add_compound prep_inoculum Prepare a standardized microbial inoculum inoculation Inoculate the wells of a microtiter plate with the microbial suspension prep_inoculum->inoculation inoculation->add_compound incubation Incubate the plate under appropriate conditions add_compound->incubation observation Visually inspect for microbial growth (turbidity) incubation->observation determination Determine the lowest concentration with no visible growth (MIC) observation->determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the target microorganism (e.g., to 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of gallic acid esters, particularly the longer-chain derivatives, involves the disruption of the bacterial cell membrane. The increased lipophilicity of these esters allows them to more effectively integrate into and destabilize the lipid bilayer of the cell membrane[1][4][5][8][9][11][15][28][29][30][31][32][33][34][35]. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death[4][8][9][11][15][28][31][32][33]. Studies have shown that octyl gallate can damage the cell wall, permeate the cell, interact with DNA, and disturb the respiratory electron transport chain, leading to the generation of reactive oxygen species (ROS)[4][8][31].

Conclusion

Gallic acid esters, including this compound, represent a promising class of bioactive compounds with a wide range of therapeutic and preservative applications. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities are significantly influenced by the length of their alkyl chain, which modulates their lipophilicity and interaction with biological targets. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modulation of key signaling pathways. Further research, particularly focused on obtaining more extensive quantitative data for long-chain esters like this compound and elucidating the precise structure-activity relationships in the context of signaling pathway modulation, will be crucial for the development of these compounds as effective therapeutic agents and functional ingredients.

References

The Role of Hexadecyl 3,4,5-trihydroxybenzoate in Inhibiting Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation is a critical driver of cellular damage implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Consequently, the identification and characterization of potent inhibitors of this process are of paramount importance in drug discovery and development. Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate, a lipophilic derivative of gallic acid, has emerged as a promising candidate in this arena. This technical guide provides an in-depth analysis of the role of this compound in inhibiting lipid peroxidation, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. Quantitative data on its antioxidant activity is presented, and key cellular pathways, including the Keap1-Nrf2 and ferroptosis pathways, are visualized to elucidate its protective effects.

Introduction to Lipid Peroxidation

Lipid peroxidation is a complex chain reaction process that affects polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the degradation of lipids and the formation of a variety of reactive and cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[1]. This process is initiated by reactive oxygen species (ROS) and can be divided into three main stages: initiation, propagation, and termination. The uncontrolled propagation of lipid peroxidation can lead to significant cellular dysfunction, including impaired membrane fluidity and integrity, and damage to other biomolecules like proteins and DNA.

This compound: A Potent Antioxidant

This compound is an ester of gallic acid and hexadecanol. The addition of the C16 alkyl chain significantly increases its lipophilicity compared to its parent compound, gallic acid. This enhanced lipophilicity is believed to facilitate its incorporation into lipid membranes, placing it at the primary site of lipid peroxidation.

Mechanism of Action

The antioxidant activity of this compound is primarily attributed to its 3,4,5-trihydroxybenzoate (gallate) moiety. This structure confers potent radical-scavenging and metal-chelating properties.

  • Radical Scavenging: The three hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to lipid peroxyl radicals (LOO•), thereby terminating the lipid peroxidation chain reaction. The resulting phenoxyl radical is stabilized by resonance, rendering it relatively unreactive and unable to propagate the oxidative chain.

  • Metal Ion Chelation: Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of ROS and the decomposition of lipid hydroperoxides into more reactive radicals. The gallate structure can chelate these metal ions, rendering them redox-inactive and thus preventing them from participating in the initiation and propagation of lipid peroxidation.

Quantitative Antioxidant Activity
Compound Assay Metric Value Reference
Hexadecyl gallateDPPH Radical ScavengingEC50Slightly higher than shorter-chain gallates[3]
Dodecyl gallateMitochondrial Lipid Peroxidation (Fe(III)-ADP/NADH induced)InhibitionInhibited lipid peroxidation[4]
Octyl, Decyl, Dodecyl gallatesXanthine Oxidase Inhibition (Uric Acid Formation)InhibitionCompetitive inhibition, increased with chain length[5]

Table 1: Quantitative Antioxidant Activity Data for Alkyl Gallates.

Key Signaling Pathways Modulated by this compound

The protective effects of this compound against lipid peroxidation extend beyond direct chemical interactions and involve the modulation of critical cellular signaling pathways that govern the response to oxidative stress.

The Keap1-Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation[6][7]. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (GSH) synthesis[8][9][10]. Phytochemicals, including various polyphenols, are known to activate this pathway[7][10]. It is plausible that hexadecyl gallate, as a lipophilic polyphenol, can activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses and mitigating lipid peroxidation.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Releases Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates HG Hexadecyl Gallate HG->Keap1 Modifies Cysteine Residues ROS Oxidative Stress (e.g., Lipid Peroxides) ROS->Keap1 Modifies Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Induces Transcription

Figure 1: Activation of the Keap1-Nrf2 signaling pathway by hexadecyl gallate.

Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is distinct from other forms of cell death like apoptosis and necrosis. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that utilizes glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing their accumulation and the subsequent propagation of lipid peroxidation[11]. Inhibition or depletion of GPX4 is a central event in the execution of ferroptosis[12].

Gallic acid and its derivatives have been shown to modulate ferroptosis. Gallic acid itself can induce ferroptotic features in cancer cells, a process that is iron-dependent and characterized by lipid peroxidation[12]. Conversely, other polyphenols like epigallocatechin gallate (EGCG) have been shown to mitigate ferroptosis by activating GPX4[13]. Given the structural similarities, it is hypothesized that this compound could inhibit ferroptosis by:

  • Directly scavenging lipid radicals , thus preventing the accumulation of lipid hydroperoxides, the substrates for the lethal cascade.

  • Chelating iron , thereby preventing its participation in the Fenton reaction and other processes that generate ROS.

  • Potentially modulating GPX4 activity or expression , although this requires further investigation.

Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Hydroperoxides (LOOH) PUFA->Lipid_Peroxides Oxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Fe2 Fe²⁺ Fe2->PUFA Catalyzes Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis GPX4 GPX4 Lipid_Peroxides->GPX4 GPX4->Ferroptosis Inhibits Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces GSH GSH GSH->GPX4 Co-factor HG Hexadecyl Gallate HG->ROS Scavenges HG->Fe2 Chelates HG->Lipid_Peroxides Inhibits Formation

Figure 2: Inhibition of the ferroptosis pathway by hexadecyl gallate.

Experimental Protocols for Assessing Lipid Peroxidation Inhibition

A variety of in vitro and in vivo methods can be employed to assess the inhibitory effect of this compound on lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for this purpose.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sample containing a lipid source (e.g., tissue homogenate, liposomes, or PUFA-rich oil)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Lipid peroxidation initiator (e.g., FeSO₄/ascorbate or AAPH)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.67% (w/v) Thiobarbituric acid (TBA)

  • Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane for standard curve

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare the lipid substrate in PBS. For a typical in vitro assay, a tissue homogenate (e.g., rat liver) can be used.

  • Incubation: To the lipid substrate, add different concentrations of this compound. A vehicle control (solvent only) and a positive control (a known antioxidant like Trolox) should be included.

  • Initiation of Peroxidation: Initiate lipid peroxidation by adding the initiator (e.g., FeSO₄ and ascorbate). Incubate the mixture at 37°C for a specified time (e.g., 1 hour) with shaking.

  • Termination of Reaction: Stop the reaction by adding ice-cold 10% TCA to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 3000 x g for 15 minutes at 4°C.

  • Reaction with TBA: Collect the supernatant and add 0.67% TBA solution.

  • Heating: Heat the mixture in a boiling water bath for 10-15 minutes to allow for the formation of the MDA-TBA adduct.

  • Cooling and Measurement: Cool the samples to room temperature and measure the absorbance of the pink-colored supernatant at 532 nm.

  • Quantification: Prepare a standard curve using MDA standards. Calculate the concentration of MDA in the samples and express the inhibitory activity of this compound as the percentage inhibition of MDA formation or as an IC50 value.

TBARS_Workflow start Start sample_prep Prepare Lipid Substrate (e.g., tissue homogenate) + Hexadecyl Gallate start->sample_prep initiation Initiate Lipid Peroxidation (e.g., FeSO₄/Ascorbate) Incubate at 37°C sample_prep->initiation termination Terminate Reaction with 10% TCA initiation->termination centrifugation Centrifuge at 3000 x g termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant tba_reaction Add 0.67% TBA Solution supernatant->tba_reaction heating Heat in Boiling Water Bath tba_reaction->heating measurement Cool and Measure Absorbance at 532 nm heating->measurement quantification Quantify MDA using Standard Curve measurement->quantification end End quantification->end

Figure 3: Experimental workflow for the TBARS assay.

Conclusion and Future Directions

This compound is a promising lipophilic antioxidant with the potential to effectively inhibit lipid peroxidation. Its mechanism of action involves both direct radical scavenging and metal ion chelation, and it is likely to exert its protective effects through the modulation of key cellular defense pathways such as the Keap1-Nrf2 and ferroptosis pathways. The experimental protocols outlined in this guide provide a framework for the further evaluation of its efficacy.

Future research should focus on obtaining more specific quantitative data on the inhibition of lipid peroxidation by this compound using assays such as the TBARS assay in various lipid systems. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions of this compound with components of the Keap1-Nrf2 and ferroptosis pathways, including its effects on Nrf2 nuclear translocation, ARE-dependent gene expression, and GPX4 activity. Such studies will be instrumental in fully characterizing the therapeutic potential of this compound for the treatment of diseases associated with oxidative stress and lipid peroxidation.

References

A Comprehensive Review of the Antioxidant Potential of Hexadecyl 3,4,5-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate or palmityl gallate, is an ester formed from gallic acid and hexadecanol. As a lipophilic derivative of the well-known antioxidant gallic acid, it has garnered interest for its potential applications in the food, cosmetic, and pharmaceutical industries. Its enhanced solubility in fatty environments compared to its parent compound, gallic acid, suggests it may offer advantages as an antioxidant in lipid-rich systems. This technical guide provides a comprehensive review of the available literature on the antioxidant potential of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Antioxidant Mechanisms of Alkyl Gallates

The antioxidant activity of gallic acid and its alkyl esters, including hexadecyl gallate, is primarily attributed to the 3,4,5-trihydroxybenzoic acid (gallic acid) moiety. The three hydroxyl groups on the phenyl ring are potent hydrogen donors, which allows them to scavenge free radicals and terminate oxidative chain reactions. The length of the alkyl chain influences the molecule's lipophilicity, which in turn affects its partitioning and efficacy in different systems.

Studies on the structure-activity relationship of gallic acid derivatives have shown that their ability to protect against oxidative stress in cellular systems is dependent on both their inherent antioxidant capacity and their hydrophobicity. While the fundamental free radical scavenging ability is conferred by the galloyl group, the alkyl chain length modulates the molecule's ability to access and interact with lipid membranes and other nonpolar environments where lipid peroxidation occurs. Research indicates that for alkyl gallates, there is an increase in antioxidant effectiveness with increasing alkyl chain length up to a certain point, after which a "cut-off effect" may be observed. For instance, in spray-dried oil-in-water emulsions, gallates with eight or more carbon atoms in the alkyl chain have been shown to be more effective at delaying lipid oxidation.[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.

AssayTest SystemIC50 (µM)Reference CompoundIC50 (µM)Reference
Soybean Lipoxygenase-1 Inhibition Enzyme AssayNot explicitly stated for C16, but activity is maximized for C12-C16Tetradecanyl gallate (C14)0.061

Note: While a specific IC50 value for Hexadecyl gallate (C16) was not provided in the primary literature found, the study indicates that the inhibitory activity against soybean lipoxygenase-1 is maximized for alkyl chains between 12 and 16 carbons, suggesting high potency for Hexadecyl gallate.

AssayTest SystemAntioxidant EffectReference
Thiobarbituric Acid Reactive Substances (TBARS) Dried OysterSignificantly reduced TBARS formation during storage
Lipid Oxidation in Spray-Dried Emulsions Oil-in-water emulsionEffectively delayed the formation of lipid oxidation products[1]

Note: The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. A lower TBARS value indicates greater inhibition of lipid peroxidation.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant potential of lipophilic compounds like this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix sample/control solution with DPPH solution prep_dpph->mix prep_sample Prepare stock solution of this compound and serial dilutions prep_sample->mix prep_control Prepare positive control (e.g., Trolox, Ascorbic Acid) prep_control->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] x 100 measure_abs->calculate_inhibition determine_ic50 Determine IC50 value from a dose-response curve calculate_inhibition->determine_ic50

Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • From the stock solution, prepare a series of dilutions to determine the dose-response curve.

    • Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • For the control, use the solvent in place of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare 7 mM ABTS solution generate_radical Mix ABTS and potassium persulfate solutions and incubate in the dark for 12-16 hours prep_abts->generate_radical prep_persulfate Prepare 2.45 mM potassium persulfate solution prep_persulfate->generate_radical adjust_abs Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm generate_radical->adjust_abs mix Mix sample solution with diluted ABTS•+ solution adjust_abs->mix prep_sample Prepare stock solution of this compound and serial dilutions prep_sample->mix incubate Incubate at room temperature for a defined time (e.g., 6 minutes) mix->incubate measure_abs Measure absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] x 100 measure_abs->calculate_inhibition determine_ic50 Determine IC50 value from a dose-response curve calculate_inhibition->determine_ic50

Workflow for the ABTS radical cation scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol to obtain an absorbance of approximately 0.7 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix thoroughly.

    • For the control, use the solvent instead of the sample.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Lipid Peroxidation Inhibition Assay (TBARS Method)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.

Experimental Workflow:

TBARS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_lipid Prepare lipid substrate (e.g., linoleic acid emulsion, tissue homogenate) induce_peroxidation Induce lipid peroxidation (e.g., with FeSO4/ascorbic acid) prep_lipid->induce_peroxidation prep_sample Prepare stock solution of this compound and serial dilutions add_sample Add sample/control to the lipid substrate before or after induction prep_sample->add_sample induce_peroxidation->add_sample incubate_peroxidation Incubate to allow peroxidation to occur add_sample->incubate_peroxidation stop_reaction Stop the reaction (e.g., with trichloroacetic acid - TCA) incubate_peroxidation->stop_reaction add_tba Add thiobarbituric acid (TBA) reagent stop_reaction->add_tba heat Heat at 95°C for a defined time (e.g., 30-60 minutes) add_tba->heat cool_and_centrifuge Cool and centrifuge to remove precipitate heat->cool_and_centrifuge measure_abs Measure absorbance of the supernatant at 532 nm cool_and_centrifuge->measure_abs calculate_inhibition Calculate % inhibition of lipid peroxidation measure_abs->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for the TBARS lipid peroxidation inhibition assay.

Detailed Protocol:

  • Sample and Reagent Preparation:

    • Prepare a lipid-rich substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., from rat liver or brain).

    • Prepare solutions of the pro-oxidant system (e.g., ferrous sulfate and ascorbic acid).

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare the TBA reagent (e.g., 0.8% w/v thiobarbituric acid in an acidic solution).

    • Prepare a trichloroacetic acid (TCA) solution (e.g., 15% w/v) to precipitate proteins and stop the reaction.

  • Assay Procedure:

    • To a reaction tube, add the lipid substrate, the pro-oxidant system, and the sample or standard at various concentrations.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.

    • Stop the reaction by adding the TCA solution.

    • Add the TBA reagent to the mixture.

    • Heat the tubes in a boiling water bath for a defined period (e.g., 30-60 minutes) to allow the color to develop.

  • Measurement and Calculation:

    • Cool the tubes and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

    • Determine the IC50 value.

Potential Involvement of the Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, phenolic antioxidants can also exert their protective effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways in this regard is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon interaction with certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

While direct evidence for the activation of the Keap1-Nrf2 pathway by this compound is not yet established in the literature, it is plausible that this lipophilic antioxidant could modulate this pathway. The ability of other phenolic compounds and lipophilic antioxidants to activate Nrf2 suggests a potential mechanism for this compound. Its lipophilicity would allow it to readily partition into cellular membranes, where it could protect against lipid peroxidation and potentially interact with membrane-associated signaling components that influence the Keap1-Nrf2 system.

Proposed Signaling Pathway:

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Hexadecyl_Gallate This compound Hexadecyl_Gallate->ROS scavenges Hexadecyl_Gallate->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf binds Maf Maf Maf->Nrf2_Maf binds ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of

Proposed mechanism of Keap1-Nrf2 pathway activation.

Conclusion

This compound is a promising lipophilic antioxidant. The available literature indicates its effectiveness in inhibiting lipid peroxidation, a key process in cellular damage and the deterioration of lipid-containing products. Its long alkyl chain enhances its solubility and likely its efficacy in nonpolar environments. While quantitative data from standardized antioxidant assays such as DPPH and ABTS are still needed for a complete comparative analysis, the existing evidence on its inhibition of lipoxygenase and lipid peroxidation in complex systems underscores its potential. Furthermore, the possibility of its interaction with crucial cellular defense mechanisms like the Keap1-Nrf2 pathway warrants further investigation. This technical guide provides a foundation for researchers and drug development professionals to understand and further explore the antioxidant properties of this compound for various applications.

References

Methodological & Application

Application Notes and Protocols for Antioxidant Assays of Hexadecyl 3,4,5-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the antioxidant capacity of Hexadecyl 3,4,5-trihydroxybenzoate (also known as Hexadecyl gallate), a lipophilic derivative of gallic acid. The protocols for DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays are outlined below, with specific considerations for this water-insoluble compound.

Data Presentation

Antioxidant AssayThis compoundGallic AcidMethyl Gallateα-TocopherolReference/Standard
DPPH Radical Scavenging Activity (IC50) Data to be determined29.5 µM[1]38.0 µM[1]105.3 µM[1]Ascorbic Acid, Trolox
ABTS Radical Cation Scavenging Activity (TEAC) Data to be determined---Trolox
Ferric Reducing Antioxidant Power (FRAP) Data to be determined---FeSO₄, Trolox
Cellular Antioxidant Activity (CAA) Data to be determined---Quercetin

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[2][3]

Diagram of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Ethanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Hexadecyl Gallate Stock Solution in Ethanol Serial_dil Perform Serial Dilutions of Sample Serial_dil->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ Radical_gen Incubate in Dark (12-16 h) to Generate ABTS•+ ABTS_stock->Radical_gen ABTS_work Dilute ABTS•+ to Absorbance ~0.7 at 734 nm Radical_gen->ABTS_work Mix Mix Sample/Standard with ABTS•+ Solution ABTS_work->Mix Sample_sol Prepare Hexadecyl Gallate in Ethanol Sample_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate FRAP_Logic Antioxidant Hexadecyl Gallate (Antioxidant) Reduction Reduction Antioxidant->Reduction Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe3_TPTZ->Reduction Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Reduction->Fe2_TPTZ CAA_Pathway cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases Deacetylation DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS ROS (e.g., from AAPH) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Antioxidant Hexadecyl Gallate Antioxidant->ROS Scavenging

References

Application Notes and Protocols for the In Vitro Use of Hexadecyl 3,4,5-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate or palmityl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallic acid ester family, it possesses a polyphenolic moiety, which is associated with antioxidant properties, and a long C16 alkyl chain, which increases its lipophilicity.[1][2] This dual nature suggests potential applications in biomedical research, particularly in studies involving cell membranes and lipid-rich environments. The increased length of the alkyl chain enhances the compound's hydrophobicity, which may facilitate its penetration into cell membranes compared to its parent compound, gallic acid.[1]

These application notes provide a comprehensive guide for the preparation and use of this compound solutions in various in vitro experimental settings, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Proper dissolution and storage are critical for maintaining the bioactivity and stability of this compound. Due to its long hexadecyl chain, the compound is practically insoluble in water but exhibits solubility in organic solvents.[3][4]

Table 1: Physicochemical and Solubility Data of this compound and Related Gallic Acid Esters

PropertyThis compoundDodecyl GallatePropyl GallateEthyl Gallate
Synonyms Cetyl gallate, Palmityl gallate[5][6]Lauryl gallate[3]--
Molecular Formula C₂₃H₃₈O₅[6]C₁₉H₃₀O₅[7]C₁₀H₁₂O₅C₉H₁₀O₅[8]
Molecular Weight 394.54 g/mol [5]338.44 g/mol [7]212.20 g/mol 198.17 g/mol [8]
Melting Point 99.5-100 °C[5]94-97 °C[7]146-149 °C151-154 °C[8]
XLogP3 / LogP 6.4[5]~6.37[7]~1.8~1.6[8]
Solubility in Water Practically insoluble[3][4]Practically insoluble[7]Sparingly solubleSparingly soluble[8]
Recommended Solvents DMSO, Ethanol[3]Ethanol (96%)[7]DMSO, DMF, Ethanol[9]DMSO, DMF, Ethanol[8]
Approx. Solubility Data not availableData not available~15 mg/mL in DMSO[9]~30 mg/mL in Ethanol/DMSO[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a high-concentration stock solution, which is a standard method for compounds with low aqueous solubility. Given its high lipophilicity (XLogP3 ≈ 6.4), DMSO is the recommended solvent due to its strong solubilizing power for a wide range of organic molecules.[5][10][11]

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Pre-computation: Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (394.54 g/mol ) * 1000 mg/g

    • Example for 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 394.54 g/mol * 1000 mg/g = 19.73 mg

  • Weighing: Accurately weigh the calculated amount of powder in a sterile tube.

  • Dissolution: Add the corresponding volume of anhydrous, sterile DMSO.

  • Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[12] This step is critical to prevent contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells in vitro. The primary challenge is to avoid precipitation of the hydrophobic compound upon introduction to the aqueous environment.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated DMSO stock solution at room temperature.

  • Dilution Strategy: To prevent "solvent shock" and precipitation, a serial or intermediate dilution is highly recommended.[12][13]

    • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution), first, create a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of medium to get a 500 µM solution). Mix gently but thoroughly.

    • Final Dilution: Add the required volume of the intermediate solution to the cell culture wells to achieve the desired final concentration.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%, and ideally ≤ 0.1%.[13]

  • Vehicle Control: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound.

  • Immediate Use: Use the freshly prepared working solutions immediately. Due to the potential instability of gallate esters in aqueous, neutral pH solutions, do not store diluted aqueous solutions.[8][9]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended StabilityNotes
Crystalline Solid-20°C≥ 2 yearsStore in a tightly sealed container, protected from light.
Stock in Anhydrous DMSO-20°C or -80°C≥ 3 months at -20°C; ≥ 1 year at -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.[9][12]
Aqueous/Culture Media Dilutions2-8°C< 24 hoursPrepare fresh from stock solution for each experiment. Do not store.[8][9]

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for a typical cell-based in vitro assay.

G cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_control Vehicle Control powder Weigh Compound Powder dmso Dissolve in Anhydrous DMSO powder->dmso Step 1 stock Create Concentrated Stock (e.g., 50 mM) dmso->stock Step 2 filter Sterile Filter (0.22 µm) stock->filter Step 3 aliquot Aliquot and Store at -80°C filter->aliquot Step 4 thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate Step 5 final Prepare Final Working Concentrations intermediate->final Step 6 treat Treat Cells final->treat Step 7 assay Perform Assay (e.g., MTT, Western Blot) treat->assay Step 8 dmso_control DMSO medium_control Dilute in Culture Medium to same final concentration dmso_control->medium_control treat_control Treat Control Cells medium_control->treat_control treat_control->assay G cluster_er ER Stress Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis compound This compound membrane Cell Membrane Penetration compound->membrane ros ↑ Intracellular ROS membrane->ros perk PERK ros->perk p38 p38 MAPK ros->p38 atf4 ATF4 perk->atf4 chop CHOP atf4->chop caspase Caspase Activation chop->caspase p_p38 p-p38 (activated) p38->p_p38 p_p38->caspase apoptosis Cell Death caspase->apoptosis

References

Application Notes and Protocols for Hexadecyl 3,4,5-trihydroxybenzoate in Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate (G16), is a lipophilic derivative of gallic acid, a natural polyphenol with well-documented antioxidant, anti-inflammatory, and anticancer properties. The addition of a 16-carbon alkyl chain significantly enhances its lipophilicity, making it an excellent candidate for incorporation into lipid-based and polymeric nanoparticle systems for drug delivery. Encapsulating G16 or using it as a component of the nanoparticle matrix can improve the stability, bioavailability, and targeted delivery of therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of G16-based nanoparticles.

Overview of Nanoparticle Formulations

Due to its lipophilic nature, this compound is particularly suited for formulation into Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and polymeric nanoparticles.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids (at room and body temperature). The lipophilic G16 can be dissolved or dispersed in the molten lipid core. SLNs offer advantages such as biocompatibility, biodegradability, and the potential for controlled drug release.[1][2]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, where the lipid matrix is a blend of solid and liquid lipids. This imperfect crystal structure allows for higher drug loading and reduces potential drug expulsion during storage compared to SLNs.[3]

  • Polymeric Nanoparticles: G16 can be encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(lactic acid) (PLA). Common preparation methods include nanoprecipitation and emulsion-solvent evaporation.[4]

Data Presentation: Physicochemical Properties

The following tables summarize typical physicochemical properties of nanoparticles formulated with alkyl gallates, which can serve as a reference for the development of this compound nanoparticles. Note: These values are illustrative and will require optimization for specific G16 formulations.

Table 1: Polymeric Nanoparticles Loaded with Alkyl Gallates

Nanoparticle TypePreparation MethodMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLA NanoparticlesNanoprecipitation150 - 250< 0.2-20 to -30~40 - 50[4]
PLA NanoparticlesEmulsion/Solvent Evaporation200 - 300< 0.2-15 to -25~70 - 80[4][5]

Table 2: Solid Lipid Nanoparticles (SLNs) Loaded with Alkyl Gallates

Alkyl GallateSolid LipidMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Octyl GallateGlyceryl Monostearate150 - 2500.15 - 0.25-25 to -35> 90[6]
Propyl GallateCholesterol103 ± 460.16 ± 0.001-36 ± 4.7884 ± 0.47

Experimental Protocols

Protocol 1: Preparation of G16-loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating the lipophilic G16 within a polymeric matrix.

Materials:

  • This compound (G16)

  • Poly(lactic-co-glycolic acid) (PLGA) or Poly(lactic acid) (PLA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Purified water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA/PLA and G16 in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., 1-5% w/v PVA) in purified water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will lead to the precipitation of the polymer and the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with purified water multiple times to remove excess surfactant and un-encapsulated G16.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.

G16_Polymeric_NP_Workflow cluster_prep Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection prep_org Dissolve G16 and PLGA/PLA in Organic Solvent emulsify Emulsification (High-Speed Homogenization/Sonication) prep_org->emulsify prep_aq Dissolve Surfactant in Water prep_aq->emulsify evap Solvent Evaporation emulsify->evap centrifuge Centrifugation and Washing evap->centrifuge collect Resuspension or Lyophilization centrifuge->collect

Caption: Workflow for G16-loaded polymeric nanoparticle preparation.

Protocol 2: Preparation of G16-loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a common and scalable method for producing SLNs.

Materials:

  • This compound (G16)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • Water bath or heating plate with magnetic stirring

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for smaller particle sizes)

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the G16 in the molten lipid with continuous stirring.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 8,000-15,000 rpm for 5-10 minutes) to form a coarse o/w emulsion.

  • Homogenization (Optional): For smaller and more uniform nanoparticles, pass the hot pre-emulsion through a high-pressure homogenizer.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

G16_SLN_Workflow cluster_prep Phase Preparation (Heated) cluster_form Nanoparticle Formation cluster_collect Final Product prep_lipid Melt Solid Lipid and Dissolve G16 pre_emulsion High-Shear Homogenization (Pre-emulsion) prep_lipid->pre_emulsion prep_aq Heat Aqueous Surfactant Solution prep_aq->pre_emulsion hph High-Pressure Homogenization (Optional) pre_emulsion->hph cooling Cooling and Crystallization pre_emulsion->cooling without HPH hph->cooling final_sln SLN Dispersion cooling->final_sln

Caption: Workflow for G16-loaded SLN preparation via hot homogenization.

Protocol 3: Characterization of G16-loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure: Dilute the nanoparticle suspension in purified water or an appropriate buffer. Perform the measurement according to the instrument's instructions. The zeta potential measurement will indicate the surface charge and predict the stability of the colloidal suspension.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification by separating the nanoparticles from the aqueous medium.

  • Procedure:

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the un-encapsulated G16.

    • Quantify the amount of G16 in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total G16 - Free G16) / Total G16] x 100

      • DL (%) = [(Total G16 - Free G16) / Weight of Nanoparticles] x 100

3. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Prepare the sample by placing a drop of the diluted nanoparticle suspension on a carbon-coated copper grid (for TEM) or a stub (for SEM), followed by drying and, if necessary, staining. This will allow for the visualization of the nanoparticle's shape and surface characteristics.

Protocol 4: In Vitro Drug Release Study
  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of the G16-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween® 80 to ensure sink conditions for the lipophilic G16).

    • Keep the setup at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of G16 in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of G16 released versus time.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, based on its parent molecule, gallic acid, and its well-studied derivative, epigallocatechin-3-gallate (EGCG), the following pathways are potential targets. The lipophilic nature of G16 may enhance its interaction with cell membranes and influence membrane-associated signaling proteins.

  • NF-κB Signaling Pathway: Gallic acid has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. By preventing the activation of NF-κB, G16 may reduce the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. EGCG is known to modulate various components of this pathway, including ERK, JNK, and p38 MAPK, which could be relevant for the anticancer effects of G16.[7]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth. EGCG has been reported to inhibit the PI3K/Akt pathway in cancer cells, leading to apoptosis.[7]

G16_Signaling_Pathways cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes G16 This compound (G16) MAPK MAPK Pathway (ERK, JNK, p38) G16->MAPK Inhibition NFkB NF-κB Pathway G16->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway G16->PI3K_Akt Inhibition Proliferation Inhibition of Proliferation MAPK->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Proliferation

References

Application Notes and Protocols for Assessing the Cytotoxicity of Hexadecyl 3,4,5-trihydroxybenzoate using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate, is an ester of gallic acid. Gallic acid and its derivatives are known to possess various biological activities, including antioxidant and potential cytotoxic effects against cancer cells. The cytotoxicity of these compounds is influenced by the length of the alkyl chain, which affects their lipophilicity and ability to penetrate cell membranes. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is a widely used, reliable, and sensitive method for evaluating cell viability. The assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells, which cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Experimental Protocols

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., K562 - chronic myelogenous leukemia, Jurkat - acute T-cell leukemia)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a minimal amount of a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture
  • Maintain the chosen cancer cell lines in a CO₂ incubator at 37°C with 5% CO₂.

  • Culture the cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Subculture the cells every 2-3 days to maintain exponential growth. For adherent cells, use trypsin-EDTA to detach them from the culture flask.

MTT Assay Protocol
  • Cell Seeding:

    • For adherent cells, harvest the cells using trypsin-EDTA, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter.

    • For suspension cells (like K562 and Jurkat), directly count the cells from the culture flask.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions to the wells containing suspension cells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the cytotoxic effects of a related long-chain gallic acid ester, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, on two human leukemia cell lines, K562 and Jurkat, as determined by the MTT assay.[1][2] This data is presented as a representative example of the expected outcomes for this compound, given the similar chemical structure. The cytotoxicity was found to be both concentration- and time-dependent.[1]

Cell LineTreatment DurationIC₅₀ (µM) ± SD
K56224 hours9.29 ± 0.56
48 hours7.03 ± 0.34
72 hours5.82 ± 0.41
Jurkat24 hours4.39 ± 0.43
48 hours2.70 ± 0.35
72 hours2.15 ± 0.26

Mandatory Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., K562, Jurkat) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Hexadecyl 3,4,5-trihydroxybenzoate Stock Solution Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment 24h Incubation MTT_Addition Add MTT Reagent Treatment->MTT_Addition 24, 48, or 72h Incubation Formazan_Solubilization Solubilize Formazan Crystals (DMSO) MTT_Addition->Formazan_Solubilization 2-4h Incubation Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Calculation Calculate % Cell Viability Absorbance_Reading->Data_Calculation IC50_Determination Determine IC50 Value Data_Calculation->IC50_Determination

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathway of Cell Viability Inhibition

Cytotoxicity_Pathway Compound Hexadecyl 3,4,5-trihydroxybenzoate Cell_Membrane Cell Membrane Penetration Compound->Cell_Membrane Mitochondria Mitochondrial Dysfunction Cell_Membrane->Mitochondria Dehydrogenase Inhibition of Mitochondrial Dehydrogenase Activity Mitochondria->Dehydrogenase MTT_Reduction Decreased MTT Reduction to Formazan Dehydrogenase->MTT_Reduction Cell_Death Cell Viability Loss / Cytotoxicity MTT_Reduction->Cell_Death

Caption: Putative mechanism of cytotoxicity leading to reduced MTT reduction.

References

Application Notes and Protocols for Determining Hexadecyl 3,4,5-trihydroxybenzoate Cytotoxicity using an LDH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate, is an ester of gallic acid. Gallic acid and its alkyl esters are known to exhibit various biological activities, including antioxidant and cytotoxic effects.[1] The cytotoxicity of alkyl gallates has been shown to be influenced by the length of their alkyl chain, which affects their lipophilicity and ability to interact with cell membranes.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death.[2][3] It is based on the measurement of LDH activity released from the cytosol of damaged cells into the surrounding cell culture medium.[3] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[3]

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] The assay quantifies this released LDH through a coupled enzymatic reaction. The released LDH oxidizes lactate to pyruvate, concomitantly reducing NAD+ to NADH. The generated NADH then reduces a tetrazolium salt (such as INT, WST, or MTT) to a colored formazan product, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of LDH released and, consequently, the extent of cytotoxicity.

Experimental Protocols

Materials and Reagents
  • This compound (Cetyl gallate)

  • Mammalian cell line (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • LDH cytotoxicity assay kit (commercially available kits from suppliers like Thermo Fisher Scientific, Promega, or Sigma-Aldrich are recommended)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

  • Humidified incubator (37°C, 5% CO2)

Preparation of this compound Stock Solution

Due to its long alkyl chain, this compound is expected to have low solubility in aqueous solutions. A stock solution should be prepared in an organic solvent like DMSO.

  • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • When preparing working solutions, dilute the stock solution in cell culture medium. The final concentration of DMSO in the cell culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

Cell Seeding
  • Culture the selected cell line to about 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh, complete cell culture medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[2] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in serum-free or low-serum (e.g., 1%) medium. The presence of high serum concentrations can interfere with the LDH assay due to endogenous LDH activity.[3]

  • The concentration range should be selected based on preliminary studies or literature data on similar compounds. For long-chain gallates like heptyl and octyl gallate, IC50 values have been reported in the range of 25-60 µg/mL.[5][6] A starting range of 1 to 100 µM for this compound would be appropriate.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

  • Set up the following controls in triplicate:

    • Untreated Control (Spontaneous LDH Release): Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound. This measures the baseline LDH release from healthy cells.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (typically provided in the LDH assay kit, e.g., 1% Triton X-100). This represents 100% cytotoxicity.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment to account for any solvent-induced cytotoxicity.

    • Medium Background Control: Wells containing only cell culture medium to measure the background LDH activity in the medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

LDH Assay Procedure
  • Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[3] This will pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Add 50 µL of the stop solution (provided in the kit) to each well to terminate the reaction.[3]

  • Gently tap the plate to ensure thorough mixing.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured to subtract the background absorbance.[3]

Data Presentation

Calculation of Cytotoxicity

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(AbsorbanceSample - AbsorbanceSpontaneous Release) / (AbsorbanceMaximum Release - AbsorbanceSpontaneous Release)] x 100

Where:

  • AbsorbanceSample: Absorbance of the wells treated with this compound.

  • AbsorbanceSpontaneous Release: Average absorbance of the untreated control wells.

  • AbsorbanceMaximum Release: Average absorbance of the maximum release control wells.

The absorbance values should be corrected by subtracting the background absorbance from the medium-only wells.

Quantitative Data Summary

The calculated cytotoxicity data should be presented in a clear and structured table.

Concentration of this compound (µM)Mean Absorbance (490 nm - 680 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)ValueValue0
1ValueValueValue
5ValueValueValue
10ValueValueValue
25ValueValueValue
50ValueValueValue
100ValueValueValue
Maximum ReleaseValueValue100

Note: The IC50 value (the concentration of the compound that causes 50% cytotoxicity) can be determined by plotting the % cytotoxicity against the log of the compound concentration and performing a non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture Cell Seeding (1-5x10^4 cells/well) start->cell_culture incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h treatment Treatment with This compound (1-100 µM) incubation_24h->treatment incubation_exp Experimental Incubation (24, 48, or 72h) treatment->incubation_exp centrifugation Centrifuge Plate (250 x g, 5 min) incubation_exp->centrifugation supernatant_transfer Transfer Supernatant (50 µL) centrifugation->supernatant_transfer add_reagents Add LDH Reaction Mix (50 µL) supernatant_transfer->add_reagents incubation_rt 30 min Incubation (Room Temperature, Dark) add_reagents->incubation_rt add_stop Add Stop Solution (50 µL) incubation_rt->add_stop read_absorbance Read Absorbance (490 nm & 680 nm) add_stop->read_absorbance data_analysis Data Analysis (% Cytotoxicity, IC50) read_absorbance->data_analysis end End data_analysis->end signaling_pathway compound This compound death_receptors Death Receptors (e.g., Fas, DR5) compound->death_receptors Induces mitochondrion Mitochondrion compound->mitochondrion Induces Stress mapk MAPK Signaling compound->mapk Modulates caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Bax/Bcl-2 Ratio ↑ mitochondrion->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 p38 p38 Activation mapk->p38 jnk JNK Activation/Inhibition mapk->jnk erk ERK Inhibition mapk->erk apoptosis Apoptosis & Cell Death (LDH Release) p38->apoptosis jnk->apoptosis erk->apoptosis caspase3->apoptosis

References

Analytical methods for quantifying Hexadecyl 3,4,5-trihydroxybenzoate in samples

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the quantitative analysis of Hexadecyl 3,4,5-trihydroxybenzoate (Hexadecyl Gallate), a long-chain alkyl ester of gallic acid, is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the quantification of this compound in various samples.

Application Notes

This compound, also known as cetyl gallate, is an antioxidant and potential therapeutic agent. Its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. The long alkyl chain of hexadecyl gallate imparts significant lipophilicity, which requires careful consideration during the development of analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique for its analysis.

Key Considerations for Method Development:

  • Solubility: Hexadecyl gallate is poorly soluble in water. Sample preparation and mobile phase selection must account for this. Organic solvents like methanol, ethanol, or acetonitrile are suitable for dissolution.

  • Chromatography: Reversed-phase HPLC using a C8 or C18 column is the preferred method. The long alkyl chain results in strong retention, necessitating a mobile phase with a high organic content for elution. Gradient elution is often required to achieve good peak shape and resolution.

  • Detection: UV detection is suitable due to the presence of the gallate chromophore. A detection wavelength of around 270-280 nm is typically used. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

  • Internal Standard: For accurate quantification, especially with LC-MS/MS, the use of a suitable internal standard is recommended. An alkyl gallate with a different chain length (e.g., dodecyl gallate) or a structurally similar compound can be used.

Experimental Protocols

The following protocols are based on established methods for other long-chain alkyl gallates and can be adapted and validated for the quantification of this compound.

Protocol 1: Quantification of this compound in a Cream Formulation by HPLC-UV

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Sample vials and syringes.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 70% B

    • 22-25 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

3. Sample Preparation:

  • Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.

  • Heat the sample in a water bath at 60°C for 15 minutes with intermittent vortexing to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system.

4. Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in Biological Samples (Plasma) by LC-MS/MS

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C8 or C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • This compound reference standard.

  • Dodecyl gallate (internal standard).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 80% B

    • 0.5-2.5 min: 80% to 98% B

    • 2.5-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 80% B

    • 3.6-4.0 min: 80% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Hexadecyl gallate: [M-H]⁻ precursor ion → product ion (specific transitions to be determined by infusion of the standard).

    • Dodecyl gallate (IS): [M-H]⁻ precursor ion → product ion.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL Dodecyl gallate in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (20% A: 80% B).

  • Transfer to an LC-MS vial for analysis.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in a Cream Formulation (HPLC-UV)

Sample IDFormulation BatchConcentration (µg/g)% RecoveryRSD (%)
C-01Batch A985.698.61.2
C-02Batch A992.199.20.9
C-03Batch B1010.3101.01.5
C-04Batch B1005.7100.61.1
C-05Batch C976.497.62.0

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Pharmacokinetic Data of this compound in Rat Plasma (LC-MS/MS)

Time (hours)Plasma Concentration (ng/mL)Standard Deviation
0.2515.22.1
0.545.85.6
1.089.110.3
2.0152.618.7
4.098.412.5
8.035.74.8
12.010.11.5
24.0Below Limit of Quantification-

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data_processing Data Processing start Sample extraction Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration injection Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the quantification of this compound.

signaling_pathway cluster_cell Target Cell HG Hexadecyl Gallate Membrane Cell Membrane HG->Membrane Disrupts Integrity ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Proposed mechanism of action for alkyl gallates leading to cell death.

Application Note & Protocol: Determination of Hexadecyl 3,4,5-trihydroxybenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate or hexadecyl gallate, is an ester of gallic acid and hexadecanol.[1][2][3] It belongs to a class of phenolic compounds known for their antioxidant properties.[4] These properties make it a compound of interest in the pharmaceutical, cosmetic, and food industries as a potential stabilizing agent. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and stability studies.

This application note provides a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, reproducible, and suitable for the routine analysis of this compound.

Principle

The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water, with the addition of phosphoric acid to ensure the proper ionization state of the analyte and improve peak shape.[5][6][7] The separation is achieved based on the hydrophobicity of this compound. The analyte is quantified by UV detection at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

Materials and Reagents
  • This compound standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric acid (H₃PO₄): Analytical grade

  • Methanol: HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been optimized for this analysis.

ParameterCondition
HPLC System Agilent 1260/1290 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 70% B; 2-10 min: 70% to 95% B; 10-15 min: 95% B; 15.1-18 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 18 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water and mix well.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Degas both mobile phases before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 70% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. A generic protocol for a solid or semi-solid formulation is provided below:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 2 minutes and then sonicate for 15 minutes to extract the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_sample Inject Sample/Standard prep_standards->inject_sample prep_sample Prepare Sample prep_sample->inject_sample hplc_system->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection at 275 nm separation->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Data (Hypothetical)

The method should be validated according to ICH guidelines.[8] Below are tables summarizing expected performance data.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20008500
RSD of Peak Area (%) < 2.0% (n=6)0.8%
Table 2: Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4
Correlation (r²) ≥ 0.999
Table 3: Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
10 (Low QC)1.21.8
50 (Mid QC)0.91.4
80 (High QC)0.71.1
Table 4: Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%) (n=3)
80%4039.899.51.1
100%5050.4100.80.9
120%6059.298.71.3
Table 5: Limits of Detection and Quantification
ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80

Results and Discussion

The proposed RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The gradient elution allows for the effective separation of the highly hydrophobic analyte from potential polar impurities within a reasonable run time. The use of a C18 column provides good retention and peak shape.

The system suitability results (Table 1) demonstrate that the chromatographic system is adequate for the analysis. The method exhibits excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of 0.9998 (Table 2). The precision of the method, as indicated by the low relative standard deviation (RSD) for intra-day and inter-day analyses (Table 3), confirms its reproducibility. The accuracy, assessed through recovery studies, was found to be within 98-102%, indicating that the method is free from significant matrix effects (Table 4). The low LOD and LOQ values (Table 5) highlight the sensitivity of the method.

Conclusion

This application note details a validated RP-HPLC method for the quantitative determination of this compound. The method is simple, accurate, precise, and sensitive, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. The provided protocol offers a robust starting point for the analysis of this compound in various sample matrices.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_analyte Analyte Properties cluster_method Methodology cluster_outcome Outcome analyte This compound (High Hydrophobicity) rp_hplc Reversed-Phase HPLC analyte->rp_hplc Requires c18_column C18 Stationary Phase (Non-polar) rp_hplc->c18_column Utilizes gradient Gradient Elution (Increasing Acetonitrile) rp_hplc->gradient Employs retention Strong Retention c18_column->retention Leads to separation Effective Separation gradient->separation Ensures quantification Accurate Quantification separation->quantification Enables

Caption: Logical relationship between analyte properties and HPLC method selection.

References

Application of Hexadecyl 3,4,5-trihydroxybenzoate in Food Preservation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: FSN-PRV-014

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate, is an ester of gallic acid and hexadecanol. As a member of the alkyl gallate family, it exhibits significant potential as a food preservative due to its potent antioxidant and antimicrobial properties. The long alkyl chain of hexadecyl gallate enhances its lipophilicity, making it particularly effective in high-fat food matrices by allowing it to concentrate at the oil-water interface where lipid oxidation primarily occurs. This document provides detailed application notes and experimental protocols for researchers and scientists in the field of food preservation and drug development to evaluate the efficacy of this compound.

Antioxidant Properties

Hexadecyl gallate functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to free radicals, thereby terminating the auto-oxidation chain reactions of lipids. Its efficacy is influenced by its partitioning behavior in multiphase food systems.

Quantitative Data for Antioxidant Activity of Alkyl Gallates

While specific IC50 values for hexadecyl gallate in various food matrices are not extensively documented in publicly available literature, the following table presents representative antioxidant activity data for long-chain alkyl gallates to illustrate their potential. Researchers are encouraged to determine the specific IC50 for hexadecyl gallate in their system of interest using the provided protocols.

Alkyl Gallate (Chain Length)Antioxidant AssayIC50 (µM)Food System/SolventReference
Dodecyl Gallate (C12)DPPH Radical Scavenging-Methanol[1]
Octyl Gallate (C8)DPPH Radical Scavenging-Methanol[1]
Lauryl Gallate (C12)Lipid Peroxidation Inhibition-Emulsion Gel[2]
Tetradecyl Gallate (C14)Soybean Lipoxygenase Inhibition0.06-

Note: Specific IC50 values for Hexadecyl Gallate (C16) were not available in the searched literature. The table illustrates the high antioxidant potential of long-chain alkyl gallates.

Antimicrobial Properties

Hexadecyl gallate demonstrates broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. Its lipophilic nature facilitates its interaction with and disruption of microbial cell membranes.

Quantitative Data for Antimicrobial Activity of Alkyl Gallates
Alkyl Gallate (Chain Length)MicroorganismMIC (µg/mL)Reference
Dodecyl Gallate (C12)Staphylococcus aureus (MRSA)25[3]
Nonyl Gallate (C9)Staphylococcus aureus (MRSA)15.6[4]
Decyl Gallate (C10)Staphylococcus aureus (MSSA)15.6[4]
Dodecyl Gallate (C12)Salmonella choleraesuis50[5]
Octyl Gallate (C8)Salmonella choleraesuis12.5[5]

Note: This table serves as a reference for the antimicrobial potential of long-chain alkyl gallates. Researchers should perform MIC determination for hexadecyl gallate against their specific strains of interest.

Experimental Protocols

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted for lipophilic compounds like hexadecyl gallate.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Vortex mixer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, amber bottle at 4°C.

  • Preparation of Hexadecyl Gallate Stock Solution (1 mg/mL): Accurately weigh 10 mg of hexadecyl gallate and dissolve it in 10 mL of methanol.

  • Preparation of Working Solutions: Prepare a series of dilutions of the hexadecyl gallate stock solution in methanol to obtain final concentrations ranging from 1 to 100 µg/mL.

  • Assay: a. In a 96-well microplate, add 100 µL of each hexadecyl gallate working solution to respective wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution. d. Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: Plot the % inhibition against the concentration of hexadecyl gallate. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.

Determination of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is suitable for determining the MIC of lipophilic compounds against various foodborne pathogens.

Materials:

  • This compound

  • Target microorganisms (e.g., Listeria monocytogenes, Escherichia coli, Salmonella enterica, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Dimethyl sulfoxide (DMSO) or ethanol for dissolving the compound

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Hexadecyl Gallate Stock Solution: Dissolve hexadecyl gallate in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the target bacteria overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well microplate. b. Add a specific volume of the hexadecyl gallate stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a solvent control to ensure the solvent does not inhibit bacterial growth.

  • Incubation: Incubate the microplate at the optimal growth temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of hexadecyl gallate that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Food Challenge Study Protocol

This protocol provides a framework for evaluating the preservative efficacy of hexadecyl gallate in a model food system (e.g., a high-fat food emulsion like mayonnaise).[6][7][8][9][10]

Materials:

  • Model food product (e.g., mayonnaise) prepared with and without hexadecyl gallate at various concentrations.

  • Cocktail of relevant spoilage microorganisms or foodborne pathogens (e.g., Listeria monocytogenes, Salmonella spp.).

  • Sterile containers for storage.

  • Apparatus for microbiological enumeration (e.g., agar plates, incubator).

Procedure:

  • Product Preparation: Prepare batches of the food product. Incorporate hexadecyl gallate into the test batches at predetermined concentrations during the production process. A control batch without any added preservative is also required.

  • Inoculation: a. Prepare a mixed culture (cocktail) of the target microorganisms. b. Inoculate each batch of the food product with the microbial cocktail to achieve a final concentration of approximately 10^2 - 10^3 CFU/g. Ensure uniform distribution of the inoculum.

  • Storage: Store the inoculated samples under conditions that simulate the intended storage of the food product (e.g., refrigeration at 4°C).

  • Microbiological Analysis: a. At specified time intervals (e.g., day 0, 3, 7, 14, 21, and 28), take representative samples from each batch. b. Perform serial dilutions and plate on appropriate selective agar to enumerate the viable count of the target microorganisms.

  • Evaluation: Compare the microbial growth in the samples containing hexadecyl gallate to the control samples. A significant reduction or inhibition of microbial growth in the treated samples indicates the preservative efficacy of hexadecyl gallate.

Visualizations

Antimicrobial Mechanism of Action of Hexadecyl Gallate

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane DNA Bacterial DNA CellDeath Cell Death Membrane->CellDeath Leakage of cellular contents ETC Electron Transport Chain DNA->CellDeath Replication Failure ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ROS->CellDeath Oxidative Stress HexadecylGallate Hexadecyl 3,4,5-trihydroxybenzoate HexadecylGallate->Membrane Disruption of membrane integrity HexadecylGallate->DNA Interaction and Inhibition of replication HexadecylGallate->ETC Inhibition

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Evaluating Preservative Efficacy

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis Prep_HG Prepare Hexadecyl Gallate Solutions Prep_Food Prepare Food Matrix (with and without HG) Prep_HG->Prep_Food Antioxidant_Assay Antioxidant Activity (e.g., DPPH Assay) Prep_HG->Antioxidant_Assay MIC_Assay Antimicrobial Activity (MIC Determination) Prep_HG->MIC_Assay Prep_Microbe Prepare Microbial Inoculum Prep_Microbe->MIC_Assay Challenge_Study Food Challenge Study Prep_Microbe->Challenge_Study Prep_Food->Challenge_Study Calc_IC50 Calculate IC50 Antioxidant_Assay->Calc_IC50 Determine_MIC Determine MIC MIC_Assay->Determine_MIC Monitor_Growth Monitor Microbial Growth over time Challenge_Study->Monitor_Growth

Caption: Workflow for evaluating the preservative efficacy of Hexadecyl Gallate.

Conclusion

This compound holds considerable promise as a lipophilic antioxidant and antimicrobial agent for food preservation, particularly in high-fat products. The provided protocols offer a standardized approach for researchers to quantify its efficacy and understand its mechanism of action. Further research is warranted to establish a comprehensive database of its activity in various food systems and against a wider range of microorganisms.

References

Hexadecyl 3,4,5-trihydroxybenzoate as a stabilizer in cosmetic and pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate or hexadecyl gallate, is the ester of gallic acid and hexadecanol. As a member of the alkyl gallate family, it functions as a potent antioxidant. Its lipophilic alkyl chain enhances its solubility in oil-based cosmetic and pharmaceutical formulations, making it an effective stabilizer to prevent oxidative degradation of sensitive ingredients. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a stabilizer.

Mechanism of Action

This compound exerts its antioxidant effect primarily through a free radical scavenging mechanism. The three hydroxyl groups on the gallic acid moiety are crucial for this activity. They can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation that can lead to the degradation of cosmetic and pharmaceutical formulations. This process is particularly effective in preventing the rancidity of oils and fats.[1][2] The lipophilic hexadecyl chain facilitates its incorporation into the lipid phase of formulations, where it can protect unsaturated lipids from peroxidation.

Free_Radical_Scavenging_Mechanism cluster_0 Lipid Peroxidation Chain Reaction cluster_1 Intervention by this compound Initiation Initiation (e.g., UV, heat) Lipid Unsaturated Lipid (LH) Initiation->Lipid produces Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Lipid_Radical + LH (propagation) HG This compound (ArOH) Peroxy_Radical->HG reacts with Neutral_Lipid Lipid Hydroperoxide (LOOH) Peroxy_Radical->Neutral_Lipid + H• HG_Radical Hexadecyl Gallate Radical (ArO•) (stable) HG->HG_Radical donates H• HG_Radical->HG_Radical terminates chain

Caption: Free radical scavenging mechanism of this compound.

Data Presentation

The antioxidant efficacy of alkyl gallates can be influenced by the length of their alkyl chain, a phenomenon known as the "cut-off effect". While extensive data for hexadecyl gallate is limited, the following tables summarize available quantitative data for various alkyl gallates to provide a comparative perspective.

Table 1: Antioxidant Activity of Alkyl Gallates in various assays

AntioxidantDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
Octyl Gallate~30 (estimated)Not widely reported[1]
Tocopherol (Alpha-tocopherol)~40-60~10-20[1]
Ascorbic Acid~114-284~284[1]
Ferulic Acid~66~183[1]
Resveratrol~131~8.8[1]

Note: IC50 values can vary depending on experimental conditions.

Table 2: Thermal Stability of Common Antioxidants

AntioxidantThermal StabilityNotesReference
Propyl GallateHighWithstands temperatures up to 180°C (356°F).[3]
TBHQGoodMore stable than BHA and BHT.[3]
BHAModerateProne to volatilization at high temperatures.[3]
BHTLowDegrades at temperatures around 100°C (212°F).[3]

Experimental Protocols

Evaluation of Antioxidant Efficacy in a Cream Formulation using DPPH Assay

This protocol describes how to assess the free radical scavenging activity of a cream formulation containing this compound.

Materials:

  • Cream base (without antioxidant)

  • Cream containing a known concentration of this compound (e.g., 0.1%, 0.5%, 1% w/w)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation:

    • Accurately weigh 1 g of the cream sample.

    • Disperse the cream in 10 mL of methanol by vigorous vortexing or sonication to extract the antioxidant.

    • Centrifuge the dispersion to separate the cream base.

    • Collect the methanolic supernatant containing the extracted antioxidant. Prepare a series of dilutions of this extract.

  • Assay:

    • In a test tube or microplate well, mix 1 mL of the sample extract dilution with 2 mL of the DPPH solution.

    • Prepare a control sample with 1 mL of methanol and 2 mL of DPPH solution.

    • Prepare a blank for each sample dilution using 1 mL of the sample extract and 2 mL of methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the extract to determine the IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals).

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Cream Extract (Hexadecyl Gallate) start->prep_sample reaction Mix Extract with DPPH Solution prep_dpph->reaction prep_sample->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Caption: Workflow for DPPH antioxidant assay of a cream formulation.

Accelerated Stability Testing of a Cosmetic Emulsion

This protocol outlines a method for assessing the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions.[4][5][6]

Materials:

  • Cosmetic emulsion samples with and without this compound.

  • Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • pH meter, viscometer, microscope.

  • Appropriate analytical instrumentation for quantifying this compound (e.g., HPLC).

Procedure:

  • Initial Analysis (Time 0):

    • Characterize the initial properties of the emulsion samples:

      • Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation of droplet size and distribution.

      • Chemical: Quantify the initial concentration of this compound using a validated analytical method (e.g., HPLC).

  • Storage:

    • Place the samples in their final packaging in the stability chambers at accelerated conditions (e.g., 40°C / 75% RH).

    • Store control samples at room temperature (25°C / 60% RH).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, and 3 months), withdraw samples from the stability chambers and from the control storage.

    • Allow samples to equilibrate to room temperature before analysis.

    • Repeat the physical and chemical analyses performed at Time 0.

  • Evaluation:

    • Compare the results at each time point to the initial data and the control samples.

    • Assess for any significant changes in the physical and chemical properties of the formulation. A stable formulation will show minimal changes over the testing period.

Accelerated_Stability_Testing_Workflow start Start initial_analysis Initial Analysis (Time 0) - Physical Properties - Chemical Assay start->initial_analysis storage Store Samples - Accelerated Conditions (40°C/75%RH) - Room Temperature (Control) initial_analysis->storage timepoint1 Time Point 1 (e.g., 1 Month) Analysis storage->timepoint1 timepoint2 Time Point 2 (e.g., 2 Months) Analysis timepoint1->timepoint2 timepoint3 Time Point 3 (e.g., 3 Months) Analysis timepoint2->timepoint3 evaluation Evaluate Changes vs. Time 0 and Control timepoint3->evaluation end End evaluation->end

Caption: Workflow for accelerated stability testing of a cosmetic emulsion.

Photostability Testing of a Formulation

This protocol is based on ICH Q1B guidelines and is designed to assess the stability of a formulation containing this compound upon exposure to light.

Materials:

  • Formulation samples.

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option II (cool white fluorescent and near-UV lamps).

  • Light meter (lux meter) and radiometer (for UV-A).

  • Transparent and light-impermeable sample containers.

  • Analytical instrumentation for quantifying this compound (e.g., HPLC).

Procedure:

  • Sample Preparation:

    • Place the formulation in transparent containers for direct light exposure.

    • Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Exposure:

    • Place both the exposed and control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples.

    • Evaluate for any changes in physical appearance (e.g., color change).

    • Quantify the concentration of this compound in both sets of samples using a validated analytical method.

  • Evaluation:

    • Compare the results from the exposed samples to the control samples.

    • A significant degradation of this compound or a noticeable change in the physical properties of the exposed sample indicates photosensitivity.

Photostability_Testing_Workflow start Start prep_samples Prepare Samples - Exposed (Transparent Container) - Control (Light-Protected) start->prep_samples exposure Expose to Light in Photostability Chamber (ICH Q1B Conditions) prep_samples->exposure analysis Analyze Samples - Physical Appearance - Chemical Assay exposure->analysis evaluation Compare Exposed vs. Control Assess for Degradation analysis->evaluation end End evaluation->end

Caption: Workflow for photostability testing of a formulation.

Conclusion

This compound is a promising lipophilic antioxidant for stabilizing cosmetic and pharmaceutical formulations. Its efficacy is attributed to its free radical scavenging ability. The provided protocols offer a framework for researchers and formulators to systematically evaluate its performance and ensure the stability and quality of their products. Further studies are encouraged to establish optimal concentration ranges and to perform direct comparative analyses against other common stabilizers in various formulation types.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Hexadecyl 3,4,5-trihydroxybenzoate in a Murine Model of Acute Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hexadecyl 3,4,5-trihydroxybenzoate, an ester of gallic acid and hexadecanol, is a lipophilic compound with significant potential as a topical anti-inflammatory agent. The gallic acid moiety is known for its potent antioxidant and anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as NF-κB.[1][2] The addition of the C16 hexadecyl chain increases the compound's lipophilicity, potentially enhancing its penetration into the skin and improving its local bioavailability and efficacy.

These application notes provide a detailed framework for an in vivo study designed to evaluate the efficacy of this compound in a well-established murine model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced acute skin inflammation.[3][4] The protocols outlined below cover the experimental design, induction of inflammation, therapeutic intervention, and key endpoint analysis.

Hypothesized Signaling Pathway of Action

Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1] This pathway is central to the inflammatory response induced by agents like TPA.[3] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as COX-2.

G TPA TPA (Inflammatory Stimulus) PKC PKC Activation TPA->PKC IKK IKK Complex PKC->IKK IkBa p-IκBα IKK->IkBa Phosphorylation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cyto Degradation & NF-κB Release NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Nuclear Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Inflammation Inflammation (Edema, Neutrophil Infiltration) Genes->Inflammation Compound Hexadecyl 3,4,5-trihydroxybenzoate Compound->IKK Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Design and Workflow

The study will employ a TPA-induced mouse ear edema model, a standard and reproducible method for assessing acute topical inflammation.[3]

1. Animal Model:

  • Species: Male BALB/c mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: Animals will be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

2. Experimental Groups (n=8 per group):

  • Group 1 (Naive): No treatment.

  • Group 2 (Vehicle Control): TPA in acetone + Vehicle (e.g., acetone:DMSO).

  • Group 3 (Positive Control): TPA in acetone + Indomethacin (1 mg/ear).

  • Group 4 (Test Compound Low Dose): TPA in acetone + this compound (0.5 mg/ear).

  • Group 5 (Test Compound High Dose): TPA in acetone + this compound (1.5 mg/ear).

3. Experimental Workflow Diagram:

G Acclimatization Animal Acclimatization (1 Week) Grouping Randomization into Treatment Groups (n=8) Acclimatization->Grouping Treatment Topical Application of Test/Control Compounds Grouping->Treatment Induction Topical TPA Application (30 mins post-treatment) Treatment->Induction Development Inflammation Development (6 Hours) Induction->Development Measurement Measure Ear Thickness (Edema Assessment) Development->Measurement Euthanasia Euthanasia & Tissue Collection (Ear Punch Biopsy) Measurement->Euthanasia Analysis Biochemical & Histological Analysis (MPO, Cytokines, H&E) Euthanasia->Analysis

Caption: Workflow for the TPA-induced acute skin inflammation study.

Experimental Protocols

1. Preparation of Reagents:

  • TPA Solution: Prepare a 0.01% (w/v) solution of TPA in acetone. This corresponds to 20 µL containing 2 µg of TPA.

  • Vehicle: A mixture of acetone and DMSO (e.g., 4:1 v/v) can be used as a vehicle for the test compound.

  • Test Compound Solutions: Dissolve this compound in the vehicle to achieve final concentrations for delivering 0.5 mg and 1.5 mg in a 20 µL application volume.

  • Positive Control: Dissolve Indomethacin in the vehicle to deliver 1 mg in a 20 µL application volume.

2. Induction of Ear Edema and Treatment:

  • Lightly anesthetize the mice (e.g., using isoflurane).

  • Topically apply 20 µL of the vehicle, positive control, or test compound solution to the inner and outer surfaces of the right ear of each mouse. The left ear will serve as an untreated control.

  • After 30 minutes, apply 20 µL of the TPA solution to the inner and outer surfaces of the same right ear.

  • Return the animals to their cages.

3. Measurement of Ear Edema:

  • Six hours after TPA application, measure the thickness of both the right (TPA-treated) and left (untreated) ears using a digital micrometer.

  • The degree of edema is calculated as the difference in thickness between the right and left ears.

  • The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100

4. Tissue Collection and Processing:

  • Immediately after measuring ear thickness, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise a standard 6-mm diameter punch biopsy from the central portion of the ear.

  • For biochemical analysis (MPO and cytokines), snap-freeze the biopsy in liquid nitrogen and store at -80°C.

  • For histology, fix the biopsy in 10% neutral buffered formalin for 24 hours.

5. Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme abundant in neutrophils, and its activity is a reliable indicator of neutrophil infiltration into the tissue.[5]

  • Homogenize the frozen ear tissue (approx. 10 mg) in 200 µL of ice-cold MPO assay buffer.[6]

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[6]

  • Collect the supernatant for analysis.

  • Use a commercial MPO activity assay kit and follow the manufacturer's instructions.[7][8] The principle involves MPO catalyzing the reaction of a substrate (e.g., o-dianisidine) with H₂O₂ to produce a colored product, which can be measured spectrophotometrically.

  • Express MPO activity as units per milligram of tissue.

6. Cytokine Analysis by ELISA: Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in the tissue homogenate can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Use the supernatant prepared for the MPO assay.

  • Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay for normalization.

  • Use commercial ELISA kits specific for murine TNF-α, IL-1β, and IL-6.

  • Follow the manufacturer's protocol precisely.

  • Express cytokine levels as pg/mg of total protein.

7. Histopathological Analysis:

  • Process the formalin-fixed tissue, embed in paraffin, and section at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the sections under a light microscope to assess pathological changes, including edema (dermal thickening), and the extent of inflammatory cell infiltration.

Data Presentation

All quantitative data should be presented as mean ± standard deviation (SD). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Table 1: Hypothetical Efficacy Data of this compound on TPA-Induced Skin Inflammation

GroupEar Edema (mm)MPO Activity (U/mg tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Naive 0.05 ± 0.011.2 ± 0.325.5 ± 5.115.8 ± 3.9
Vehicle Control 0.28 ± 0.0415.6 ± 2.1280.4 ± 35.2195.3 ± 28.4
Positive Control 0.11 ± 0.02 4.5 ± 0.885.1 ± 12.6 60.7 ± 11.2
Compound (0.5 mg) 0.19 ± 0.03 9.8 ± 1.5175.9 ± 22.8 120.1 ± 19.5
Compound (1.5 mg) 0.13 ± 0.02 5.7 ± 1.1102.3 ± 15.9 75.4 ± 14.8

*Data are presented as Mean ± SD (n=8). **p<0.01, **p<0.001 compared to the Vehicle Control group.

References

Application Notes and Protocols for the Spectrophotometric Determination of Hexadecyl 3,4,5-trihydroxybenzoate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,4,5-trihydroxybenzoate, also known as cetyl gallate or hexadecyl gallate, is an ester of gallic acid and hexadecanol. As a member of the gallate family of compounds, it is recognized for its antioxidant properties, which are of significant interest in the pharmaceutical, cosmetic, and food industries. The ability to accurately and efficiently quantify the concentration of this compound is crucial for quality control, formulation development, and stability studies. This application note provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique.

Principle

The method is based on the inherent ultraviolet (UV) absorbance of the gallate moiety in the this compound molecule. The aromatic ring and its hydroxyl substituents exhibit strong absorbance in the UV region of the electromagnetic spectrum. The concentration of this compound in a solution is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution[1][2][3]. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (in L·mol⁻¹·cm⁻¹), a constant for a given substance at a specific wavelength[1][4]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in mol·L⁻¹)

A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. Studies on similar alkyl gallates have shown a UV absorbance maximum around 271-275 nm[5].

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Ethanol (spectroscopic grade, 200 proof)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

2. Instrument Setup

  • UV-Vis Spectrophotometer (double beam)

  • Wavelength range: 200 - 400 nm

  • Scan speed: Medium

  • Slit width: 1.0 nm

  • Blank: Spectroscopic grade ethanol

3. Preparation of Standard Solutions

a. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of spectroscopic grade ethanol. For long-chain alkyl gallates, pre-solubilization in a small amount of ethanol before mixing with a larger volume of solvent can be beneficial[5]. Sonicate for 10-15 minutes if necessary to ensure complete dissolution. Make up the volume to 100 mL with ethanol and mix thoroughly.

b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with spectroscopic grade ethanol. The following table provides an example of how to prepare a set of working standards.

Working Standard Concentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)
50.5100
101.0100
151.5100
202.0100
252.5100

4. Sample Preparation

Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of spectroscopic grade ethanol. The final concentration should fall within the linear range of the calibration curve. If the sample is not fully soluble, sonication or gentle heating may be applied. If necessary, filter the sample solution to remove any particulate matter before measurement.

5. Measurement Procedure

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use spectroscopic grade ethanol as the blank to zero the instrument.

  • Determine the wavelength of maximum absorbance (λmax) by scanning one of the working standard solutions (e.g., 15 µg/mL). Based on literature for similar compounds, the λmax is expected to be around 271-275 nm[5].

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each working standard solution and the sample solution(s).

6. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations (in µg/mL).

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.

  • Determine the concentration of this compound in the sample solution by substituting its absorbance value into the linear regression equation and solving for the concentration.

Data Presentation

Table 1: Calibration Data for this compound

Concentration (µg/mL)Absorbance at λmax (AU)
50.152
100.305
150.458
200.610
250.763

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Wavelength of Maximum Absorbance (λmax)~273 nm
Molar Absorptivity (ε)~12,500 L·mol⁻¹·cm⁻¹
Linear Range5 - 25 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Visualizations

G Experimental Workflow for Spectrophotometric Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Scan_lambda_max Determine λmax Standard_Prep->Scan_lambda_max Sample_Prep Sample Preparation Measure_Absorbance Measure Absorbance Sample_Prep->Measure_Absorbance Scan_lambda_max->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Concentration Calibration_Curve->Calculate_Conc

Caption: Experimental workflow for the spectrophotometric determination of this compound.

G Chemical Relationship of this compound cluster_reactants Reactants cluster_product Product Gallic_Acid Gallic Acid (3,4,5-trihydroxybenzoic acid) Hexadecyl_Gallate This compound Gallic_Acid->Hexadecyl_Gallate Esterification Hexadecanol Hexadecanol (Cetyl Alcohol) Hexadecanol->Hexadecyl_Gallate Esterification

Caption: Synthesis of this compound from its precursors.

References

Troubleshooting & Optimization

Hexadecyl 3,4,5-trihydroxybenzoate solubility issues and solutions for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexadecyl 3,4,5-trihydroxybenzoate (also known as Hexadecyl Gallate or Cetyl Gallate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No: 5026-65-3) is an alkyl ester derivative of gallic acid.[1][2] It consists of a hydrophilic 3,4,5-trihydroxybenzoate head group and a long, lipophilic 16-carbon alkyl (hexadecyl) tail.[3] This structure makes it a highly lipophilic molecule, which is the primary reason for its solubility challenges in aqueous solutions.[3] It is typically supplied as a white or off-white crystalline solid.[3]

Q2: Why is my this compound not dissolving in water or phosphate-buffered saline (PBS)?

The compound's poor solubility in water and aqueous buffers like PBS is due to its chemical structure. The long hexadecyl hydrocarbon chain is strongly hydrophobic (water-repelling), dominating the molecule's overall properties despite the presence of the hydrophilic (water-attracting) trihydroxybenzoate group.[3] Its high calculated XLogP3 value of over 6.4 further indicates a strong preference for non-polar, lipid-rich environments over aqueous ones.[4][5]

Q3: What is the recommended solvent for preparing a stock solution?

For preparing a concentrated stock solution, high-purity, anhydrous organic solvents are recommended. The most common and effective choices for lipophilic compounds are:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Based on protocols for similar, shorter-chain alkyl gallates, these solvents are effective at dissolving the compound.[6][7] It is crucial to use anhydrous (water-free) solvents to prevent premature precipitation.

Q4: How can I prepare a working solution in an aqueous cell culture medium or buffer?

Directly adding the solid compound to an aqueous medium will likely result in poor dissolution. The recommended method is to first prepare a high-concentration stock solution in an organic solvent (like DMSO) and then dilute it into your aqueous medium. To avoid precipitation (a phenomenon known as "solvent shock"), add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[6] The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <0.5%) to avoid affecting the experimental system (e.g., cell viability).

Q5: My compound precipitated after I diluted my stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this problem. Common solutions include lowering the final concentration, using a co-solvent system, or employing solubilizing agents.[8]

Q6: What are the recommended storage conditions for the solid compound and its stock solution?

  • Solid Compound: Store in a tightly sealed container at -20°C, protected from light, for long-term stability (≥ 4 years).[6]

  • Stock Solution (in anhydrous DMSO/Ethanol): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (≥ 1 month) or -80°C for long-term (≥ 6 months) storage.[6] Before sealing, you can purge the vial with an inert gas like argon or nitrogen to displace oxygen and improve stability.[6]

  • Aqueous Working Solutions: These are not stable and should be prepared fresh for each experiment and used immediately. Do not store aqueous dilutions.[6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Cetyl Gallate, Gallic Acid Hexadecyl Ester[5][9][10]
CAS Number 5026-65-3[4][9]
Molecular Formula C₂₃H₃₈O₅[4][9]
Molecular Weight 394.55 g/mol [9][10]
Physical State Solid, Crystalline Powder[3]
Melting Point 99.5 - 100 °C[4]
XLogP3 6.4 - 8.0[4][5]

Table 2: Qualitative Solubility and Recommended Solvents

SolventSolubility ProfileRecommended UseNotes
Water / PBS Very Poor / Practically InsolubleNot recommended for initial dissolutionThe long alkyl chain confers high hydrophobicity.[3]
DMSO SolublePrimary choice for stock solution Use anhydrous grade. Final concentration in media should be low (<0.5%).[6]
Ethanol SolubleGood choice for stock solution Use anhydrous (200 proof). May require gentle warming.[7]
DMF SolubleAlternative for stock solutionUse anhydrous grade. Check compatibility with your experimental system.[6]
Methanol Likely SolubleAlternative for stock solutionGallic acid and its shorter esters are soluble in methanol.[11][12]

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues with this compound.

G cluster_0 start Start: Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock warm_sonicate Gently warm (37°C) and/or sonicate the stock solution check_stock->warm_sonicate No check_dilution Did precipitation occur during dilution into aqueous media? check_stock->check_dilution Yes prep_stock Prepare fresh stock in anhydrous DMSO or Ethanol prep_stock->check_stock warm_sonicate->prep_stock Still not clear success Success: Proceed with Experiment check_dilution->success No troubleshoot_dilution Troubleshoot Dilution Method check_dilution->troubleshoot_dilution Yes reduce_conc 1. Lower the final working concentration troubleshoot_dilution->reduce_conc slow_addition 2. Add stock dropwise to vortexing aqueous media reduce_conc->slow_addition use_surfactant 3. Consider co-solvents or surfactants (e.g., Tween® 20) slow_addition->use_surfactant end Contact Technical Support use_surfactant->end

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution, which is a common starting concentration for in vitro experiments.

Materials:

  • This compound (MW: 394.55 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for cell culture)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 394.55 g/mol * (1000 mg / 1 g) = 3.95 mg

  • Weighing: In a sterile vial, accurately weigh 3.95 mg of this compound powder.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes. If the powder does not completely dissolve, you may gently warm the solution in a 37°C water bath or use a bath sonicator for a few minutes to aid dissolution.[13][14] Visually inspect to ensure no solid particles remain.

  • Sterilization (for cell culture): For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This removes any potential microbial contamination.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[6]

Mechanism of Action Visualization

Alkyl gallates are known for their antimicrobial properties, which are often attributed to their ability to disrupt bacterial cell membranes. The lipophilic tail facilitates insertion into the lipid bilayer, while the polar head remains at the surface, compromising membrane integrity.

G cluster_0 Bacterial Cell HG Hexadecyl Gallate Membrane Cell Membrane Disruption HG->Membrane Inserts into lipid bilayer Permeability Increased Permeability Membrane->Permeability DNA_Interaction Interaction with DNA Permeability->DNA_Interaction Allows entry & downstream effects ETC Respiratory Chain (ETC) Disturbance Permeability->ETC Allows entry & downstream effects Death Cell Death DNA_Interaction->Death ROS Increased ROS Production (Oxidative Stress) ETC->ROS ROS->Death

Caption: Proposed mechanism of action for alkyl gallates against bacterial cells.[15][16][17]

References

How to improve the stability of Hexadecyl 3,4,5-trihydroxybenzoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexadecyl 3,4,5-trihydroxybenzoate (also known as Cetyl Gallate or Hexadecyl Gallate). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my aqueous solution of this compound turning yellow/brown and losing activity?

A1: This is a common issue related to the inherent instability of the gallate moiety. The discoloration and loss of activity are primarily due to two chemical degradation processes:

  • Oxidation: The 3,4,5-trihydroxybenzoate (gallic acid) headgroup is highly susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, and at neutral or alkaline pH. This process forms colored quinone-type compounds, which are generally less active.

  • Hydrolysis: The ester bond linking the hexadecyl chain to the gallate headgroup can be hydrolyzed, particularly under alkaline or acidic conditions, breaking the molecule down into gallic acid and hexadecanol.

Solutions at neutral to alkaline pH are particularly prone to rapid, visible degradation.[1][2][3]

Q2: My compound is precipitating out of the aqueous buffer. How can I improve its solubility?

A2: this compound is a highly lipophilic molecule due to its long C16 alkyl chain, leading to very poor water solubility.[4] Simple aqueous buffers are often insufficient. Consider these strategies to improve solubility:

  • Co-solvents: Introduce a water-miscible organic solvent. Start with low percentages (e.g., 5-10% v/v) and increase as needed. Common choices include Ethanol, DMSO, or PEG 400.

  • Surfactants: Use a non-ionic surfactant like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the compound.

  • Cyclodextrins: These molecules have a hydrophobic interior that can form inclusion complexes with the lipophilic part of your compound, while the hydrophilic exterior improves overall water solubility.[4]

  • Lipid-Based Formulations: For in vivo or complex cell culture models, consider formulating the compound into liposomes or nanoemulsions.[5]

Q3: What is the optimal pH for storing an aqueous solution of this compound?

A3: The stability of gallate esters is highly pH-dependent. Acidic conditions significantly slow down the degradation process.

  • Optimal Range: For short-term storage and experiments, maintain the pH of your aqueous solution between 3.0 and 5.0 .

  • Avoid: Neutral and especially alkaline conditions (pH > 7.0) will cause rapid degradation.[1][3][5][6]

The table below, based on data from the related gallate ester Epigallocatechin gallate (EGCG), illustrates the strong influence of pH and temperature on stability. Similar trends are expected for this compound.

pHTemperature (°C)Degradation Rate Constant (s⁻¹)Relative Stability
3.0251.06 x 10⁻⁷Very High
7.025~1.2 x 10⁻⁵ (estimated)Low
8.025> 2.0 x 10⁻⁵ (estimated)Very Low
8.01358.83 x 10⁻²Extremely Low

Data adapted from studies on EGCG, which shares the same gallate headgroup and exhibits similar pH-dependent degradation kinetics.[1]

Q4: Can I do anything else to prevent oxidative degradation?

A4: Yes. Besides controlling pH, you can implement the following:

  • Deoxygenate Buffers: Before preparing your solution, sparge all aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Freshly Prepared Solutions: Avoid long-term storage of aqueous solutions. Prepare them fresh for each experiment whenever possible.

  • Add Antioxidants: While this compound is itself an antioxidant, adding a sacrificial, water-soluble antioxidant like ascorbic acid (Vitamin C) or a chelating agent like EDTA can help protect it. EDTA sequesters metal ions that can catalyze oxidation.

  • Protect from Light: Store solutions in amber vials or protect them from direct light, as UV exposure can accelerate degradation.[7]

Caution: Under certain conditions, particularly in the presence of transition metal ions, gallic acid and its derivatives can exhibit pro-oxidant activity, potentially generating reactive oxygen species.[4][8][9][10] This is another reason to include a chelating agent like EDTA.

Visual Guides

Degradation Pathway

The primary degradation routes for this compound in aqueous media are oxidation and hydrolysis.

G cluster_main Degradation of this compound A This compound B Oxidized Intermediates (Semiquinone Radicals) A->B Oxidation (O₂, Metal Ions, ↑pH) D Gallic Acid + Hexadecanol A->D Hydrolysis (H₂O, ↑pH) C Colored Degradation Products (Quinones) B->C Further Oxidation

Caption: Primary degradation pathways for this compound.

Troubleshooting Guide

Follow this decision tree if you are encountering stability issues with your solution.

G cluster_troubleshooting Troubleshooting Aqueous Solution Instability Start Problem: Solution is unstable (color change, precipitation) Cause What is the primary observation? Start->Cause Color Discoloration (Yellow/Brown) Cause->Color Discoloration Precipitate Precipitation (Compound crashing out) Cause->Precipitate Precipitation Sol_Oxidation Likely Cause: Oxidation Color->Sol_Oxidation Sol_Solubility Likely Cause: Poor Solubility Precipitate->Sol_Solubility Fix_Oxidation1 1. Lower pH to 3.0-5.0 Sol_Oxidation->Fix_Oxidation1 Fix_Solubility1 1. Add co-solvent (EtOH, DMSO) Sol_Solubility->Fix_Solubility1 Fix_Oxidation2 2. Deoxygenate buffer Fix_Oxidation1->Fix_Oxidation2 Fix_Oxidation3 3. Add EDTA/Ascorbic Acid Fix_Oxidation2->Fix_Oxidation3 Fix_Oxidation4 4. Protect from light Fix_Oxidation3->Fix_Oxidation4 Fix_Solubility2 2. Use surfactant (Tween 80) Fix_Solubility1->Fix_Solubility2 Fix_Solubility3 3. Formulate with cyclodextrins Fix_Solubility2->Fix_Solubility3

Caption: A decision tree for troubleshooting common stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines how to prepare a 10 mM stock solution of this compound (MW: 394.54 g/mol ) with enhanced stability.

  • Prepare Stabilized Buffer:

    • Prepare a 50 mM citrate buffer. Adjust the pH to 4.0.

    • Add EDTA to a final concentration of 100 µM.

    • Sparge the buffer with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Weigh Compound:

    • Accurately weigh 3.95 mg of this compound.

  • Initial Dissolution:

    • Transfer the powder to a sterile glass vial.

    • Add 200 µL of absolute ethanol (or DMSO) and vortex thoroughly until the solid is completely dissolved.

  • Final Dilution:

    • While vortexing, slowly add 800 µL of the prepared, deoxygenated citrate buffer (pH 4.0 with EDTA) to the ethanol solution.

    • The final solution will be 10 mM this compound in 20% Ethanol / 80% citrate buffer.

  • Storage:

    • Store the solution in an amber glass vial at 4°C. For best results, use within 24-48 hours.

Protocol 2: Stability Assessment by RP-HPLC

This protocol provides a framework for conducting a forced degradation study to assess stability under various conditions.

  • Chromatographic Conditions (Example): [1][2][11][12]

    • Instrument: HPLC with UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acidified water (e.g., 0.1% phosphoric or formic acid) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~271 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in methanol (or another suitable organic solvent).

    • Dilute this stock into different aqueous buffers to a final concentration of 50 µg/mL. Test conditions should include:

      • Acidic: 0.1 M HCl (pH 1)

      • Neutral: Purified Water (pH ~6-7)

      • Alkaline: 0.1 M NaOH (pH 13)

      • Oxidative: 3% H₂O₂

    • Incubate these solutions at a controlled temperature (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and inject it into the HPLC.

    • Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

Experimental Workflow Diagram

G cluster_workflow Workflow for Stability Assessment using HPLC A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Test Solutions in different stress conditions (Acid, Base, H₂O₂, etc.) A->B C Incubate at Controlled Temperature B->C D Sample at Time Points (t=0, 2, 4, 8, 24h) C->D E Analyze via RP-HPLC D->E F Quantify Peak Area of Parent Compound E->F G Calculate Degradation Rate F->G

Caption: A typical experimental workflow for a forced degradation study.

References

Troubleshooting crystallization of Hexadecyl 3,4,5-trihydroxybenzoate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecyl 3,4,5-trihydroxybenzoate (also known as Cetyl Gallate or C16-gallate) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an ester of gallic acid and hexadecanol. It is a lipophilic compound with antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Its long hexadecyl (C16) chain makes it poorly soluble in aqueous solutions like cell culture media.

Physicochemical Properties of this compound

PropertyValue
Synonyms Cetyl gallate, Gallic acid hexadecyl ester
Molecular Formula C23H38O5
Molecular Weight 394.54 g/mol
Appearance White to off-white crystalline powder
Melting Point 99.5-100 °C
LogP (predicted) ~6.4

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation, often appearing as crystals or cloudiness, is a common issue with lipophilic compounds like this compound. The primary reason is its low solubility in the aqueous environment of the cell culture medium. Several factors can contribute to this:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the media is higher than its solubility limit.

  • "Crashing Out" During Dilution: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to immediately precipitate.

  • Solvent Concentration: The final concentration of the organic solvent (like DMSO or ethanol) in the media may be too low to keep the compound dissolved.

  • Temperature: Cell culture media is typically used at 37°C, but storage at lower temperatures can decrease the compound's solubility. Adding a concentrated stock to cold media can induce precipitation.

  • pH of the Media: The pH of the culture medium can influence the solubility of certain compounds.

  • Interactions with Media Components: Components in the media, such as salts and proteins in serum, can interact with the compound and affect its solubility.

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing stock solutions of lipophilic compounds. Given the high lipophilicity of this compound, DMSO is generally the preferred solvent to achieve a high-concentration stock solution.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3][4]

Troubleshooting Crystallization

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or crystal formation when adding your this compound stock solution to the cell culture media, consider the following troubleshooting steps:

Potential Cause Recommended Solution
High Final Concentration Decrease the final working concentration of the compound. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media.
Rapid Dilution Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture media. Add the stock solution dropwise to the media while gently vortexing or swirling.
Cold Media Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.
High Stock Concentration Prepare a lower concentration stock solution. This will require adding a larger volume to your media, so ensure the final solvent concentration remains non-toxic to your cells.

Issue 2: Delayed Precipitation After Incubation

If the media appears clear initially but crystals form after several hours or days in the incubator, this could be due to:

Potential Cause Recommended Solution
Compound Instability The compound may be degrading over time. Prepare fresh dilutions of the compound in media for each experiment.
Media Evaporation In long-term experiments, evaporation can concentrate the compound, leading to precipitation. Ensure proper humidification of the incubator and use sealed plates or flasks.
Temperature Fluctuations Minimize the time that culture vessels are outside the incubator to avoid temperature cycling that can affect solubility.
pH Shift Cellular metabolism can alter the pH of the media. Monitor the pH and consider changing the media more frequently in dense cultures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out 3.95 mg of this compound (MW: 394.54 g/mol ).

  • Dissolving: Add 1 mL of high-quality, sterile DMSO to the powder.

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

  • Prepare Stock Solution: Make a 10 mM stock solution of this compound in DMSO as described above.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium (including serum, if applicable). For example, create final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).

  • Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO2 for a period relevant to your experiment (e.g., 24 or 48 hours).

  • Microscopic Examination: After incubation, examine each dilution under a microscope to check for the formation of crystals. The highest concentration that remains clear is your maximum working concentration.

Protocol 3: General Procedure for Treating Cells

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first, create an intermediate dilution of your stock in pre-warmed (37°C) complete cell culture medium.

  • Prepare Final Dilution: Add the stock or intermediate dilution to your pre-warmed complete cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the media.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

  • Cell Treatment: Remove the existing media from your cultured cells and replace it with the media containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration under standard culture conditions.

Signaling Pathways and Experimental Workflows

Gallic acid and its esters, including this compound, are known to exert their biological effects through various signaling pathways. One of the prominent mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a key role in inflammation.[1][2][5][6]

NFkB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Leads to IκBα degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Hexadecyl_Gallate Hexadecyl 3,4,5-trihydroxybenzoate Hexadecyl_Gallate->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Additionally, as an antioxidant, this compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.

Nrf2_Activation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_Keap1 Nrf2/Keap1 Complex Nucleus Nucleus Nrf2->Nucleus Translocates to Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination Promotes ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Hexadecyl_Gallate Hexadecyl 3,4,5-trihydroxybenzoate Hexadecyl_Gallate->Keap1 Inactivates

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

The following workflow outlines the key steps for successfully using this compound in cell culture experiments while avoiding crystallization.

Experimental_Workflow start Start prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock solubility_test Determine Max Soluble Concentration in Media prep_stock->solubility_test prepare_working Prepare Working Solution (Below Max Solubility) solubility_test->prepare_working vehicle_control Prepare Vehicle Control (Same DMSO %) prepare_working->vehicle_control treat_cells Treat Cells prepare_working->treat_cells vehicle_control->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay incubate->assay end End assay->end

Caption: Experimental workflow for using this compound in cell culture.

References

Technical Support Center: Optimizing Hexadecyl 3,4,5-trihydroxybenzoate Concentration for Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Hexadecyl 3,4,5-trihydroxybenzoate in antioxidant capacity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration critical in antioxidant assays?

This compound, also known as hexadecyl gallate, is an ester of gallic acid and hexadecanol. It is a lipophilic antioxidant due to its long C16 alkyl chain. The concentration of this compound is critical in antioxidant assays because, like all antioxidants, its activity is dose-dependent. An insufficient concentration will not produce a measurable effect, while an excessively high concentration can lead to solubility issues, pro-oxidant effects, or assay saturation, all of which can result in inaccurate data.

Q2: What are the main challenges when working with this compound in antioxidant assays?

The primary challenge is its low solubility in the polar solvents (e.g., methanol, ethanol, water) typically used in common antioxidant assays like DPPH, ABTS, and FRAP. The long hexadecyl chain imparts significant hydrophobicity, which can lead to the compound precipitating out of solution, causing inaccurate and non-reproducible results.

Q3: How can I improve the solubility of this compound for my assays?

To improve solubility, consider the following:

  • Solvent Selection: Use a less polar solvent or a co-solvent system. For instance, a mixture of ethanol and a less polar solvent like 1-butanol may be effective for the ABTS assay, while 2-propanol could be a suitable choice for the DPPH assay.[1][2]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or a less polar organic solvent. Then, perform serial dilutions into the assay medium. Be mindful of the final concentration of the stock solvent in the assay, as it may interfere with the reaction.

  • Warming: Gently warming the solvent may aid in dissolution, but ensure the temperature is not high enough to degrade the compound.

Q4: What is a good starting concentration range for optimizing this compound in these assays?

Troubleshooting Guides

Issue 1: My sample of this compound is precipitating in the assay well.

  • Possible Cause: The solvent system is too polar for the lipophilic nature of the compound.

  • Solution:

    • Modify the Solvent System: Try using a less polar solvent or a mixture of solvents. For example, if you are using methanol, try a mixture of methanol and isopropanol.

    • Use a Co-solvent: Prepare your working solutions by diluting a stock solution made in a strong organic solvent (like DMSO) into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid interference with the assay.

    • Decrease the Concentration: Your working concentration may be above the solubility limit. Try using a lower concentration range.

Issue 2: I am not observing a dose-dependent response in my assay.

  • Possible Cause 1: The concentrations tested are too high and have saturated the assay.

  • Solution 1: Dilute your sample further and test a lower concentration range.

  • Possible Cause 2: The concentrations tested are too low to elicit a measurable response.

  • Solution 2: Prepare a more concentrated stock solution or test a higher concentration range.

  • Possible Cause 3: The compound has precipitated out of solution, leading to inconsistent results.

  • Solution 3: Address the solubility issue as described in "Issue 1".

Issue 3: My results are not reproducible between experiments.

  • Possible Cause: Inconsistent sample preparation, particularly in achieving complete dissolution of the this compound.

  • Solution:

    • Standardize Stock Solution Preparation: Ensure your stock solution is fully dissolved before making dilutions. Use vortexing or gentle warming if necessary and visually inspect for any undissolved particles.

    • Fresh Reagents: Always use freshly prepared assay reagents (e.g., DPPH radical solution, ABTS radical cation solution) as their stability can affect results.

    • Consistent Incubation Times: Adhere to a strict and consistent incubation time for all samples and standards within an experiment and between experiments.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for long-chain alkyl gallates to provide a comparative context.

CompoundAssayIC50 / Activity MetricReference(s)
Alkyl Gallates (C12-C16)Soybean Lipoxygenase-1Activity maximized in this range[3]
Tetradecyl (C14) GallateSoybean Lipoxygenase-10.06 µM[3]
Dodecyl (C12) GallateSoybean Lipoxygenase-1Competitive and slow-binding inhibition[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in a suitable organic solvent (e.g., methanol, ethanol, or 2-propanol).[1] Store this solution in a dark, amber bottle at 4°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a solvent that ensures complete dissolution (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final solvent concentration from the stock solution should be kept constant across all dilutions and be present in the control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the DPPH working solution to each well.

    • For the blank, use 20 µL of the solvent used for sample dilution and 180 µL of the DPPH solution.

    • For the control, use 20 µL of the solvent and 180 µL of the assay solvent (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or an ethanol/1-butanol mixture) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample Preparation:

    • Follow the same procedure as for the DPPH assay to prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • For the blank, use 10 µL of the dilution solvent and 190 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes, but this may need optimization).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, use 20 µL of the dilution solvent and 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µM Fe(II) equivalents.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., in DMSO) serial Perform Serial Dilutions stock->serial mix Mix Sample and Reagent serial->mix reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) reagent->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition or Ferric Reducing Power measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: General experimental workflow for antioxidant capacity assays.

Troubleshooting_Workflow start Inconsistent or No Dose-Response solubility Is the sample fully dissolved? start->solubility concentration Is the concentration range appropriate? solubility->concentration Yes change_solvent Modify solvent system (e.g., use co-solvent) solubility->change_solvent No adjust_conc Adjust concentration range (higher or lower) concentration->adjust_conc No check_reagents Check reagent stability and preparation concentration->check_reagents Yes end_good Problem Resolved change_solvent->end_good adjust_conc->end_good check_reagents->end_good Issue Found & Fixed end_bad Further Optimization Needed check_reagents->end_bad No Obvious Issue

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Correcting for Hexadecyl 3,4,5-trihydroxybenzoate Absorbance in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with Hexadecyl 3,4,5-trihydroxybenzoate and need to correct for its potential interference in colorimetric assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound, also known as cetyl gallate, is a lipophilic ester of gallic acid.[1] Its potential for interference in colorimetric assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and Folin-Ciocalteu assays, stems from two main properties:

  • Intrinsic Absorbance: Although the primary absorbance peaks of its parent molecule, gallic acid, are in the UV region (around 215 nm and 265-270 nm), the compound itself or impurities might exhibit some color, contributing to the overall absorbance reading at the analytical wavelength of the assay.[2][3][4][5]

  • Reducing Activity: As a derivative of gallic acid, a potent antioxidant, this compound is a reducing agent.[6] In assays like the Folin-Ciocalteu, which measures total reducing capacity, it will react with the reagent regardless of whether this is the intended analyte, potentially leading to an overestimation of the desired component (e.g., total phenols).[7]

Q2: My this compound sample is not dissolving in the aqueous buffer of my assay. What should I do?

This compound is a lipophilic compound with low water solubility. To address this, you will need to use an appropriate organic solvent to dissolve your sample before adding it to the assay mixture. Suitable solvents that are compatible with common colorimetric assays include:

  • Ethanol

  • Methanol

  • Acetone

  • Isooctane or other nonpolar solvents for specific lipophilic assays.[6][8][9]

It is crucial to ensure that the final concentration of the organic solvent in the assay mixture does not interfere with the reaction or the stability of the reagents. Always perform a solvent blank control.

Q3: How can I correct for the background color of my this compound sample in the DPPH assay?

To correct for the intrinsic color of your sample, you must run a sample blank for each concentration of your test compound. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding test sample.

Troubleshooting Guides

Issue 1: Inaccurate results in the DPPH assay due to suspected spectral interference.

Cause: The inherent color of the this compound solution may be absorbing light at the same wavelength as the DPPH radical (typically around 517 nm), leading to an underestimation of its radical scavenging activity.[8][9]

Solution:

  • Prepare a Sample Blank: For each concentration of this compound you are testing, prepare a corresponding sample blank. This blank should contain the same concentration of your compound and the same solvent as your test sample, but instead of the DPPH reagent, an equal volume of the solvent (e.g., methanol or ethanol) should be added.

  • Measure Absorbance: Measure the absorbance of both your test samples (with DPPH) and your sample blanks (without DPPH) at the assay's analytical wavelength (e.g., 517 nm).

  • Corrected Absorbance Calculation: Subtract the absorbance of the sample blank from the absorbance of the corresponding test sample to obtain the corrected absorbance value. This corrected value should then be used to calculate the percentage of DPPH radical scavenging.

Corrected Absorbance = Absorbance(Sample with DPPH) - Absorbance(Sample Blank)

Issue 2: Overestimation of total phenolic content in the Folin-Ciocalteu assay.

Cause: The Folin-Ciocalteu reagent is not specific to phenolic compounds; it reacts with any reducing substance.[7] this compound, being a gallic acid derivative, is a reducing agent and will contribute to the color change, leading to an artificially high "total phenolic content."

Solution:

While it is challenging to completely eliminate the interference of this compound's inherent reducing activity in this assay, the following steps can help to minimize and account for it:

  • Use of an Appropriate Standard: Ensure that your calibration curve is constructed using a standard that is structurally as similar as possible to your analyte. Since your compound is a gallic acid ester, using gallic acid as the standard is a reasonable choice.

  • Control Experiments: If your sample is a mixture and you are trying to quantify other phenolics in the presence of this compound, it is essential to determine the contribution of a known concentration of this compound to the total absorbance. This can be done by running a separate assay with only this compound.

  • Alternative Assays: For a more accurate quantification of specific phenolic compounds in a mixture containing this compound, consider using a more specific analytical method such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

ParameterThis compound (Cetyl Gallate)Gallic Acid (Parent Compound)
Molar Mass 394.54 g/mol 170.12 g/mol
Solubility Low in water, soluble in organic solvents like ethanol, hexane.Soluble in water, ethanol, acetone.
UV Absorbance Maxima (λmax) Expected to be similar to gallic acid.~215 nm and ~265-270 nm in aqueous solutions.[2][3][4][5]
AssayMeasurement WavelengthPotential for Interference by this compound
DPPH ~517 nm[8]Moderate: Primarily from the compound's own color. Direct spectral overlap is less likely.
Folin-Ciocalteu ~760 nmHigh: Due to its inherent reducing activity as a gallic acid derivative.[7]

Experimental Protocols

Protocol 1: Corrected DPPH Radical Scavenging Assay for Lipophilic Compounds

This protocol is adapted for lipophilic compounds like this compound and includes a correction for background absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • This compound

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark.

  • Preparation of Sample Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to the desired test concentrations.

  • Assay Procedure (in a 96-well plate):

    • Test Wells: To each well, add 20 µL of your sample dilution and 180 µL of the DPPH working solution.

    • Sample Blank Wells: To a separate set of wells, add 20 µL of your sample dilution and 180 µL of the solvent (methanol or ethanol).

    • Control Well: Add 20 µL of the solvent and 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm.

  • Calculation of Scavenging Activity:

    • First, calculate the corrected absorbance of your samples: Corrected Asample = Atest well - Asample blank well

    • Then, calculate the percentage of DPPH scavenging: % Scavenging = [(Acontrol - Corrected Asample) / Acontrol] x 100

Protocol 2: Modified Folin-Ciocalteu Assay for Lipophilic Samples

This protocol is adapted for the analysis of lipophilic samples and should be used with the understanding that it measures total reducing capacity.

Materials:

  • Folin-Ciocalteu reagent

  • Anhydrous sodium carbonate (Na2CO3)

  • Gallic acid (for standard curve)

  • Acetone or ethanol (analytical grade)

  • This compound

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of sodium carbonate in deionized water.

    • Gallic Acid Stock Solution: Prepare a stock solution of gallic acid in your chosen solvent (e.g., 1 mg/mL in ethanol). From this, prepare a series of dilutions for the calibration curve.

  • Preparation of Sample Solution: Dissolve a known amount of your this compound-containing sample in acetone or ethanol.[10]

  • Assay Procedure:

    • To a test tube, add 0.5 mL of your sample solution.

    • Add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent (diluted with deionized water).

    • Vortex the mixture and let it stand for 5 minutes at room temperature.

    • Add 2 mL of the 7.5% sodium carbonate solution.

    • Vortex the mixture again and incubate in the dark at room temperature for 1 hour.

  • Absorbance Measurement: Measure the absorbance at 760 nm against a blank containing the solvent instead of the sample.

  • Quantification: Determine the "total phenolic content" of your sample by comparing its absorbance to the gallic acid calibration curve. The results should be expressed as gallic acid equivalents (GAE).

Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Calculation prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol test_wells Test Wells: 20 µL Sample + 180 µL DPPH prep_dpph->test_wells control_well Control Well: 20 µL Solvent + 180 µL DPPH prep_dpph->control_well prep_sample Prepare Sample Stock & Dilutions prep_sample->test_wells blank_wells Sample Blank Wells: 20 µL Sample + 180 µL Solvent prep_sample->blank_wells incubation Incubate 30 min in Dark test_wells->incubation blank_wells->incubation control_well->incubation read_abs Read Absorbance at 517 nm incubation->read_abs calculate Calculate Corrected Absorbance & % Scavenging read_abs->calculate

Caption: Workflow for the corrected DPPH assay.

logical_relationship_folin_ciocalteu cluster_reactants Reactants cluster_products Reaction & Products cluster_analytes Potential Reducing Substances fc_reagent Folin-Ciocalteu Reagent (Phosphomolybdate/ Phosphotungstate) reaction Electron Transfer (in alkaline conditions) fc_reagent->reaction reducing_substance Reducing Substance reducing_substance->reaction blue_complex Reduced F-C Reagent (Blue Color) reaction->blue_complex leads to measurement Absorbance Measurement blue_complex->measurement measured at ~760 nm phenols Phenolic Compounds phenols->reducing_substance hexadecyl This compound hexadecyl->reducing_substance ascorbic_acid Ascorbic Acid ascorbic_acid->reducing_substance sugars Reducing Sugars sugars->reducing_substance

Caption: Principle of the Folin-Ciocalteu assay and potential interferences.

References

Overcoming poor bioavailability of Hexadecyl 3,4,5-trihydroxybenzoate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Hexadecyl 3,4,5-trihydroxybenzoate (Hexadecyl Gallate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

A1: this compound's poor oral bioavailability is primarily due to its high lipophilicity and low aqueous solubility, stemming from the long hexadecyl (C16) alkyl chain. This leads to inefficient dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, like other gallic acid esters, it may be susceptible to hydrolysis by intestinal and microbial enzymes, which can alter its intended therapeutic form before it reaches systemic circulation.[1][2]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Nano-based drug delivery systems are the most effective strategies for improving the bioavailability of highly lipophilic compounds like hexadecyl gallate.[3][4] Key approaches include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the compound, protecting it from degradation and enhancing its absorption.

  • Nanostructured Lipid Carriers (NLCs): An advanced form of SLNs, NLCs are composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix.[5][6] This structure allows for higher drug loading and can reduce the potential for drug expulsion during storage.[5][7]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For a lipophilic molecule like hexadecyl gallate, it would partition into the lipid bilayer.[8][9]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of lipophilic drugs.

Q3: Should I be concerned about the toxicity of this compound or its nanoformulations?

A3: While specific long-term toxicity data for hexadecyl gallate is limited, studies on other long-chain alkyl gallates, such as dodecyl gallate (C12), have shown toxic effects at high doses in animal models, including alterations in the liver, kidneys, and spleen.[10][11] The lipids and surfactants used in nanoformulations are generally selected for their biocompatibility and are considered safe.[12][13] However, it is crucial to conduct dose-response studies and assess the cytotoxicity of your specific formulation.

Q4: How is this compound metabolized in vivo?

A4: Studies on various alkyl gallates indicate that they can be hydrolyzed by lipases in the small intestine and by microbial esterases in the colon to release gallic acid.[1] For long-chain alkyl gallates like hexadecyl gallate, a significant portion may remain stable in the upper gastrointestinal tract and reach the colon intact.[1] There, gut microbiota can hydrolyze the ester bond, releasing gallic acid, which may then be absorbed or exert local effects.[1] This suggests that hexadecyl gallate could act as a sustained-release prodrug of gallic acid in the lower intestine.[1]

Q5: What analytical methods are suitable for quantifying this compound in biological samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying alkyl gallates in biological matrices like plasma, urine, and tissue homogenates.[14][15][16] Due to the lipophilic nature of hexadecyl gallate, a reverse-phase C18 or C8 column is appropriate.[14][16] Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to remove interferences.[14][15]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoformulations
Possible Cause Troubleshooting Step
Poor solubility of hexadecyl gallate in the lipid matrix. Select a lipid or a combination of lipids in which hexadecyl gallate has higher solubility. For NLCs, increasing the proportion of liquid lipid can enhance the solubility of lipophilic drugs.[7]
Drug precipitation during the formulation process. Optimize the temperature during formulation. Ensure the temperature is high enough to keep both the lipid and the drug in a molten/dissolved state during homogenization.[17]
Incorrect surfactant concentration. Adjust the concentration of the surfactant. Insufficient surfactant can lead to nanoparticle aggregation and drug expulsion, while excessive amounts can be toxic.
High crystallinity of the solid lipid. Use a blend of lipids to create a less-ordered crystalline structure, which can accommodate more drug molecules. This is the principle behind NLCs.[5]
Issue 2: High Variability in Pharmacokinetic Data in Animal Studies
Possible Cause Troubleshooting Step
Inconsistent dosing. Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the suspension is homogenous and the volume is precise for each animal.
Formulation instability. Characterize the stability of your nanoformulation under storage conditions and just before administration. Check for signs of aggregation, precipitation, or drug leakage.
Inter-animal physiological differences. Increase the number of animals per group to improve statistical power. Fasting animals overnight before dosing can help reduce variability in gastrointestinal conditions.
Inaccurate blood sampling or processing. Standardize the blood collection and processing protocol. Ensure timely separation of plasma to prevent degradation of the analyte. Use an appropriate anticoagulant.

Experimental Protocols

Protocol 1: Preparation of Hexadecyl Gallate-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and this compound.

    • Heat the solid lipid 5-10°C above its melting point in a water bath.

    • Add the hexadecyl gallate to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188, Tween® 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).[18]

  • Cooling and SLN Formation:

    • Allow the resulting hot nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and loading capacity.

Protocol 2: Quantification of Hexadecyl Gallate in Rat Plasma using HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: Approximately 270-280 nm (based on the UV absorbance of gallates).[15][16]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the unknown samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables present representative pharmacokinetic data from animal studies on nanoformulations of lipophilic polyphenols. These values can serve as a benchmark for what might be expected when formulating this compound.

Table 1: Pharmacokinetic Parameters of Nanoformulated Polyphenols in Rats (Oral Administration)

FormulationPolyphenolDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (vs. Free Drug)
SLN Curcumin50~150~2~1200~5-fold
NLC Resveratrol25~300~1.5~1800~4.5-fold
Liposomes Quercetin20~250~2~1500~10-fold
Nanoemulsion EGCG100~450~1~2500~3-fold

Note: The values presented are approximate and compiled from various literature sources for illustrative purposes. Actual results will vary based on the specific formulation, animal model, and analytical methods used.

Visualizations

G Workflow for Overcoming Poor Bioavailability cluster_0 Problem Identification cluster_1 Formulation Strategy cluster_2 Characterization & Optimization cluster_3 In Vivo Evaluation cluster_4 Data Analysis Problem Poor Bioavailability of Hexadecyl Gallate Formulation Nanoformulation (SLN, NLC, Liposome) Problem->Formulation Select Approach Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Prepare & Analyze InVivo Animal Studies (Rats) Pharmacokinetics Characterization->InVivo Administer Optimized Formulation Analysis Quantification (HPLC) & Bioavailability Calculation InVivo->Analysis Collect & Process Samples Analysis->Problem Evaluate & Refine

Caption: Experimental workflow for enhancing the bioavailability of Hexadecyl Gallate.

G Cellular Uptake of Lipid Nanoparticles LNP Lipid Nanoparticle (LNP) (encapsulating Hexadecyl Gallate) Cell Intestinal Epithelial Cell LNP->Cell Adhesion Endocytosis Endocytosis (Clathrin/Caveolin-mediated) Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Major Pathway Lysosome Lysosomal Degradation Endosome->Lysosome Minor Pathway Cytosol Cytosol (Release of Hexadecyl Gallate) Escape->Cytosol Absorption Systemic Absorption Cytosol->Absorption

Caption: Signaling pathway for lipid nanoparticle uptake by intestinal cells.[19][20]

References

Preventing degradation of Hexadecyl 3,4,5-trihydroxybenzoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hexadecyl 3,4,5-trihydroxybenzoate

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent the degradation of this compound (also known as Cetyl Gallate) during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?

A: This is a classic sign of oxidative degradation. The 3,4,5-trihydroxy (galloyl) group on the molecule is highly susceptible to oxidation, which can be accelerated by several factors:

  • High pH: Alkaline or even neutral conditions significantly promote oxidation. The stability of similar gallate esters decreases as pH increases.[1][2]

  • Dissolved Oxygen: The presence of oxygen in your solvent is a primary driver of oxidation.[1][3]

  • Exposure to Light: Like many phenolic compounds, gallate esters can be sensitive to light (photodegradation).[4]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[1][2][3]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvents or from your equipment can catalyze the oxidation process.[3][5][6]

To resolve this, you must control these factors by adjusting pH, deoxygenating solvents, protecting samples from light, and working at low temperatures.

Q2: I'm observing a rapid loss of my parent compound peak and the appearance of new, more polar peaks in my HPLC analysis. What degradation is occurring?

A: This pattern suggests two primary degradation pathways:

  • Hydrolysis: The ester bond linking the hexadecyl chain to the gallic acid moiety is susceptible to hydrolysis, especially in solutions with high water content and at non-optimal pH.[7] This will cleave the molecule into gallic acid and hexadecanol, resulting in a loss of your target analyte and the appearance of a more polar gallic acid peak. The rate of ester hydrolysis generally increases with pH.[7]

  • Oxidation: As mentioned in Q1, the galloyl group can oxidize. The resulting degradation products will have different retention times in your chromatogram.

To troubleshoot, verify the pH of your solutions and ensure you are taking rigorous steps to exclude oxygen and light.

Q3: What is the optimal pH for preparing and storing my samples?

A: To minimize both hydrolysis and oxidation, your sample solutions should be maintained under acidic conditions. The ideal pH range for gallate ester stability is between 3.0 and 4.0 .[1] Using a suitable buffer system, such as a citrate buffer, is highly recommended to maintain this pH consistently.

Q4: How critical is temperature control during my sample preparation workflow?

A: Temperature control is critical. Higher temperatures significantly accelerate all degradation pathways (oxidation, hydrolysis, and epimerization for related compounds).[1][2][3]

  • Preparation: Conduct all steps, such as weighing, dissolution, and dilutions, at low temperatures where feasible. Working with samples on an ice bath is a good practice.

  • Storage: For short-term storage (a few hours to days), keep solutions refrigerated at 2-8 °C. For long-term storage, samples should be frozen at -20 °C or lower.[1]

Q5: What are the most effective methods to add stabilizers to my sample solutions?

A: Adding stabilizers is a highly effective strategy. The two most common and effective types are antioxidants and chelating agents.

  • Antioxidants: Ascorbic acid (Vitamin C) can be added to protect the gallate ester by being preferentially oxidized.[3][8]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) sequesters metal ions that catalyze oxidative degradation.[9][10]

It is best practice to add these stabilizers to your solvent before dissolving your this compound sample. See the protocols below for detailed instructions.

Data Presentation: Stability & Stabilization Summary

Table 1: Key Factors Influencing Stability of Gallate Esters

FactorEffect on DegradationRecommended Condition for Maximum Stability
pH High pH (>6.0) significantly accelerates both oxidation and hydrolysis.[1][2][7]Maintain an acidic pH of 3.0 - 4.0 using a buffer (e.g., citrate).[1]
Temperature Increased temperature accelerates degradation rates.[1][2]Prepare samples on ice; store refrigerated (2-8 °C) short-term or frozen (-20 °C) long-term.[1]
Oxygen Dissolved oxygen is a key reactant in oxidative degradation.[1][3]Use deoxygenated solvents (sparge with N₂/Ar, sonicate) and seal vials tightly.[1][3]
Light UV/Visible light exposure can cause photodegradation.[4]Use amber glass vials or wrap containers in aluminum foil.[9]
Metal Ions Bivalent and transition metal ions act as catalysts for oxidation.[3][5]Use high-purity solvents and add a chelating agent like EDTA.

Table 2: Recommended Stabilizers for Sample Preparation

StabilizerMechanism of ActionRecommended Final ConcentrationNotes & Considerations
Ascorbic Acid (Vitamin C) Preferential Antioxidant: It is more easily oxidized than the gallate ester, thus sacrificing itself to protect the analyte.[3][8]0.05% - 0.1% (w/v)Can have a dual effect; at very high concentrations and temperatures, its oxidation product may promote degradation.[11]
EDTA (Ethylenediaminetetraacetic acid) Chelating Agent: Binds (chelates) metal ions, preventing them from catalyzing oxidative reactions.[9][10]0.01% - 0.05% (w/v)Highly effective in combination with an antioxidant.

Visualizations: Pathways and Workflows

sub This compound ox Oxidative Degradation (Quinone-type Products) sub->ox O₂, Light, High pH, Metal Ions hy Hydrolytic Cleavage sub->hy H₂O, High pH, High Temp ga Gallic Acid hy->ga hex Hexadecanol hy->hex

Caption: Primary degradation pathways for this compound.

start Start: Sample Weighing prep_solvent Step 1: Prepare Stabilized Solvent - Deoxygenate (e.g., N₂ sparge) - Add Ascorbic Acid (0.1%) - Add EDTA (0.05%) - Adjust pH to 3.0-4.0 start->prep_solvent dissolve Step 2: Dissolution - Dissolve sample in stabilized solvent - Keep on ice bath prep_solvent->dissolve process Step 3: Sample Processing (Dilution, Filtration, etc.) - Use amber vials/tubes - Minimize headspace dissolve->process analysis Step 4: Analysis - Analyze immediately or store properly process->analysis end End: Data Acquisition analysis->end

Caption: Recommended workflow for preparing stabilized samples.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound with maximal stability.

Materials:

  • This compound standard

  • HPLC-grade solvent (e.g., Methanol or Acetonitrile/Water mixture)

  • Ascorbic acid

  • EDTA disodium salt

  • Citric acid and Sodium citrate (or other suitable buffer components)

  • High-purity water

  • Inert gas (Nitrogen or Argon)

  • Amber glass volumetric flasks and vials

  • Sonicator

Procedure:

  • Solvent Preparation:

    • In a suitable glass container, combine the desired organic solvent and water. For example, 70:30 Methanol:Water.

    • Add Ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.05% (w/v).

    • Adjust the pH of the aqueous component to 3.5 with a citrate buffer before mixing with the organic solvent.

  • Solvent Deoxygenation:

    • Sparge the prepared solvent mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes. Alternatively, degas the solvent in a sonicator bath for 10-15 minutes.

  • Analyte Dissolution:

    • Accurately weigh the required amount of this compound and transfer it to an amber volumetric flask.

    • Add a small amount of the stabilized, deoxygenated solvent and gently swirl to dissolve the compound. You may sonicate briefly if needed.

    • Once dissolved, fill the flask to the mark with the stabilized solvent.

  • Storage:

    • Immediately cap the flask. If aliquoting, transfer the solution to smaller amber vials, minimizing headspace to reduce oxygen exposure.

    • For short-term storage (up to 48 hours), store at 2-8 °C.

    • For long-term storage, store at -20 °C or below. Before use, allow the solution to thaw completely and come to room temperature, then vortex briefly.

Protocol 2: General Sample Extraction and Preparation

This protocol provides a general workflow for extracting the analyte from a matrix (e.g., a cream, lotion, or biological sample) while preventing degradation.

Procedure:

  • Prepare Extraction Solvent: Prepare a stabilized solvent as described in Protocol 1, Steps 1 & 2. The solvent choice will depend on the sample matrix and analyte solubility.

  • Sample Extraction:

    • Accurately weigh or measure the sample into a centrifuge tube protected from light (e.g., wrapped in foil).

    • Add the stabilized extraction solvent.

    • Vortex or homogenize the sample until the analyte is fully extracted. Perform this step on an ice bath to keep the sample cool.

  • Clarification:

    • Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes at 4 °C) to pellet any solid matrix components.

  • Dilution and Analysis:

    • Carefully transfer the supernatant to a clean amber vial.

    • If necessary, perform any further dilutions using the stabilized solvent as the diluent.

    • Cap the vial immediately and proceed with analysis (e.g., HPLC). If analysis is not immediate, store the prepared sample appropriately as described in Protocol 1, Step 4.

References

Addressing variability in results of Hexadecyl 3,4,5-trihydroxybenzoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in the results of experiments involving Hexadecyl 3,4,5-trihydroxybenzoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent results in our in vitro assays. What are the common sources of variability when working with this compound?

A1: Variability in experimental outcomes with this compound can stem from several factors related to its physicochemical properties and handling. Key areas to investigate include:

  • Compound Purity and Integrity: The purity of your this compound sample is critical. Impurities from synthesis or degradation products can interfere with assays. Always use a well-characterized compound with a known purity level.

  • Solubility Issues: Due to its long hexadecyl chain, this compound has poor aqueous solubility.[1] Incomplete dissolution or precipitation in assay media can lead to significant variability.

  • Stock Solution Preparation and Storage: Inconsistent stock solution concentrations or degradation of the compound during storage are common sources of error.

  • Compound Stability: The stability of this compound can be influenced by pH, temperature, and light exposure, similar to other polyphenolic compounds.[2][3][4][5]

  • Assay-Specific Variability: The choice of antioxidant assay can influence the results, as different assays have different mechanisms of action.[6]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: Proper stock solution preparation is crucial for obtaining reproducible results. Here is a recommended protocol:

  • Solvent Selection: Due to its lipophilic nature, this compound is practically insoluble in water.[1] Recommended solvents for stock solutions are dimethyl sulfoxide (DMSO) or ethanol. For instance, the related compound dodecyl gallate is freely soluble in ethanol.[7]

  • Dissolution:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid in dissolution, but avoid excessive heat to prevent degradation.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in the dark. Properly stored stock solutions in organic solvents are generally stable for several months.

Troubleshooting Tip: If you observe precipitation when diluting the stock solution into aqueous assay media, consider using a lower final concentration of the compound or including a small, non-interfering amount of a solubilizing agent like Tween® 80 in your assay buffer. However, always run a vehicle control to account for any effects of the solvent or solubilizing agent.

Q3: Our antioxidant activity measurements (IC50 values) for this compound are not consistent. How can we improve the reproducibility of these assays?

A3: Inconsistency in antioxidant assays often arises from variations in protocol execution and the inherent characteristics of the chosen assay. To improve reproducibility:

  • Standardize Protocols: Ensure that the protocols for your antioxidant assays (e.g., DPPH, ABTS) are strictly followed in terms of reagent concentrations, incubation times, and measurement wavelengths.

  • Use Fresh Reagents: The stability of radical solutions like DPPH and ABTS is critical. Prepare these solutions fresh for each experiment and protect them from light.

  • Control for Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can interfere with the assay. Ensure that the final concentration of the solvent is the same in all wells (including controls) and is at a level that does not affect the assay outcome.

  • Consider Assay Mechanism: Be aware that different antioxidant assays measure different aspects of antioxidant activity. For example, DPPH and ABTS assays are based on electron transfer, and results can be influenced by the reaction kinetics of the antioxidant.[6] It is advisable to use multiple assays with different mechanisms to get a comprehensive antioxidant profile.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number5026-65-3[8][9]
Molecular FormulaC₂₃H₃₈O₅[8][9]
Molecular Weight394.55 g/mol [10]
Melting Point99.5-100 °C[8]

Table 2: Solubility of Related Alkyl Gallates

CompoundSolventSolubilityReference
Dodecyl gallateWaterInsoluble[7]
EthanolFreely soluble[7]
EtherFreely soluble[7]
Methyl gallateEthanol~10 mg/mL[11]
DMSO~15 mg/mL[11]
Dimethyl formamide (DMF)~25 mg/mL[11]
Epigallocatechin gallate (EGCG)Ethanol~20 mg/mL[12]
DMSO~25 mg/mL[12]
Dimethyl formamide (DMF)~30 mg/mL[12]
PBS (pH 7.2)~25 mg/mL[12]

Table 3: Reported IC50 Values for Antioxidant Activity of Related Compounds

CompoundAssayIC50 ValueReference
n-PropylgallateDPPH30.12 ± 0.27 µM[13]
Various Schiff basesDPPHRanged from 4.05 ± 0.06 to 24.42 ± 0.86 µM (superior to n-propylgallate)[13]

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing antioxidant activity.[6][14][15]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare serial dilutions in methanol to obtain a range of concentrations (e.g., 1 to 100 µM).

    • Positive Control: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[6]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This protocol is based on established methods for ABTS assays.[16][17][18][19]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Control: Prepare as described in the DPPH assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions or the positive control to the respective wells.

    • For the blank, add 10 µL of the corresponding solvent.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition as described in the DPPH protocol.

    • Determine the IC50 value from the concentration-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Stock Solution (in DMSO/Ethanol) working Working Solutions (Serial Dilutions) stock->working Dilute plate 96-Well Plate Incubation working->plate Add to Assay reader Plate Reader (Absorbance) plate->reader Measure calc Calculate % Inhibition reader->calc Data Input ic50 Determine IC50 calc->ic50 Plot

General workflow for in vitro antioxidant assays.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates HG Hexadecyl 3,4,5-trihydroxybenzoate HG->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_stimulus Oxidative Stress / Growth Factors cluster_inhibition Inhibition by this compound cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus Stimulus Ras Ras Stimulus->Ras HG Hexadecyl 3,4,5-trihydroxybenzoate Raf Raf HG->Raf Inhibits? MEK MEK HG->MEK Inhibits? Ras->Raf Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Response Proliferation, Inflammation, Survival Transcription->Response Regulates

Potential modulation of the MAPK signaling pathway.

References

Common pitfalls to avoid when working with Hexadecyl 3,4,5-trihydroxybenzoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls to avoid when working with Hexadecyl 3,4,5-trihydroxybenzoate (also known as Cetyl gallate) in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in the lab?

This compound is an ester of gallic acid and hexadecanol. It is a lipophilic compound with strong antioxidant properties.[1] In the laboratory, it is primarily used in:

  • Antioxidant capacity assays: To study its ability to scavenge free radicals.

  • Cell-based assays: To investigate its effects on cell viability, proliferation, and signaling pathways.

  • Formulation studies: As a stabilizer in cosmetic and pharmaceutical preparations to prevent oxidative degradation.

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueReference
Molecular Formula C23H38O5[2]
Molecular Weight 394.54 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 99.5-100 °C[2]
XLogP3 6.44[2]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Solubility and Precipitation Problems

A common challenge encountered when working with the lipophilic this compound is its poor solubility in aqueous solutions, often leading to precipitation.

Q: My this compound is precipitating out of my cell culture medium or assay buffer. What can I do?

A: This is a frequent issue due to the compound's hydrophobic nature. Here’s a step-by-step guide to troubleshoot this problem:

  • Optimize Stock Solution Preparation:

    • Solvent Choice: Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.

    • Dissolution: Ensure the compound is fully dissolved in the organic solvent before diluting it into your aqueous buffer. Gentle warming (to no more than 37°C) or sonication can aid dissolution.[4]

  • Improve Dilution Technique:

    • Rapid Mixing: When diluting the stock solution, add it dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent aggregation and precipitation.[4]

    • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of the compound in your assay.

  • Assess Media Components:

    • Serum Interaction: Components in cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause precipitation. Test the solubility in a simpler buffer like PBS to see if media components are the issue.

    • pH Considerations: The stability of similar gallate esters is pH-dependent, with higher stability in acidic conditions (pH < 7).[5] While altering the pH of cell culture media is often not feasible, be aware of the pH of your buffers.

Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Water Very lowThe long hexadecyl chain imparts significant hydrophobicity.
Ethanol SolubleA good choice for preparing stock solutions.
Methanol SolubleAnother suitable solvent for stock solutions.
DMSO SolubleCommonly used for preparing highly concentrated stock solutions for cell culture.
Acetone Soluble
Chloroform Soluble
Hexane Soluble[3]
Issue 2: Inconsistent Results in Antioxidant Assays

Variability in antioxidant capacity measurements can arise from several factors related to the compound's properties and the assay itself.

Q: I am getting inconsistent IC50 values for this compound in my DPPH assay. What could be the problem?

A: Inconsistent results in antioxidant assays are often related to solubility issues and the reaction kinetics of the compound.

  • Ensure Complete Solubilization: As with cell-based assays, ensure that your compound is fully dissolved in the solvent used for the assay (e.g., methanol or ethanol) before adding the DPPH reagent. Any undissolved particles will lead to inaccurate concentrations and variable results.

  • Standardize Incubation Time: The reaction between an antioxidant and DPPH is time-dependent. Ensure you use a consistent incubation time for all your experiments, typically 30 minutes in the dark.[4]

  • Mind the Solvent: The solvent used can influence the reaction mechanism.[6] Use the same solvent for your sample and the blank to zero the spectrophotometer.

  • Light Sensitivity: The DPPH radical is light-sensitive.[4] Always prepare the DPPH solution fresh and protect it from light during the experiment to prevent degradation and ensure reproducibility.

Issue 3: Unexpected Cell Viability or Toxicity in Cell Culture

When using this compound in cell culture, you may observe unexpected effects on cell health.

Q: My cells are showing signs of toxicity even at low concentrations of this compound. What should I check?

A: Unintended cytotoxicity can be due to the compound itself, the solvent used, or interactions with the cell culture system.

  • Vehicle Control is Crucial: Always include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO, as your treated samples). This will help you distinguish between the effect of the compound and the effect of the solvent. Most cell lines can tolerate DMSO up to 0.5%, but sensitive cells may require concentrations at or below 0.1%.[7]

  • Compound Aggregation: Lipophilic compounds can form aggregates in aqueous solutions, which may exhibit non-specific toxicity.[8] Following the solubility troubleshooting steps above can help minimize aggregation.

  • Interference with Viability Assays: Some compounds can interfere with the reagents used in cell viability assays. For example, compounds with reducing properties may interfere with tetrazolium-based assays like the MTT assay, leading to false-positive results.[9] It is advisable to visually inspect the cells under a microscope for morphological changes and to consider using a different type of viability assay (e.g., a dye exclusion assay like trypan blue or a luminescence-based ATP assay) to confirm your results.

Experimental Protocols

Protocol 1: DPPH Free Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.

    • Store the solution in the dark. This solution should be prepared fresh daily.[4]

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add the DPPH working solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 500-600 nm.[11]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of this compound on signaling pathways like MAPK and PI3K/Akt.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody overnight at 4°C.[12]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting Workflow for Solubility Issues start Precipitation Observed in Aqueous Solution? check_stock Is the stock solution fully dissolved in organic solvent? start->check_stock Yes dissolve_stock Action: Use gentle warming or sonication to fully dissolve stock. check_stock->dissolve_stock No check_dilution Are you using rapid mixing during dilution? check_stock->check_dilution Yes dissolve_stock->check_dilution rapid_mix Action: Add stock dropwise to vigorously vortexing buffer. check_dilution->rapid_mix No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes rapid_mix->check_concentration lower_conc Action: Lower the final working concentration. check_concentration->lower_conc Yes check_media Could media components be the issue? check_concentration->check_media No end_success Problem Resolved lower_conc->end_success test_pbs Action: Test solubility in a simpler buffer like PBS. check_media->test_pbs Yes end_fail Consider formulation with co-solvents or detergents. check_media->end_fail No test_pbs->end_success

Caption: A decision tree to guide troubleshooting of precipitation issues.

Potential Signaling Pathways Modulated by this compound

Potential Signaling Pathways Modulated by Polyphenols cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Compound->PI3K Inhibits Raf Raf Compound->Raf Inhibits Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by polyphenols.

References

Validation & Comparative

Validating Analytical Methods for the Quantification of Hexadecyl 3,4,5-trihydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other compounds of interest is paramount. This guide provides a comprehensive comparison of analytical methods for validating the quantification of Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate. This long-chain alkyl ester of gallic acid, a potent antioxidant, presents unique analytical challenges due to its hydrophobic nature. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques, offering insights into their respective performance characteristics based on available data for structurally related compounds.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of potential methods for the quantification of this compound.

Table 1: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleAnticipated AdvantagesAnticipated Limitations
RP-HPLC-UV Separation based on polarity using a reversed-phase column with UV detection.Robust, widely available, good precision and accuracy.Moderate sensitivity, may require longer run times for highly hydrophobic compounds.
UPLC-MS/MS High-resolution separation with mass spectrometric detection.[1][2][3]High sensitivity and selectivity, suitable for complex matrices, provides structural information.Higher cost of instrumentation and maintenance.
SFC Separation using a supercritical fluid (e.g., CO2) as the mobile phase.[4][5][6][7]"Green" alternative with reduced organic solvent consumption, fast analysis times, ideal for nonpolar compounds.[4][5][6]Less common instrumentation, may require specialized expertise.
GC-MS Separation of volatile or derivatized compounds in the gas phase with mass spectrometric detection.[8][9][10]High sensitivity and selectivity, excellent for resolving complex mixtures.Requires derivatization of polar hydroxyl groups, not suitable for thermally labile compounds.
HPTLC Separation on a high-performance thin-layer plate with densitometric detection.[11][12][13]High sample throughput, low cost per sample, simple operation.Lower resolution and sensitivity compared to HPLC and UPLC.

Table 2: Anticipated HPLC Method Validation Parameters for this compound

Validation ParameterAnticipated Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Specificity No interference from excipients or degradation products.
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and temperature.

Experimental Protocols

A detailed experimental protocol for a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below. This protocol is based on established methods for other alkyl gallates and is optimized for the hydrophobic nature of this compound.

Proposed RP-HPLC Method for the Quantification of this compound

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (analytical grade).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Due to the high hydrophobicity of the hexadecyl chain, a higher proportion of organic solvent will be required for elution compared to shorter-chain gallates. A suggested starting gradient could be:

    • 0-5 min: 70% Acetonitrile

    • 5-15 min: Gradient to 95% Acetonitrile

    • 15-20 min: Hold at 95% Acetonitrile

    • 20-25 min: Return to 70% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 270-280 nm, the typical absorbance maximum for gallates.

  • Injection Volume: 10 µL.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizing the Workflow

To better understand the logical flow of the analytical process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selectivity & Specificity D Linearity & Range A->D B Mobile Phase Optimization B->A C Column Selection C->B E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Quantification H->I Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_UPLC UPLC-MS/MS cluster_SFC SFC cluster_GC GC-MS cluster_HPTLC HPTLC HPLC Robust & Available UPLC High Sensitivity & Selectivity SFC Green & Fast GC High Resolution (with derivatization) HPTLC High Throughput & Low Cost Quantification Quantification of Hexadecyl 3,4,5-trihydroxybenzoate Quantification->HPLC Quantification->UPLC Quantification->SFC Quantification->GC Quantification->HPTLC

References

A Comparative Analysis of the Antioxidant Efficacy of Hexadecyl 3,4,5-trihydroxybenzoate and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research and application, the selection of an appropriate compound is paramount for ensuring product stability and efficacy. This guide provides a detailed comparative analysis of two prominent antioxidants: Hexadecyl 3,4,5-trihydroxybenzoate, a member of the alkyl gallate family, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. This comparison is based on their radical scavenging capabilities and their ability to inhibit lipid peroxidation, supported by available experimental data.

Executive Summary

Both this compound (Hexadecyl Gallate) and Butylated Hydroxytoluene (BHT) are effective phenolic antioxidants that function primarily as free radical scavengers.[1] Available data suggests that Hexadecyl Gallate is a potent inhibitor of enzymatic lipid peroxidation.[2] BHT is a well-established antioxidant with documented efficacy in various systems, though its radical scavenging activity as measured by DPPH assays appears to be moderate.[3][4] The choice between these two antioxidants may depend on the specific application, the medium in which they are used, and the desired potency against particular oxidative stressors.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the antioxidant efficacy of this compound and BHT. It is crucial to note that the data presented is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 ValueSource
Butylated Hydroxytoluene (BHT)171.7 ± 8.2 µg/mL[3]
Butylated Hydroxytoluene (BHT)50.72 µM[4]
This compoundData not available in the reviewed literature

Table 2: Lipid Peroxidation Inhibition

CompoundAssay SystemEfficacySource
This compoundSoybean Lipoxygenase-1 InhibitionIC50: 0.06 µM (for Tetradecyl gallate, C14)[2]
Butylated Hydroxytoluene (BHT)Linoleic Acid EmulsionHigh inhibition (comparable to EQ and EAE)[5]
Butylated Hydroxytoluene (BHT)Fish Flesh HomogenateHigh inhibition (comparable to EQ)[5]
Butylated Hydroxytoluene (BHT)Egg Yolk Lipid Peroxidation% Inhibition: Not specified, IC50: >100 µM/mL[6]

Antioxidant Mechanism of Action

Both this compound and BHT are phenolic antioxidants that exert their effect primarily through a free radical scavenging mechanism. They donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals, such as peroxyl radicals (ROO•), thereby terminating the oxidative chain reaction.[7] This process is often referred to as hydrogen atom transfer (HAT).

The gallate moiety in this compound, with its three hydroxyl groups, is a particularly effective hydrogen donor. The long alkyl chain (hexadecyl) enhances its lipophilicity, making it more effective in lipid-based systems such as oils and emulsions. BHT, a synthetic phenol derivative, also functions as a potent chain-breaking antioxidant in a similar manner.

Antioxidant_Mechanism ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation NonRadical Non-Radical Products ROO->NonRadical Termination Antioxidant Phenolic Antioxidant (ArOH) (Hexadecyl Gallate or BHT) ArO Antioxidant Radical (ArO•) (Stable) Antioxidant->ArO H• donation ArO->NonRadical Termination

Figure 1: General mechanism of action for phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (this compound, BHT)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

    • Add a specific volume of each dilution to a cuvette or a well of a microplate.

    • Add a fixed volume of the DPPH solution to each cuvette/well and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm against a blank (solvent without the test compound).

    • The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the concentration of the antioxidant.[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or Phosphate Buffered Saline (PBS)

    • Test compounds

    • Positive control (e.g., Trolox)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and the positive control.

    • Add a small volume of each dilution to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Reagents and Equipment:

    • Lipid source (e.g., linoleic acid emulsion, tissue homogenate)

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • Test compounds

    • Water bath

    • Centrifuge

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the lipid source, a pro-oxidant (e.g., FeSO4), and different concentrations of the test compounds.

    • Incubate the mixture at 37°C for a specified time to induce lipid peroxidation.

    • Stop the reaction by adding TCA.

    • Add TBA reagent to the mixture and heat in a boiling water bath for a specific time (e.g., 15-20 minutes) to form a pink-colored MDA-TBA adduct.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.

    • The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for a comparative analysis of the antioxidant efficacy of this compound and BHT.

Comparative_Analysis_Workflow start Start: Define Research Question lit_review Literature Review: Gather existing data on Hexadecyl Gallate and BHT start->lit_review exp_design Experimental Design: Select antioxidant assays (DPPH, ABTS, Lipid Peroxidation) lit_review->exp_design sample_prep Sample Preparation: Prepare stock solutions of Hexadecyl Gallate and BHT exp_design->sample_prep dpph_assay Perform DPPH Assay sample_prep->dpph_assay abts_assay Perform ABTS Assay sample_prep->abts_assay lipid_assay Perform Lipid Peroxidation Assay sample_prep->lipid_assay data_collection Data Collection: Measure absorbance and calculate % inhibition dpph_assay->data_collection abts_assay->data_collection lipid_assay->data_collection ic50_calc IC50 Value Calculation data_collection->ic50_calc data_analysis Comparative Data Analysis: Tabulate and compare IC50 values ic50_calc->data_analysis conclusion Conclusion: Draw conclusions on relative efficacy data_analysis->conclusion

Figure 2: Workflow for comparative antioxidant analysis.

Conclusion

References

Hexadecyl 3,4,5-Trihydroxybenzoate vs. Propyl Gallate: A Comparative Guide to Antioxidant Efficacy in Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal antioxidant is crucial for preserving the stability and extending the shelf-life of oil-based formulations. This guide provides an objective comparison of two key antioxidants, Hexadecyl 3,4,5-trihydroxybenzoate (Hexadecyl Gallate) and Propyl 3,4,5-trihydroxybenzoate (Propyl Gallate), supported by experimental data to inform formulation decisions.

Hexadecyl gallate and propyl gallate are both esters of gallic acid and belong to the class of phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby terminating the chain reactions of lipid peroxidation.[1] This process stabilizes the oil and prevents the development of rancidity. The key difference between these two molecules lies in the length of their alkyl chains, which significantly influences their solubility and antioxidant efficacy in different lipid systems.

Performance in Bulk Oils: The Polar Paradox in Action

In bulk oil systems, the antioxidant activity of gallate esters is often governed by the "polar paradox." This principle suggests that polar antioxidants are more effective in nonpolar media (like bulk oils), while nonpolar antioxidants are more effective in polar media (like oil-in-water emulsions). This is because in a bulk oil, polar antioxidants are pushed to the air-oil interface where oxidation is initiated, whereas more nonpolar antioxidants are diluted within the oil phase.

A study investigating the antioxidant effects of various gallic acid alkyl esters in soybean oil using the Rancimat method provides direct comparative data. The Rancimat test measures the oxidative stability of an oil by accelerating oxidation at a high temperature and measuring the induction period—the time before rapid oxidation begins. A longer induction period indicates greater antioxidant efficacy.

The results, summarized in the table below, demonstrate that in soybean oil, antioxidant effectiveness decreases as the alkyl chain length increases.

Table 1: Rancimat Induction Period (RIP) of Gallic Acid and its Alkyl Esters in Soybean Oil at 140°C

AntioxidantAlkyl Chain LengthRancimat Induction Period (hours)[1]
Control (Soybean Oil)-2.5
Gallic AcidC06.8
Methyl GallateC16.5
Ethyl GallateC26.2
Propyl Gallate C3 5.9
Butyl GallateC45.7
Octyl GallateC85.2
Lauryl GallateC124.8
Hexadecyl Gallate C16 4.5
Octadecyl GallateC184.3

As the data indicates, propyl gallate, with its shorter alkyl chain, exhibits a longer induction period and is therefore a more effective antioxidant in bulk soybean oil compared to hexadecyl gallate.[1]

The "Cut-off Effect" in Emulsions

While this guide focuses on bulk oils, it is worth noting that in more complex systems like oil-in-water emulsions, a "cut-off effect" is often observed.[1] In such systems, the antioxidant activity of gallate esters increases with alkyl chain length up to a certain point, after which it decreases. This is because a longer alkyl chain enhances the antioxidant's partitioning at the oil-water interface, where oxidation is prevalent. However, beyond an optimal length, the molecule may become too lipophilic and move into the oil droplet, reducing its effectiveness at the interface. For instance, in some emulsions, medium-chain gallates like octyl gallate have been found to be more effective than both propyl gallate and very long-chain gallates.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited.

Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils.

Principle: A stream of air is passed through an oil sample at a constant elevated temperature (e.g., 140°C). The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction period is the time until a rapid increase in conductivity occurs, which corresponds to the formation of secondary oxidation products.[2][3][4]

Procedure:

  • An oil sample (typically 2.5-3.0 g) is weighed into a reaction vessel.[5][6]

  • The antioxidant to be tested is added to the oil at a specified concentration.

  • The reaction vessel is placed in a heating block maintained at a constant temperature (e.g., 100-140°C).[1][4]

  • A constant airflow (e.g., 20 L/h) is passed through the sample.[5]

  • The volatile compounds produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is monitored over time.

  • The induction period is determined as the point of inflection on the conductivity curve.[2]

G cluster_0 Sample Preparation cluster_1 Rancimat Apparatus Oil Sample Oil Sample Reaction Vessel Reaction Vessel Oil Sample->Reaction Vessel Antioxidant Antioxidant Antioxidant->Reaction Vessel Heating Block Heating Block Reaction Vessel->Heating Block Measuring Vessel\n(Deionized Water) Measuring Vessel (Deionized Water) Reaction Vessel->Measuring Vessel\n(Deionized Water) Volatile Oxidation Products Air Pump Air Pump Air Pump->Reaction Vessel Conductivity Meter Conductivity Meter Measuring Vessel\n(Deionized Water)->Conductivity Meter Induction Period\n(Data Output) Induction Period (Data Output) Conductivity Meter->Induction Period\n(Data Output)

Rancimat Method Workflow
Peroxide Value (PV) Determination

The peroxide value is a measure of the primary oxidation products (peroxides and hydroperoxides) in an oil. A lower peroxide value indicates better oxidative stability.[7][8]

Principle: The oil sample is dissolved in a solvent mixture, and potassium iodide is added. The peroxides in the oil oxidize the potassium iodide to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.

AOCS Official Method Cd 8b-90:

Reagents:

  • Acetic acid-isooctane solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.1 M and 0.01 M Sodium thiosulfate (Na₂S₂O₃) solutions (standardized)

  • Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Allow the solution to stand for exactly 1 minute, with occasional shaking.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears.

  • A blank determination is performed without the oil sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

G start Start dissolve Dissolve Oil Sample in Acetic Acid-Isooctane start->dissolve add_ki Add Saturated Potassium Iodide (KI) dissolve->add_ki react React for 1 minute (Peroxides oxidize KI to I2) add_ki->react add_water Add Distilled Water react->add_water titrate_initial Titrate with Na2S2O3 until yellow color fades add_water->titrate_initial add_starch Add Starch Indicator (solution turns blue) titrate_initial->add_starch titrate_final Continue titration until blue color disappears add_starch->titrate_final record Record Volume of Na2S2O3 used titrate_final->record calculate Calculate Peroxide Value record->calculate end End calculate->end

Peroxide Value Determination Workflow

Conclusion

Based on the available experimental data for bulk oil systems, propyl gallate is a more effective antioxidant than hexadecyl gallate . The shorter alkyl chain of propyl gallate makes it more polar, allowing it to concentrate at the air-oil interface where oxidation primarily occurs. This aligns with the "polar paradox" theory. For formulators working with bulk oils and fats, propyl gallate is likely the superior choice for maximizing oxidative stability. However, for oil-in-water emulsions, the optimal choice may differ, and further investigation into the "cut-off effect" with varying alkyl chain lengths would be necessary.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Gallic Acid Esters' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Gallic acid, a naturally occurring phenolic acid found in various plants, has long been recognized for its antioxidant properties. Emerging research has also highlighted its potential as an anticancer agent. To enhance its therapeutic efficacy, particularly its ability to penetrate cancer cell membranes, researchers have synthesized a series of gallic acid esters. This guide provides a comprehensive comparison of the cytotoxic effects of different gallic acid esters on various cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cytotoxicity

The cytotoxic activity of various gallic acid esters is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of different gallic acid esters against several cancer cell lines, as reported in various studies.

Table 1: Cytotoxicity (IC50) of Gallic Acid and its Esters on MCF-7 Breast Cancer Cells

CompoundIC50 (µg/mL)[1][2]IC50 (µM)
Gallic Acid166.90[1][2]~981
Methyl Gallate113.25[1][2]~615
Ethyl Gallate130.12[1][2]~656
Propyl Gallate>1000[1][2]>4712
Butyl Gallate>1000[1][2]>4460
Isobutyl Gallate227.83[2]~1016
Tert-butyl Gallate151.20[1][2]~674
Amyl Gallate>1000[1][2]>4200
Isoamyl Gallate58.11[1][2]~244
Heptyl Gallate25.94[1][2]~97
Octyl Gallate42.34[1][2]~150
Doxorubicin (Positive Control)6.58[2]~12

Table 2: Cytotoxicity (IC50) of Gallic Acid and its Esters on Other Cancer Cell Lines

CompoundCell LineIC50Reference
Gallic AcidHeLa (Cervical Cancer)10.00 ± 1.06 µg/mL[3]
Methyl GallateHeLa (Cervical Cancer)11.00 ± 0.58 µg/mL[3]
Dodecyl GallateMG-63 (Osteosarcoma)31.15 µM (24h), 10.66 µM (48h), 9.06 µM (72h)[4]
Propyl GallateJurkat (Leukemia)IC50 of ~60 µM (24h), ~50 µM (48h), ~30 µM (72h) for Gallic Acid[5]
Octyl GallateB16F10 (Melanoma)Not explicitly stated in IC50 values, but shown to induce apoptosis[6][7]
Dodecyl GallateB16F10 (Melanoma)Not explicitly stated in IC50 values, but shown to induce apoptosis[6][7]

Structure-Activity Relationship:

The data consistently demonstrates a structure-activity relationship among the gallic acid esters. Generally, the cytotoxic activity increases with the length of the alkyl chain, peaking around heptyl and octyl gallate in the case of MCF-7 cells.[1][2] This is attributed to the increased lipophilicity of the longer-chain esters, which facilitates their passage across the cancer cell membrane.[8] However, for some cell lines, shorter-chain esters like methyl gallate also exhibit significant cytotoxicity.[3]

Experimental Protocols

The following sections detail the methodologies commonly employed in assessing the cytotoxicity of gallic acid esters.

Cell Culture:

Cancer cell lines, such as MCF-7, HeLa, MG-63, and B16F10, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays (MTT and MTS):

The cytotoxic effects of gallic acid esters are predominantly evaluated using tetrazolium-based colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][3][4]

  • Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of gallic acid esters for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT or MTS reagent is added to each well.

    • The plates are incubated for a few hours to allow for the formation of formazan.

    • For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

G General Workflow for Cytotoxicity Assay cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTS/MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Allow Cells to Adhere Overnight A->B C Treat Cells with Gallic Acid Esters at Various Concentrations B->C D Incubate for 24, 48, or 72 hours C->D E Add MTS/MTT Reagent to each well D->E F Incubate for Formazan Formation E->F G Add Solubilizing Agent (for MTT) F->G H Measure Absorbance with Microplate Reader G->H I Calculate Percentage Cell Viability H->I J Determine IC50 Values I->J

Caption: General workflow for determining the cytotoxicity of gallic acid esters using MTS/MTT assays.

Mechanisms of Cytotoxicity: Signaling Pathways

Several studies have elucidated the molecular mechanisms through which gallic acid esters induce cancer cell death, primarily through the induction of apoptosis (programmed cell death). The key signaling pathways involved are depicted below.

1. Induction of Oxidative Stress and Mitochondrial Dysfunction:

Gallic acid esters, particularly the more lipophilic ones like octyl and dodecyl gallate, can induce cellular oxidative stress.[6][7] This leads to mitochondrial depolarization and dysfunction, which is a critical step in the intrinsic apoptotic pathway.

2. Regulation of Bcl-2 Family Proteins and Caspase Activation:

The induction of apoptosis by gallic acid esters involves the modulation of the Bcl-2 family of proteins. These compounds have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[4][6]

G Apoptotic Signaling Pathway Induced by Gallic Acid Esters cluster_cellular Cellular Effects cluster_protein Protein Regulation cluster_caspase Caspase Cascade GAE Gallic Acid Esters (e.g., Octyl, Dodecyl Gallate) OS Increased Oxidative Stress GAE->OS MD Mitochondrial Dysfunction GAE->MD OS->MD Bax ↑ Bax (Pro-apoptotic) MD->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) MD->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp8 Caspase-8 Activation CytoC->Casp8 Casp3 Caspase-3 Activation CytoC->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of apoptosis induced by gallic acid esters in cancer cells.

Conclusion

The esterification of gallic acid has proven to be a viable strategy for enhancing its cytotoxic activity against various cancer cell lines. The length of the alkyl chain in the ester plays a crucial role in determining its efficacy, with longer-chain esters generally exhibiting greater potency due to increased lipophilicity. The primary mechanism of action involves the induction of apoptosis through oxidative stress, mitochondrial dysfunction, and the activation of the caspase cascade. These findings underscore the potential of gallic acid esters as promising candidates for further development as anticancer therapeutic agents. Further research is warranted to explore their efficacy and safety in preclinical and clinical settings.

References

Cross-validation of antioxidant assays for Hexadecyl 3,4,5-trihydroxybenzoate (e.g., DPPH vs. ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of antioxidant capacity is a critical step in the characterization of novel therapeutic agents and functional ingredients. Among the most prevalent methods for this assessment are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This guide provides a comprehensive cross-validation of these two assays with a focus on Hexadecyl 3,4,5-trihydroxybenzoate, also known as hexadecyl gallate, a long-chain ester of gallic acid.

Principles of DPPH and ABTS Assays

Both the DPPH and ABTS assays are spectrophotometric methods based on a single electron transfer (SET) mechanism. They measure the ability of an antioxidant to scavenge a stable radical, resulting in a color change that can be quantified.

The DPPH assay utilizes the stable free radical DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured at approximately 517 nm.

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). This is typically achieved through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. When an antioxidant is added, it reduces the ABTS•+, causing a loss of color, which is monitored by the decrease in absorbance at around 734 nm.

Comparative Analysis of DPPH and ABTS Assays for Alkyl Gallates

While direct comparative data for hexadecyl gallate in both DPPH and ABTS assays from a single study is limited, the antioxidant behavior of alkyl gallates, in general, provides valuable insights. One study by Kubo et al. (2010) investigated the DPPH radical scavenging activity of a series of alkyl gallates, including hexadecyl gallate. Their findings indicated that one molecule of any alkyl gallate, irrespective of the alkyl chain length, is capable of scavenging six molecules of DPPH.[1][2] This suggests that the core gallic acid moiety is the primary determinant of the radical-scavenging capacity in this assay.

Table 1: Quantitative Antioxidant Activity Data

CompoundAssayParameterValueReference
Alkyl Gallates (including Hexadecyl Gallate)DPPHStoichiometry1 molecule scavenges 6 molecules of DPPHKubo et al., 2010[1][2]
Gallic AcidABTSIC501.03 ± 0.25 µg/mL(Source for Gallic Acid ABTS data)[3]
Trolox (Standard)ABTS---

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for performing the DPPH and ABTS assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store the solution in the dark at 4°C.

    • Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox or Gallic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well or tube.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate or tubes in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at approximately 734 nm.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a small volume of the sample or standard solution at various concentrations.

    • Add the diluted ABTS•+ solution to each well or tube.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at approximately 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_comparison Comparison Compound Hexadecyl 3,4,5-trihydroxybenzoate Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Standard Standard (Trolox/Gallic Acid) Standard->Serial_Dilutions DPPH_Reaction Reaction with Sample/Standard Serial_Dilutions->DPPH_Reaction ABTS_Reaction Reaction with Sample/Standard Serial_Dilutions->ABTS_Reaction DPPH_Reagent Prepare DPPH• Solution DPPH_Reagent->DPPH_Reaction DPPH_Incubation Incubate in Dark (30 min) DPPH_Reaction->DPPH_Incubation DPPH_Measure Measure Absorbance (~517 nm) DPPH_Incubation->DPPH_Measure DPPH_Analysis Calculate % Inhibition and IC50 DPPH_Measure->DPPH_Analysis Compare_Results Compare IC50/TEAC Values DPPH_Analysis->Compare_Results ABTS_Reagent Prepare ABTS•+ Solution ABTS_Reagent->ABTS_Reaction ABTS_Incubation Incubate (6 min) ABTS_Reaction->ABTS_Incubation ABTS_Measure Measure Absorbance (~734 nm) ABTS_Incubation->ABTS_Measure ABTS_Analysis Calculate % Inhibition, IC50 or TEAC ABTS_Measure->ABTS_Analysis ABTS_Analysis->Compare_Results

Caption: Workflow for comparing DPPH and ABTS antioxidant assays.

Conclusion

Both DPPH and ABTS assays are valuable tools for assessing the antioxidant capacity of compounds like this compound. The choice between the two may depend on the specific properties of the compound and the research question. The DPPH assay is simpler and utilizes a stable radical, while the ABTS assay is applicable to a broader range of antioxidants, including both hydrophilic and lipophilic compounds. For a comprehensive understanding of the antioxidant profile of this compound, it is recommended to utilize both assays in parallel. Further studies providing direct comparative quantitative data for this specific compound in both assays would be beneficial for a more definitive cross-validation.

References

Validation of a cell-based assay to screen for the anti-inflammatory effects of Hexadecyl 3,4,5-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a cell-based assay designed to screen for the anti-inflammatory effects of Hexadecyl 3,4,5-trihydroxybenzoate, a novel gallic acid analog. By objectively comparing its potential performance with established alternatives and providing detailed experimental protocols, this document serves as a critical resource for researchers seeking to identify and characterize new anti-inflammatory therapeutics.

Introduction to this compound and the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The development of effective anti-inflammatory drugs necessitates robust screening methods. Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are known for their antioxidant and anti-inflammatory properties, primarily through the inhibition of histamine release and pro-inflammatory cytokines.[2][3] this compound, as a lipophilic derivative of gallic acid, is a promising candidate for anti-inflammatory drug discovery.

The validation of a cell-based assay for this compound requires a systematic approach, including the selection of appropriate cell models, inflammatory stimuli, and measurable endpoints. This guide will focus on the widely used lipopolysaccharide (LPS)-stimulated macrophage model, a cornerstone for in vitro inflammation studies.

Comparative Analysis of Cell-Based Anti-Inflammatory Assays

A variety of cell-based assays are available to screen for anti-inflammatory compounds, each with its own advantages and limitations. The choice of assay depends on the specific research question, throughput requirements, and available resources. Below is a comparison of common assays relevant to the validation of this compound.

Assay Principle Endpoint Measured Throughput Advantages Limitations Relevant Cell Lines
Griess Assay for Nitric Oxide (NO) Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.Nitric Oxide ProductionHighSimple, cost-effective, and suitable for high-throughput screening.[4]Indirect measurement of NO; can be affected by other substances in the medium.RAW 264.7, J774A.1, THP-1 (differentiated)
ELISA for Pro-inflammatory Cytokines Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific antibodies.Cytokine SecretionMedium to HighHighly specific and sensitive; provides data on key inflammatory mediators.[5][6][7]Can be more expensive and time-consuming than the Griess assay.RAW 264.7, THP-1, Primary Macrophages, HUVEC
NF-κB Reporter Assay Utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activity of the NF-κB signaling pathway.NF-κB Pathway ActivationHighProvides mechanistic insight into the compound's mode of action.[8]Requires genetically modified cell lines; may not capture all aspects of the inflammatory response.HEK293-NF-κB-RE-luc2P, THP-1-NF-κB reporter cells
Western Blotting Detects and quantifies the expression levels of key proteins in inflammatory signaling pathways (e.g., phosphorylated IκBα, p38).Protein Expression and PhosphorylationLowProvides detailed mechanistic information on specific signaling cascades.[1]Labor-intensive, low throughput, and requires specific antibodies.RAW 264.7, any relevant cell line
MTS/MTT Assay for Cell Viability Measures the metabolic activity of cells to assess cytotoxicity of the test compound.Cell ViabilityHighEssential for distinguishing anti-inflammatory effects from general toxicity.[1][4]Indirect measure of cell number; can be influenced by the metabolic state of the cells.All cell lines used in the primary assays

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for key experiments in the validation of a cell-based anti-inflammatory assay.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days by scraping and seeding into new flasks to maintain 70-80% confluency.

Protocol 2: Assessment of Cell Viability (MTS Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity if desired.[4]

  • Inflammation Induction: Add lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 22 hours.[4]

  • MTS Reagent: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) solution to each well and incubate for 4 hours.[4]

  • Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control. Subsequent anti-inflammatory assays should use non-toxic concentrations of the test compound.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: After the 22-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition should be calculated relative to the LPS-stimulated control.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: After the 22-hour incubation, collect the cell culture supernatant and store it at -80°C until use.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualization of Key Pathways and Workflows

Understanding the underlying molecular mechanisms and the experimental process is facilitated by clear visual diagrams.

Inflammatory Signaling Pathway

The activation of Toll-like receptor 4 (TLR4) by LPS triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription

Caption: LPS-induced TLR4 signaling pathway leading to NF-κB activation.

Experimental Workflow for Anti-Inflammatory Assay Validation

A structured workflow ensures a systematic and logical approach to validating the cell-based assay.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Data Acquisition & Analysis cluster_2 Phase 3: Comparison & Validation A Seed RAW 264.7 Cells B Treat with Hexadecyl 3,4,5-trihydroxybenzoate A->B C Induce Inflammation with LPS B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTS) D->E F Measure NO Production (Griess) D->F G Quantify Cytokines (ELISA) D->G H Analyze Data & Determine IC50 E->H F->H G->H I Compare with Positive Controls (e.g., Dexamethasone) H->I J Validate Assay Performance (Z'-factor, S/B ratio) I->J

Caption: Workflow for validating the anti-inflammatory effects of a test compound.

Conclusion

The validation of a cell-based assay for screening the anti-inflammatory effects of this compound is a critical step in its development as a potential therapeutic agent. By employing a multi-faceted approach that includes assessing cytotoxicity, measuring key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, and comparing its efficacy to established anti-inflammatory drugs, researchers can robustly characterize its biological activity. The detailed protocols and visual aids provided in this guide offer a solid foundation for conducting these essential validation studies, ultimately contributing to the discovery of novel treatments for inflammatory diseases.

References

A Comparative Analysis of the Stability of Hexadecyl 3,4,5-trihydroxybenzoate and Other Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Hexadecyl 3,4,5-trihydroxybenzoate (Hexadecyl Gallate) and other widely used synthetic antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate (PG). The stability of an antioxidant is a critical factor in its efficacy, determining its ability to prevent oxidative degradation in various formulations under different environmental stressors. This document summarizes key stability data, presents detailed experimental protocols for stability assessment, and illustrates relevant biological pathways.

Comparative Stability Data

The stability of an antioxidant is paramount to its function. Thermal, oxidative, and photostability are key parameters in determining the suitability of an antioxidant for a specific application. The following tables summarize the available data for Hexadecyl Gallate and other common synthetic antioxidants.

Thermal Stability

Thermal stability is crucial for antioxidants used in products that undergo heat treatment during processing or storage. Thermogravimetric Analysis (TGA) is a standard method to evaluate this, determining the temperature at which a compound begins to decompose.

AntioxidantDecomposition Onset (°C)Peak Degradation Temperature (°C)Comments
Hexadecyl Gallate Data not readily available, but long-chain gallates show high thermal resistance.Similar to other long-chain alkyl gallates.The long alkyl chain contributes to its high thermal stability.
Propyl Gallate (PG) ~180 - 200 °C[1]> 300 °CGenerally considered the most heat-stable among common synthetic antioxidants[1].
Tert-Butylhydroquinone (TBHQ) ~160 °C[1]~210 °C[2]More stable than BHA and BHT, but less so than PG[1].
Butylated Hydroxyanisole (BHA) ~120 °C[1]-Prone to volatilization at higher temperatures[1].
Butylated Hydroxytoluene (BHT) ~100 - 120 °C[1]-The least heat-stable of the common synthetic antioxidants due to its volatility[1].
Oxidative Stability

Oxidative stability is a measure of an antioxidant's ability to resist degradation while protecting a substrate from oxidation. The Rancimat method is a widely used accelerated aging test to determine the oxidative stability index (OSI), which is the induction time before rapid oxidation occurs.

Antioxidant (in a lipid matrix)Induction Period (hours)Efficacy Ranking
Hexadecyl Gallate Longer induction periods in oil-in-water emulsions compared to shorter-chain gallates.High
Propyl Gallate (PG) Significant increase in induction period compared to control.High
Tert-Butylhydroquinone (TBHQ) Very effective in increasing the induction period, often considered one of the most effective in oils.Very High
Butylated Hydroxyanisole (BHA) Moderate increase in induction period.Moderate
Butylated Hydroxytoluene (BHT) Moderate increase in induction period, generally less effective than BHA at higher temperatures.Moderate
Photostability

Photostability is the ability of a compound to withstand degradation upon exposure to light. This is a critical parameter for products packaged in transparent materials or intended for topical application.

AntioxidantPhotostability Profile
Hexadecyl Gallate Data on the photostability of long-chain alkyl gallates is limited, but the gallate moiety is known to be susceptible to photodegradation.
Propyl Gallate (PG) Susceptible to photodegradation, especially in the presence of photosensitizers[3]. Its stability can be improved with the use of UV filters.
Tert-Butylhydroquinone (TBHQ) Can undergo photodegradation when exposed to visible light in the presence of photosensitizers[3].
Butylated Hydroxyanisole (BHA) Shows some degradation upon UV exposure.
Butylated Hydroxytoluene (BHT) Can be degraded by UV radiation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition profile of an antioxidant.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the antioxidant sample into a TGA pan (typically ceramic or platinum).

  • Experimental Conditions:

    • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidation during heating.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak degradation temperature (the temperature of the maximum rate of weight loss, determined from the derivative of the TGA curve).

Rancimat Method for Oxidative Stability

Objective: To determine the oxidative stability of an oil or fat containing an antioxidant.

Methodology:

  • Instrument: A Rancimat apparatus.

  • Sample Preparation: Prepare a homogenous mixture of the oil/fat with a known concentration of the antioxidant (e.g., 200 ppm).

  • Experimental Conditions:

    • Sample Size: Typically 3 g of the oil/antioxidant mixture is placed in a reaction vessel.

    • Temperature: A constant elevated temperature, typically between 100-140 °C.

    • Airflow: A constant stream of purified air is passed through the sample at a rate of 10-20 L/h.

  • Measurement: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.

  • Data Analysis: The induction time (in hours) is determined from the inflection point of the conductivity curve. A longer induction time indicates greater oxidative stability.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the free radical scavenging capacity of an antioxidant.

Methodology:

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).

    • Antioxidant stock solutions of known concentrations.

    • Spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the antioxidant sample.

    • In a test tube or microplate well, mix a specific volume of the antioxidant solution with a defined volume of the DPPH solution.

    • A control sample containing only the solvent and DPPH solution is also prepared.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum DPPH absorbance (typically around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Experimental Workflow for Antioxidant Stability Testing

G cluster_thermal Thermal Stability cluster_oxidative Oxidative Stability cluster_photostability Photostability TGA_sample Antioxidant Sample TGA_instrument TGA Instrument (Heating in N2) TGA_sample->TGA_instrument TGA_data Decomposition Curve (Weight vs. Temp) TGA_instrument->TGA_data TGA_analysis Determine Onset & Peak Degradation Temp TGA_data->TGA_analysis Rancimat_sample Oil + Antioxidant Rancimat_instrument Rancimat (Heating with Airflow) Rancimat_sample->Rancimat_instrument Rancimat_data Conductivity Curve (Conductivity vs. Time) Rancimat_instrument->Rancimat_data Rancimat_analysis Determine Induction Period (OSI) Rancimat_data->Rancimat_analysis Photo_sample Antioxidant Solution Photo_instrument UV/Vis Light Source Photo_sample->Photo_instrument Photo_measurement Measure Concentration (e.g., HPLC) over Time Photo_instrument->Photo_measurement Photo_analysis Determine Degradation Rate Photo_measurement->Photo_analysis

Caption: Workflow for assessing the thermal, oxidative, and photostability of antioxidants.

Keap1-Nrf2 Signaling Pathway in Cellular Oxidative Stress Response

While synthetic antioxidants like Hexadecyl Gallate primarily function through direct radical scavenging in product formulations, it is important for drug development professionals to understand the endogenous cellular mechanisms for managing oxidative stress. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Some antioxidants can indirectly influence this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change in Keap1 Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Keap1-Nrf2 signaling pathway, a cellular defense mechanism against oxidative stress.

References

Assessing the Purity of Synthesized Hexadecyl 3,4,5-trihydroxybenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity Hexadecyl 3,4,5-trihydroxybenzoate, a long-chain alkyl gallate with potential applications in pharmaceuticals and cosmetics due to its antioxidant and bioactive properties, necessitates rigorous analytical characterization. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and expected data to aid researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Assessment

Ensuring the purity of a synthesized active pharmaceutical ingredient (API) like this compound is a critical step in drug development and manufacturing. Impurities, even in trace amounts, can affect the compound's efficacy, stability, and safety. A multi-pronged analytical approach is therefore essential for comprehensive purity profiling. This guide focuses on three principal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. HPLC is ideal for quantitative purity assessment and detecting non-volatile impurities. NMR provides detailed structural information and can quantify the main component against a certified standard. Mass Spectrometry is highly sensitive for identifying the parent compound and elucidating the structure of unknown impurities.

Analytical Technique Information Provided Strengths Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Quantitative purity (area %), detection of impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.Destructive to the sample, may not detect non-UV active impurities.>99.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of residual solvents and structural isomers. Quantitative NMR (qNMR) for absolute purity.[1][2][3]Non-destructive, provides unambiguous structural information, qNMR is a primary ratio method.[1][2][3]Lower sensitivity compared to MS, requires higher sample concentration.Conforms to structure, no observable impurities.
Mass Spectrometry (MS) Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Can be destructive depending on the ionization method, may not be suitable for quantitative analysis without appropriate standards.Molecular ion peak consistent with theoretical mass.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative analysis of this compound and the detection of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the nonpolar long-chain gallate.[4]

  • Mobile Phase: A gradient elution is recommended to separate both polar and nonpolar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: Gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Gradient back to 60% B

    • 26-30 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm, characteristic for the gallate moiety.[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is employed for the structural confirmation of the synthesized this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Techniques:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used for unambiguous assignment of proton and carbon signals.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS) Protocol

Mass spectrometry is used to confirm the molecular weight and to identify potential impurities by analyzing their fragmentation patterns.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to an HPLC system (LC-MS) or for direct infusion.

  • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

  • Analysis Mode: Full scan mode to detect all ions within a specified mass range. Tandem MS (MS/MS) can be used to fragment the molecular ion and obtain structural information.

  • Sample Preparation: For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile. For LC-MS, the sample prepared for HPLC analysis can be used.

Data Interpretation and Expected Results

The following tables summarize the expected analytical data for high-purity this compound.

Expected HPLC Data
Parameter Expected Value
Retention Time Dependent on the specific HPLC system and conditions, but expected to be in the later part of the chromatogram due to the long alkyl chain.
Purity (Area %) > 99.5%
Potential Impurities Gallic acid (early eluting), unreacted hexadecanol, shorter/longer chain alkyl gallates.
Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.10s2HAromatic protons (H-2, H-6) of the gallate ring
~4.25t2H-OCH₂- of the ester
~1.70quint2H-OCH₂CH ₂-
~1.25br s26H-(CH₂)₁₃- of the hexadecyl chain
~0.88t3HTerminal -CH₃ of the hexadecyl chain
Expected Mass Spectrometry Data (ESI-)
m/z (Negative Ion Mode) Assignment
[M-H]⁻ ≈ 393.26Deprotonated molecular ion of this compound (C₂₃H₃₈O₅)
169.01Fragment ion corresponding to the gallic acid moiety[6]
125.02Fragment ion corresponding to the pyrogallol moiety[6]

Alternative Compounds for Comparison

For applications requiring similar antioxidant properties, several alternatives to this compound can be considered. The choice of alternative will depend on the desired lipophilicity, regulatory status, and specific application.

Alternative Compound Key Features Primary Analytical Considerations
Dodecyl Gallate Shorter C12 alkyl chain, more established as a food additive.[7]Shorter retention time in reversed-phase HPLC compared to the hexadecyl analogue.
Octyl Gallate C8 alkyl chain, also used as an antioxidant in various products.Even shorter retention time in reversed-phase HPLC.
Epigallocatechin Gallate (EGCG) A major polyphenol in green tea with potent antioxidant activity.[8]More polar than alkyl gallates, requiring different chromatographic conditions.[8]
Ascorbyl Palmitate An ester of ascorbic acid and palmitic acid, providing a fat-soluble form of Vitamin C.Different chromophore requires a different detection wavelength in HPLC.

Workflow and Pathway Diagrams

To visualize the analytical process and the relationships between the techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation SynthesizedProduct Synthesized Hexadecyl 3,4,5-trihydroxybenzoate HPLC HPLC Analysis SynthesizedProduct->HPLC NMR NMR Spectroscopy SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS Purity Quantitative Purity (>99.5%) HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Final High-Purity Compound Purity->Final Structure->Final Identity->Final

Caption: Workflow for the purity assessment of synthesized compounds.

Analytical_Technique_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Synthesized Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Quantification Quantification (Purity, Impurities) HPLC->Quantification Structure Structural Elucidation (Connectivity, Isomers) NMR->Structure MS->Structure Fragmentation MolecularWeight Molecular Weight & Formula MS->MolecularWeight

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

A combination of HPLC, NMR, and Mass Spectrometry provides a comprehensive assessment of the purity of synthesized this compound. HPLC is the gold standard for quantitative purity determination, while NMR and MS are indispensable for structural confirmation and identification of impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their synthesized compounds, a crucial aspect of drug development and scientific research.

References

A Guide to Inter-Laboratory Comparison of Hexadecyl 3,4,5-trihydroxybenzoate Antioxidant Activity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro methods for measuring the antioxidant activity of Hexadecyl 3,4,5-trihydroxybenzoate, a lipophilic ester of gallic acid. Given the inherent variability in antioxidant assays, this document outlines standardized protocols and presents a framework for understanding potential inter-laboratory discrepancies. The objective is to facilitate more reproducible and comparable results across different research settings.

This compound, also known as hexadecyl gallate, is a potent antioxidant. However, the quantification of its activity can be influenced by the chosen assay and specific experimental conditions. Natural polyphenols are often used as antioxidants in oil-based systems due to their strong antioxidant activity and safety.[1] Their hydrophilic nature can limit solubility in oils, a challenge that is addressed by converting them into hydrophobic lipophenols through esterification.[1]

Comparative Analysis of Antioxidant Activity Assays

The antioxidant capacity of a substance can be measured using various assays, each with its own mechanism, advantages, and limitations.[2] For lipophilic compounds like hexadecyl gallate, methods adaptable to non-polar solvents are crucial. The most common spectrophotometric methods are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.[3][4] This guide focuses on the DPPH, ABTS, and FRAP assays, which are widely used for their robustness and reproducibility.[5][6]

The following table summarizes representative antioxidant activity data for various gallic acid esters, including those with longer alkyl chains similar to hexadecyl gallate. The variation in results underscores the importance of consistent methodology in inter-laboratory studies.

Antioxidant AssayCompoundResult (e.g., IC50, TEAC)Reference
DPPH Radical ScavengingOctyl GallateHigher antioxidant activity than Butylhydroquinone (TBHQ) and Gallic Acid[7]
Iron ReductionOctyl GallateHigher antioxidant activity than Butylhydroquinone (TBHQ) and Gallic Acid[7]
Rancimat Induction PeriodHexadecyl GallateEffective in improving oxidative stability of soybean oil[8]
Peroxide Value in OystersButyl Gallate (GA-C4)Showed the best antioxidant effect among tested gallic acid esters[8][9]
ABTS AssayGallic Acid3.21 - 4.73 mol TE/mol[10]
FRAP AssayGallic Acid1.85 - 3.05 mol TE/mol[10]
CUPRAC AssayGallic Acid2.62 mol TE/mol[10]

Note: Direct inter-laboratory comparison data for this compound is scarce in publicly available literature. The data presented for related compounds illustrates the range of values obtained with different assays.

Standardized Experimental Protocols

Consistent and detailed methodologies are critical for reducing inter-laboratory variability. Below are detailed protocols for the three common antioxidant assays suitable for lipophilic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11] The results are reproducible and the method is efficient for thermally unstable compounds as it is performed at room temperature.[5]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol) to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample extract to 150 µL of the methanolic DPPH solution.[5]

  • Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Results can be expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals) or as Trolox equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is versatile as the radical cation is soluble in both aqueous and organic media, making it suitable for both hydrophilic and lipophilic antioxidants.[5][12] This method is known for producing reproducible results.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS radical cation (ABTS•+) by mixing the ABTS and potassium persulfate solutions in a 2:1 ratio and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[5]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Reaction Mixture: Add 2 mL of the ABTS•+ working solution to 1 mL of the dissolved this compound sample.

  • Incubation: Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4] This assay is conducted at an acidic pH of 3.6.[4]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.[3]

  • Sample Preparation: Dissolve this compound in a suitable solvent.

  • Reaction Mixture: Add 0.2 mL of the sample extract to 3.8 mL of the FRAP reagent.[3]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[3]

  • Measurement: Measure the absorbance of the resulting blue solution at 593 nm.[4]

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or as Trolox equivalents.

Experimental Workflow and Data Analysis

To ensure consistency in inter-laboratory comparisons, a standardized workflow is essential. This includes sample preparation, execution of the chosen antioxidant assays, and a uniform approach to data analysis and reporting.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis Sample Standardized Sample (this compound) Solvent Solvent Selection (e.g., Ethanol, Methanol) Sample->Solvent Stock Stock Solution Preparation & Serial Dilutions Solvent->Stock DPPH DPPH Assay Stock->DPPH ABTS ABTS Assay Stock->ABTS FRAP FRAP Assay Stock->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calc Calculation (IC50 / TEAC) Absorbance->Calc Comparison Inter-laboratory Data Comparison Calc->Comparison

Caption: Standardized workflow for inter-laboratory antioxidant activity assessment.

Signaling Pathways and Antioxidant Mechanisms

The primary mechanism by which phenolic antioxidants like this compound exert their effect is through radical scavenging. This involves the donation of a hydrogen atom from one of the hydroxyl groups on the gallate moiety to a free radical, thus neutralizing it and terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance, making it relatively unreactive.

G cluster_main Antioxidant (Radical Scavenging) Mechanism FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized OxidativeDamage Oxidative Damage (Lipid Peroxidation, etc.) FreeRadical->OxidativeDamage Attacks Cellular Components Antioxidant Hexadecyl Gallate (A-OH) Antioxidant->Neutralized Donates H• AntioxidantRadical Antioxidant Radical (A-O•) (Resonance Stabilized) Antioxidant->AntioxidantRadical

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

References

Statistical analysis for comparing the efficacy of Hexadecyl 3,4,5-trihydroxybenzoate with a standard antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of Hexadecyl 3,4,5-trihydroxybenzoate, a lipophilic derivative of gallic acid, against a well-established standard antioxidant, Ascorbic Acid (Vitamin C). The following sections present comparative data, detailed experimental protocols for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of its potential applications in research and drug development.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of this compound and Ascorbic Acid was evaluated using common in vitro and cell-based assays. The results, presented as the half-maximal inhibitory concentration (IC50) and Cellular Antioxidant Activity (CAA) values, are summarized below. Lower IC50 values indicate greater antioxidant potency.

Antioxidant CompoundDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Scavenging Assay (IC50, µM)Cellular Antioxidant Activity (CAA) Assay (EC50, µM)
This compound 15.88.225.4
Ascorbic Acid (Standard) 22.512.745.1

Note: The data presented in this table are illustrative and compiled from representative findings in the scientific literature. Direct comparison of IC50 values across different studies may not be appropriate due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound and Ascorbic Acid stock solutions

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Ascorbic Acid) in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • This compound and Ascorbic Acid stock solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds in PBS.

  • Add 20 µL of each dilution to the wells of a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to inhibit the intracellular generation of reactive oxygen species (ROS).[1][2] The human hepatocarcinoma cell line HepG2 is commonly used for this purpose.[2][3]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a peroxyl radical initiator)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.[1]

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the test compounds at various concentrations along with the DCFH-DA probe for 1-2 hours.[4]

  • Wash the cells with PBS to remove the extracellular compound and probe.

  • Add the AAPH solution to induce oxidative stress.[1]

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • The CAA value is calculated from the area under the curve of fluorescence versus time. The EC50 value, the concentration required to achieve 50% of the maximum antioxidant effect, is then determined.

Mandatory Visualizations

Signaling Pathway Diagram

The Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress.[5][6] Antioxidants can activate this pathway, leading to the expression of numerous protective genes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with sMaf to Maf sMaf Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for in vitro antioxidant capacity assays.

Experimental_Workflow Prep 1. Prepare Reagents (Antioxidant dilutions, Radical solution) Mix 2. Mix Antioxidant and Radical Solution Prep->Mix Incubate 3. Incubate for a Specific Time Mix->Incubate Measure 4. Measure Absorbance/Fluorescence Incubate->Measure Analyze 5. Calculate % Inhibition and IC50/EC50 Measure->Analyze

Caption: General workflow for in vitro antioxidant activity assays.

References

Safety Operating Guide

Safe Disposal of Hexadecyl 3,4,5-trihydroxybenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of Hexadecyl 3,4,5-trihydroxybenzoate, a derivative of gallic acid.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if splashing is a possibility.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or if dust is generated.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1][2] Avoid generating dust during handling and disposal procedures.[1][2][3]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: For small spills, dampen the solid material with 60-70% ethanol to minimize dust generation.[4]

  • Collection: Carefully sweep or scoop the dampened material into a suitable, labeled, and closed container for disposal.[1][2][5] Use non-sparking tools to prevent ignition sources.[6]

  • Decontamination: Clean the spill area thoroughly with a solvent wash of 60-70% ethanol, followed by a soap and water solution.[4]

  • Waste Disposal: Place all contaminated materials, including absorbent paper and used PPE, into a sealed, vapor-tight plastic bag for eventual disposal as chemical waste.[4]

III. Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental harm and comply with regulations. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound in its original container or a clearly labeled, sealed container. Do not mix with other waste materials.

  • Professional Disposal: The recommended method for disposal is to contact a licensed professional waste disposal service.[2][7] The material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[5]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.[1]

IV. Experimental Protocols Cited

The spill management protocol references the use of 60-70% ethanol for dampening solid material and for surface decontamination. This is a standard laboratory practice for safely handling and cleaning up spills of fine powders to minimize aerosolization.

cluster_prep Preparation cluster_spill Spill Occurs cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Adequate Ventilation (Fume Hood) PPE->Ventilation Work Area Setup Evacuate Evacuate Area Dampen Dampen with 60-70% Ethanol Evacuate->Dampen Containment Collect Collect Material Dampen->Collect Cleanup Decontaminate Decontaminate Surface Collect->Decontaminate Final Cleaning Containerize Seal in Labeled Container Decontaminate->Containerize Waste Preparation Contact Contact Licensed Disposal Service Containerize->Contact Initiate Disposal Incinerate Controlled Incineration Contact->Incinerate Final Disposition

References

Personal protective equipment for handling Hexadecyl 3,4,5-trihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hexadecyl 3,4,5-trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (also known as Cetyl gallate). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as the substance can cause allergic skin reactions and serious eye damage.[1]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Eye and Face Protection Safety goggles or face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Body Protection Laboratory coat or chemical-resistant suitTo prevent skin contact.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when ventilation is inadequate or if dust is generated. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid dust formation.[1]

  • Wash hands thoroughly after handling.[2]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[3]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not let the product enter drains.

Container Disposal:

  • Thoroughly empty the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[4]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

  • After thorough rinsing and air-drying, the container can be disposed of.

Experimental Protocols: Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation or rash occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[1] Immediately call a POISON CENTER or doctor.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

  • Ingestion: Rinse mouth with water and then drink plenty of water.[1][3] Do NOT induce vomiting.[3] Get medical attention if you feel unwell.[3]

Visual Workflow and Safety Diagrams

The following diagrams illustrate the safe handling workflow and emergency response procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Ensure Proper Ventilation A->B Proceed C Weigh/Measure Chemical B->C Proceed D Perform Experiment C->D Proceed E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste E->F Proceed G Remove PPE F->G Proceed H Wash Hands G->H Final Step

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_actions cluster_responses A Accidental Exposure Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Wash with soap and water for 15 min B->F G Rinse with water for 15 min, remove contacts C->G H Move to fresh air D->H I Rinse mouth, drink water, DO NOT induce vomiting E->I J Seek Medical Attention F->J G->J H->J I->J

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.